Hygromycin B

Catalog No.
S564960
CAS No.
31282-04-9
M.F
C20H37N3O13
M. Wt
527.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hygromycin B

CAS Number

31282-04-9

Product Name

Hygromycin B

IUPAC Name

(3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Molecular Formula

C20H37N3O13

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18-,19+,20?/m1/s1

InChI Key

GRRNUXAQVGOGFE-HUCHGKBZSA-N

SMILES

Array

solubility

Freely soluble (NTP, 1992)

Synonyms

Hygromycin b

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N

Isomeric SMILES

CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N

The exact mass of the compound Hygrovetine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96877. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides. It belongs to the ontological category of ortho ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as −20°C. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Hygromycin B Biosynthesis Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus subsp. hygroscopicus [1] [2]. Its structure consists of a pseudo-trisaccharide with a unique spirocyclic orthoester moiety linking a D-talose unit to a destomic acid (heptose) unit, all attached to a 2-deoxystreptamine (2-DOS) core [3].

The biosynthetic pathway involves multiple steps catalyzed by enzymes encoded in the This compound (hyg) gene cluster. The table below summarizes the key steps and the enzymes responsible.

Biosynthetic Step / Function Key Enzyme / Gene Action / Role
Core Assembly & Modification

: Formation of hyosamine (methylated 2-DOS) | HygM (N-methyltransferase) [3] | Methylates 2-DOS or galacamine | | Glycosylation with UDP-galactose | HygF (glycosyltransferase, GT-A fold) [3] | Transfers galactose to 2-DOS to form galacamine | | Heptose (Destomic Acid) Biosynthesis | | | : Isomerization of sedoheptulose-7-phosphate | HygP (sedoheptulose-7-phosphate isomerase) [3] | Converts S7P to D-glycero-D-altro-heptose-7-phosphate | | Proposed phosphorylation | HygN (putative kinase) [3] | Phosphorylates at C1 position | | Proposed nucleotidylation | HygO (putative nucleotidyltransferase) [3] | Forms ADP-d-glycero-D-altro-heptose | | Final Assembly & Crucial Cyclization | | | : Transfer of destomic acid | HygD (glycosyltransferase, GT-B fold) [3] | Transfers the heptose moiety | | Formation of the spiro-orthoester bridge | HygX (Fe²⁺/α-KG-dependent oxygenase) [3] | Catalyzes the oxidative cyclization of hygromycin C to form mature this compound |

The following diagram illustrates the logical flow of the biosynthetic pathway based on the characterized enzymatic steps.

hygromycin_biosynthesis cluster_core Core Assembly & Modification cluster_heptose Destomic Acid Biosynthesis cluster_final Final Assembly start Precursors: 2-DOS, UDP-Galactose, Sedoheptulose-7-P core Core Assembly & Modification start->core Parallel Pathways heptose Destomic Acid (Heptose) Biosynthesis start->heptose Precursor Channeling final Final Assembly & Orthoester Formation core->final Partially Assembled Intermediates heptose->final Activated Heptose (e.g., ADP-Heptose) hygB Mature This compound final->hygB HygX Catalysis (Oxidative Cyclization) c1 HygF: Glycosyltransferase (Galactose transfer) c2 HygM: N-Methyltransferase (Methylation) c1->c2 Flexible Order h1 HygP: Isomerase (S7P to Heptose-7-P) h2 HygN: Kinase (Phosphorylation) h1->h2 h3 HygU: Phosphatase (Dephosphorylation?) h2->h3 h4 HygO: Nucleotidyltransferase (ADP activation) h3->h4 f1 HygD: Glycosyltransferase (Heptose transfer) f2 HygX: Oxygenase (Orthoester formation) f1->f2

Key Experimental Approaches for Pathway Study

Researchers use a combination of genetic, biochemical, and analytical methods to elucidate this pathway.

  • Genetic Manipulation and Analysis: A common first step involves gene deletion (e.g., of hygX) to create mutant strains that accumulate pathway intermediates, which can then be isolated and structurally characterized [3]. More advanced techniques like CRISPR-Cas9-associated base editing are now being used to efficiently explore gene functions without generating double-strand DNA breaks [4].
  • In Vitro Biochemical Characterization: Key enzymes (e.g., HygX, HygF, HygM) are heterologously expressed in a host like E. coli, purified, and then incubated with their putative substrates and cofactors (e.g., Fe²⁺ and α-ketoglutarate for HygX). Reaction products are analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm enzymatic activity [3].
  • Production Optimization: Once the pathway is understood, production can be scaled. Statistical optimization using a D-optimal design (DOD) has been shown to be highly effective. One study achieved a 13-fold increase (371.5 µg/mL) in yield by optimizing initial pH to 6.4, temperature to 28°C, and agitation to 295 rpm [1] [2].

Future Research and Application Directions

Understanding the this compound biosynthesis pathway opens doors to several advanced applications.

  • Pathway Engineering for Novel Analogs: By manipulating the gene cluster—for example, by inactivating the methyltransferase gene hygM—researchers can produce naturally occurring minor components like 3-N-demethyl-hygromycin B [3]. This approach, known as mutasynthesis, can generate new analogs with potentially improved therapeutic properties.
  • Scale-Up and Industrial Production: The laboratory-optimized conditions (e.g., from D-optimal design) need to be validated and refined in bioreactors to establish a reliable industrial-scale production process [1] [2].

References

Hygromycin B Properties & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Property Description / Value
Producer Streptomyces hygroscopicus [1] [2] [3]
Chemical Formula C~20~H~37~N~3~O~13~ [3] [4] [5]
Molecular Weight 527.52 g·mol⁻¹ [3] [4] [5]
CAS Number 31282-04-9 [4] [6] [5]
Mechanism of Action Inhibits protein synthesis by binding to the 70S/80S ribosome, primarily inhibiting translocation and causing miscoding [7] [8] [9].
Solubility Soluble in water (50 mg/mL as a stock solution), methanol, ethanol, and buffer solutions [4] [6].
Storage Temperature 2-8°C [4]
Melting Point 160-180°C (decomposes) [3] [4]
pH (25g/L) 9.5 - 12.5 [4]

| Optimal Production Conditions | Organism: S. hygroscopicus NRRL ISP-5578 Medium: CM6 Time: 7 days pH: 6.4 Temperature: 28°C Agitation: 295 rpm [1] [2] |

Molecular Structure & Mechanism of Action

Hygromycin B is a pseudotrisaccharide aminoglycoside containing a 2-deoxystreptamine (2-DOS) core and a unique spirocyclic orthoester moiety linking its D-talose and destomic acid components [7] [8]. Unlike other aminoglycosides, it lacks a glucosamine ring and features a fused dual ether linkage forming a third ring [8].

The compound exerts its antibacterial effect by binding to a single, specific site in helix 44 (h44) of the 16S rRNA in the 30S ribosomal subunit, close to the A-site and the location of the P-site mRNA codon [7] [8] [9]. This binding induces a localized conformational change in the ribosome.

  • Primary Effect: Inhibition of Translocation - The major consequence of binding is the potent inhibition of mRNA and tRNA movement on the ribosome, a process known as translocation. This sequesters peptidyl-tRNA in the A-site [7] [9].
  • Secondary Effect: Miscoding - The sequestering of peptidyl-tRNA increases the affinity of the A-site for aminoacyl-tRNA, which leads to a slight increase in misreading of the mRNA code. However, this miscoding effect is less pronounced than with other aminoglycosides like paromomycin [7] [9].

Biosynthetic Pathway

The biosynthesis of this compound in Streptomyces hygroscopicus involves a complex gene cluster and multiple enzymatic steps to assemble its unique structure. The following diagram outlines the key stages and enzymes in the pathway.

G cluster_heptose ADP-Heptose (Destomic Acid) Biosynthesis Start Start: Precursor Molecules GT Glycosyl Transfer Start->GT NMT N-Methylation (HygM) GT->NMT OrthoEster Spirocyclic Orthoester Formation (HygX) NMT->OrthoEster HYG_B This compound OrthoEster->HYG_B S7P d-sedoheptulose-7-phosphate (S7P) HygP Isomerization (HygP) S7P->HygP HygN Phosphorylation (HygN, putative) HygP->HygN HygU Dephosphorylation (HygU, putative) HygN->HygU HygO Nucleotidylyltransferase (HygO, putative) HygU->HygO ADPHep ADP-d-glycero-β-d-altro-heptose HygO->ADPHep ADPHep->GT Glycosyl Donor

Key biosynthetic pathway of this compound, highlighting the roles of enzymes HygP, HygX, and others.

The pathway involves several key enzymes:

  • HygP, HygN, HygU, HygO: Work in sequence to convert d-sedoheptulose-7-phosphate into an activated ADP-heptose (a precursor to destomic acid) [7].
  • HygF: A metal-ion-dependent glycosyltransferase that catalyzes the attachment of a galactose moiety to the 2-DOS core [7].
  • HygM: An N-methyltransferase responsible for methylating the core structure [7].
  • HygX: A crucial Fe²⁺/α-ketoglutarate-dependent enzyme that catalyzes the final step: the formation of the unique spirocyclic orthoester linkage, converting hygromycin C into active this compound [7].

Experimental Protocols

Determining a this compound Kill Curve for Cell Selection

This protocol is essential for establishing the minimum concentration required to select successfully transfected mammalian cells (e.g., HEK293T) expressing the hygromycin resistance gene.

Materials:

  • This compound powder (sterile) [9]
  • Appropriate cell culture medium and supplements
  • Parental (non-transfected) cell line
  • Multi-well plate (e.g., 24-well)
  • Distilled water

Procedure:

  • Prepare Stock Solution: Dissolve this compound powder in sterile distilled water to a concentration of 50-100 mg/mL. Filter sterilize, aliquot, and store at 4°C or -20°C. Avoid repeated freeze-thaw cycles [9].
  • Seed Cells: Plate the parental cells in a 24-well plate at various densities (e.g., 0.5–2 × 10⁵ cells per well) and allow them to adhere overnight [9].
  • Apply Antibiotic: The next day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 100, 200, 400, 600, 800 μg/mL) [9].
  • Maintain and Monitor: Culture the cells for up to 14 days, replacing the antibiotic-containing medium every 2-3 days [9].
  • Assess Viability: Examine the cells every 2 days under a microscope for signs of cell death (e.g., detachment, rounding, lysis). The optimal selection concentration is the lowest concentration that kills all cells within 10-14 days [9].

Research & Pharmaceutical Applications

This compound's broad-spectrum activity against bacteria, fungi, and higher eukaryotes makes it a valuable tool.

  • Laboratory Selection Marker: It is widely used to select and maintain prokaryotic and eukaryotic cells (including mammalian, plant, and fungal cells) that have been genetically modified to carry the hygromycin resistance gene (hph or hyg). This gene encodes a kinase that phosphorylates and inactivates the antibiotic [3] [6].
  • Veterinary Medicine: It has been used as an anthelmintic (anti-worming agent) in swine and poultry feed [3].

References

Hygromycin B producing strain Streptomyces hygroscopicus

Author: Smolecule Technical Support Team. Date: February 2026

HYG-B Biosynthesis and Gene Cluster

Hygromycin B (HYG-B) is a broad-spectrum, aminoglycoside antibiotic produced by Streptomyces hygroscopicus subsp. hygroscopicus [1] [2]. Its complex biosynthesis involves a dedicated gene cluster, with recent studies clarifying the roles of key enzymes.

hygromycin_b_pathway This compound Biosynthetic Pathway Start Precursor Molecules HygJ HygJ (Dehydrogenation) Start->HygJ HygL HygL (Transamination) HygJ->HygL HygD HygD (Transglycosylation) HygL->HygD HygY HygY (Epimerization) HygD->HygY HygM HygM (Methylation) HygY->HygM HYG_B This compound HygM->HYG_B

This diagram outlines the key enzymatic steps in the HYG-B biosynthetic pathway. Note that some steps may occur in parallel or involve additional intermediates [3].

Key genes and their functions identified through advanced genetic techniques like CRISPR-Cas9-associated base editing include [3]:

  • HygJ, HygL, and HygD: Responsible for the successive modification of an NDP-heptose precursor, involving dehydrogenation, transamination, and transglycosylation.
  • HygY: An unusual radical SAM-dependent epimerase that acts on hydroxyl carbons.
  • HygM: A versatile methyltransferase that operates in multiple parallel metabolic networks.

Optimized Production of this compound

Maximizing HYG-B yield requires careful optimization of fermentation conditions. Recent studies have moved beyond traditional One-Factor-at-a-Time (OFAT) approaches to more efficient statistical models like Response Surface Methodology (RSM) and D-Optimal Design (DOD) [1] [2].

The table below summarizes the key findings from a 2025 optimization study using S. hygroscopicus NRRL ISP-5578 [1] [2].

Factor Unoptimized Condition (Baseline) OFAT Optimized D-Optimal Design (DOD) Optimized
Culture Medium CM1 CM6 CM6 (carried forward)
Incubation Time 6 days 7 days Not a variable in DOD model
Initial pH Not specified Not specified 6.4
Temperature Not specified Not specified 28 °C
Agitation Not specified Not specified 295 rpm
Final HYG-B Titer 26.9 µg/mL 190 µg/mL (7x increase) 371.5 µg/mL (13x increase)

This study demonstrates that statistical optimization can lead to a substantial increase in antibiotic yield. The authors note that these lab-scale conditions should be scaled up in a bioreactor for industrial production [1].

An earlier study reported different optimal conditions (pH 8.0, 35°C, 10-day incubation) [4], highlighting that optimal parameters can vary depending on the specific strain and fermentation setup.

Key Experimental Protocols

Here are detailed methodologies for core experiments related to HYG-B research, based on the analyzed search results.

Fermentation and Optimization Protocol

This protocol is adapted from the 2025 study that used a D-optimal design [1] [2].

  • Strain and Inoculum: Use Streptomyces hygroscopicus NRRL ISP-5578. Prepare a spore suspension or a vegetative inoculum from a fresh culture.
  • Basal Culture Medium (CM6): While the exact composition is proprietary, similar complex media for Streptomyces often contain carbon sources (like glycerol), nitrogen sources (like soy flour or peptone), and salts [1].
  • Fermentation Setup:
    • Inoculate the medium in 250 mL Erlenmeyer flasks.
    • Adjust the initial pH to 6.4.
    • Incubate on a rotary shaker at 295 rpm and 28°C.
    • The typical fermentation run is 7 days.
  • Analytical Method - HYG-B Quantification:
    • Harvest: Separate the broth by centrifugation (e.g., 10,000 × g for 10 min).
    • Extraction: Extract HYG-B from the aqueous supernatant. The 2017 study used ethyl acetate, finding that the antimicrobial activity remained in the aqueous phase [4].
    • Analysis: Quantify HYG-B using appropriate methods. The 2025 study likely used HPLC, while the 2017 study used a bioassay (agar well diffusion) against test organisms like Staphylococcus aureus and Escherichia coli, and confirmed the antibiotic with TLC (Rf value of 0.357) [4].
Genetic Manipulation via Base Editing

A 2020 study successfully used a CRISPR-Cas9 base editing system to interrogate the HYG-B biosynthetic gene cluster, overcoming difficulties with traditional genetic manipulation in Streptomyces [3].

genetic_workflow CRISPR Workflow for Pathway Analysis Start Select Target Gene (e.g., hygJ, hygL) Design Design gRNA and Base Editor Construct Start->Design Introduce Introduce System into S. hygroscopicus Design->Introduce Edit Induce Point Mutations (Stop codons / residue changes) Introduce->Edit Screen Screen for HYG-B Production Mutants Edit->Screen Analyze Analyze Pathway Impact Screen->Analyze

Workflow for using CRISPR-Cas9 base editing to study gene function in the HYG-B pathway [3].

  • Tool: A system combining CRISPR-Cas9-associated base editing and site-specific recombination.
  • Procedure:
    • Target Selection: Select candidate genes (e.g., hygJ, hygL, hygD, hygY, hygM) within the HYG-B gene cluster.
    • Editing: Use the base editor to introduce specific point mutations, such as generating premature stop codons or altering conserved amino acid residues in the encoded proteins.
    • Phenotypic Analysis: Ferment the resulting mutant strains and analyze the HYG-B titer and the accumulation of biosynthetic intermediates.
    • Pathway Elucidation: Compare the metabolic profiles of mutants to propose and confirm the biosynthetic pathway.

Applications and Mechanisms

  • Mechanism of Action: HYG-B inhibits protein synthesis in bacteria, fungi, and other eukaryotes. It acts by binding to the ribosome, strengthening tRNA binding in the ribosomal A-site and preventing the translocation of mRNA and tRNA [5].
  • Research Application: HYG-B is widely used in molecular biology as a selection agent for prokaryotic and eukaryotic cells that have been engineered to express the hygromycin phosphotransferase (hph) gene. This gene confers resistance by phosphorylating and thereby inactivating the antibiotic [5] [6].

References

Hygromycin B inhibition of protein synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis of Inhibition

Hygromycin B exerts its effects through specific interactions with the ribosome, and structural studies reveal how this binding disrupts function.

  • Binding Location and Induced Change: In the intact E. coli 70S ribosome, this compound binds to a single site within helix 44 (h44) of the small ribosomal subunit [1]. This binding induces a localized conformational change in the ribosome that differs from the changes caused by other aminoglycosides [1].
  • How It Blocks Translocation: The binding site is positioned such that the drug physically blocks the path for tRNA movement between the aminoacyl (A) site and the peptidyl (P) site [2]. This prevents the ribosome from advancing to the next codon on the mRNA, a process essential for protein synthesis [1] [2].
  • Contrast with Other Aminoglycosides: Unlike aminoglycosides such as neomycin and paromomycin that bind to multiple sites on both ribosomal subunits, this compound binds to a single site on the small subunit, explaining its monophasic inhibition pattern [1].

The following diagram illustrates the mechanism by which this compound inhibits translocation on the ribosome.

Experimental Evidence & Protocols

The inhibitory action of this compound has been validated through various biochemical and genetic experiments. Key methodologies are outlined below.

Biochemical Assays to Measure Inhibition
  • Pulse-Chase Labeling for Ribosome Biogenesis: This method can be used to measure the rate of new ribosomal subunit formation. Cells treated with this compound show lower rates of 30S and 50S ribosomal subunit synthesis compared to untreated controls, demonstrating a secondary effect on ribosome assembly [3].
  • In Vitro Translation and Toeprinting: Cell-free translation systems are used to monitor the synthesis of a specific protein. When combined with toeprinting (primer extension inhibition assay), this technique can precisely identify the exact codon where a ribosome has stalled on an mRNA template due to an antibiotic [4].
  • Chemical Probing of rRNA (e.g., DMS Modification): This technique assesses changes in the accessibility of specific ribosomal RNA nucleotides. Binding of this compound to the 70S ribosome protects nucleotide G1494 from modification while enhancing the reactivity of A1408, providing direct evidence of its binding site and its effect on the local rRNA structure [1].
Genetic Evidence and Resistance Mutations

Mutations in the 16S rRNA that confer resistance to this compound directly pinpoint its binding site and critical interactions. The following table summarizes key resistance mutations.

Mutation (E. coli numbering) Organism Implication
G1491A or C1409A (disrupts base pair) E. coli [1] Confirms the importance of the structural integrity of the h44 region for drug binding.
U1406C Mycobacterium smegmatis [1] [2] Identifies a specific nucleotide that is part of the drug-binding pocket.
C1496U, U1498C Mycobacterium smegmatis [1] [2] Highlights additional nucleotides in h44 that are critical for the interaction with this compound.

Application in Laboratory Research

A common and critical application of this compound in molecular and cell biology is as a selective agent.

  • Selection of Genetically Modified Cells: this compound is widely used to select and maintain eukaryotic cells (including mammalian, yeast, and plant cells) that have been engineered to express a resistance gene [5] [6].
  • The Resistance Mechanism: The most common resistance gene is hph (this compound phosphotransferase) from E. coli. This enzyme phosphorylates this compound, thereby inactivating it and preventing it from inhibiting the ribosome [2].
  • Determining Working Concentration: The effective concentration of this compound varies between different cell lines. It is necessary to perform a killing curve assay to determine the minimum concentration that kills 100% of non-transfected (wild-type) cells over a defined period (e.g., 3-5 days). For mammalian cells, testing a range from 10 to 400 μg/mL is a typical starting point [6].

References

Hygromycin B translocation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Visualized

The following diagram illustrates how Hygromycin B binds to the ribosome and inhibits the translocation step of protein synthesis.

f cluster_ribosome Ribosome A_site A-site (aminoacyl-tRNA) P_site P-site (peptidyl-tRNA) A_site->P_site  Translocation Blocked step3 3. Inhibits protein chain elongation P_site->step3  Results in E_site E-site (exit) mRNA mRNA HygroB This compound step1 1. Binds to helix 44 near A, P, and E sites HygroB->step1 step1->A_site  Stabilizes step2 2. Blocks movement of mRNA & tRNA from A-site to P-site

This diagram shows the key steps: this compound binds to the ribosome's decoding center, stabilizes the A-site tRNA, and physically blocks the translocation of the mRNA-tRNA complex, halting protein synthesis [1] [2] [3].

Experimental Protocols for Studying the Mechanism

Here are key methodologies used to characterize this compound's inhibition of translocation.

In Vitro Protein Synthesis Assay

This assay directly measures the antibiotic's effect on translational elongation [3].

  • System Preparation: Prepare cell-free extracts from rabbit reticulocytes, wheat germ, or yeast as a source of ribosomes and translation factors.
  • Reaction Setup: Incubate extracts with a synthetic mRNA template (e.g., polyuridylic acid/poly(U) to code for phenylalanine), radiolabeled amino acids ([³⁵S]-methionine or [³H]-phenylalanine), and an energy regeneration system.
  • Drug Addition: Add this compound to the reaction mixture. A concentration of 0.38 mM is sufficient to strongly block polypeptide synthesis in yeast systems [3].
  • Measurement: Quantify incorporated radioactivity into synthesized polypeptides via trichloroacetic acid (TCA) precipitation and scintillation counting. Expect a concentration-dependent decrease in radiolabel incorporation.
Translocation-Specific Assay

This protocol tests the specific inhibition of the translocation step, distinct from other elongation stages [3].

  • Complex Formation: Pre-bind ribosomes with [³H]Phe-tRNA and poly(U) mRNA to form a pre-translocation complex with peptidyl-tRNA in the A-site.
  • Induce Translocation: Initiate translocation by adding purified elongation factor EF-2 (in eukaryotes) and GTP to the pre-formed complex.
  • Apply Inhibitor: Include this compound in the reaction.
  • Assay Readout: Measure the stability of the peptidyl-tRNA complex or the movement of tRNA from the A- to the P-site. This compound inhibits EF-2-dependent translocation and increases the stability of the peptidyl-tRNA complex in the A-site, preventing its movement.

Known Resistance Mechanisms

Resistance to this compound primarily occurs through two mechanisms, which are leveraged to create selection markers for research.

Resistance Mechanism Description Key Features
Enzymatic Inactivation hph gene (bacteria) or hyg gene (producer organism) encodes a kinase that phosphorylates this compound, inactivating it [4] [2] [5]. Common selectable marker in genetic engineering; different genes phosphorylate different sites on the molecule [2].
Ribosomal Mutation Mutations in 16S rRNA (e.g., U1406C, C1496U, U1498C in E. coli numbering) alter the drug binding site in helix 44 [1] [2]. Confers resistance by reducing drug binding affinity; positions are highly conserved [1].

Research Applications and Selection Guidelines

Due to its mechanism, this compound is widely used as a selection antibiotic in molecular biology.

  • Dual Selection:
  • Working Concentrations:
  • Determining Optimal Concentration:

References

Hygromycin B Biosynthetic Gene Cluster: A Comprehensive Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Hygromycin B is a broad-spectrum aminoglycoside antibiotic produced by the Gram-positive bacterium Streptomyces hygroscopicus subsp. hygroscopicus NRRL ISP-5578. This antibiotic exhibits potent activity against a diverse range of pathogenic bacteria, fungi, and helminths, making it valuable for both agricultural and biomedical applications [1] [2]. In molecular biology, this compound is widely utilized as a selective marker in genetic engineering due to its ability to inhibit protein synthesis in prokaryotic and eukaryotic cells through a unique interaction with the 16S rRNA of the ribosome [3].

Unlike many aminoglycosides that bind to the ribosomal A-site, this compound interacts with 16S rRNA near the top of helix 44, close to where the P-site mRNA codon is located [3]. Its primary effect is the inhibition of translocation, which sequesters peptidyl-tRNA in the A-site and increases affinity for aminoacyl-tRNA, leading to miscoding [3]. This distinct mechanism and broad applicability have driven significant research interest in understanding and optimizing its biosynthesis.

Recent advances in genomic technologies have enabled the detailed characterization of the this compound biosynthetic gene cluster, opening avenues for metabolic engineering and production optimization. This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, gene cluster organization, experimental methodologies for production optimization, and current research applications.

Gene Cluster Organization and Key Enzymes

The this compound biosynthetic gene cluster (BGC) comprises a coordinated set of genes encoding enzymes responsible for the construction of this complex molecule. The cluster has been sequenced, assembled, annotated, and deposited in the NCBI GenBank database under accession code AJ628642.1 [2].

Table: Key Genes in the this compound Biosynthetic Cluster and Their Functions

Gene Protein Function Role in Biosynthesis
hygC 2-deoxy-scyllo-inosose synthase Catalyzes the first committed step in 2-deoxystreptamine (2-DOS) formation [4]
hygS Bifunctional L-glutamine:2-deoxy ketocyclitol aminotransferase I and II Introduces amino groups during aminocyclitol formation [4]
hygM 3-N-methyltransferase Catalyzes N-methylation of the aminocyclitol moiety [3] [4]
hygF Aminocyclitol galactosyltransferase Glycosyltransferase that attaches galactose to the aminocyclitol core [3] [4]
hygX Fe²⁺/α-ketoglutarate-dependent oxidase Forms the unique spirocyclic orthoester moiety in the final biosynthetic step [3]
hygP Phosphoheptose isomerase Converts sedoheptulose-7-phosphate to D-glycero-D-altro-heptose-7-phosphate [3]
hygN Heptose-7-phosphate-1-phosphotransferase Phosphorylates heptose intermediate [4]
hygU Phosphatase Removes phosphate from heptose-1,7-diphosphate [4]
hygO NDP-heptose/hexose synthase Catalyzes nucleotidyl transfer to form ADP-heptose [4]
hygA This compound kinase Confers self-resistance through phosphorylation [4]

The biosynthetic pathway demonstrates notable substrate flexibility, as evidenced by the detection of both this compound and 3-N-demethyl-hygromycin B in wild-type strains, indicating parallel biosynthetic routes with interchangeable modification steps [3]. The hygM-encoded N-methyltransferase can accept either 2-DOS or galacamine as substrate, suggesting that the order of methylation and glycosyltransfer may be flexible in the early pathway steps [3].

Biosynthetic Pathway

The biosynthesis of this compound involves a convergent pathway that integrates three key moieties: a 2-deoxystreptamine (2-DOS) aminocyclitol core, a D-talose sugar unit, and a destomic acid heptose component with an unusual spirocyclic orthoester bridge connecting them [3]. The complete pathway proceeds through three major stages as shown below.

HygromycinB_Biosynthesis cluster_phase1 Phase 1: Aminocyclitol Core Formation cluster_phase2 Phase 2: Sugar Unit Assembly & Attachment cluster_phase3 Phase 3: Heptose Moisty & Orthoester Formation Start Precursors Glucose Glucose Start->Glucose D-Glucose s7P_2 Sedoheptulose-7-phosphate Start->s7P_2 s7P Sedoheptulose-7-phosphate Glucose->s7P Pentose phosphate pathway Inosose 2-Deoxy-scyllo-inosose s7P->Inosose HygC DOS 2-Deoxystreptamine (2-DOS) Inosose->DOS HygS (Transamination) Hyosamine Hyosamine DOS->Hyosamine HygM (N-methylation) Galacamine Galacamine Hyosamine->Galacamine HygF (Galactosyl transfer) UDP_Glc UDP-Glucose UDP_Gal UDP-Galactose UDP_Glc->UDP_Gal HygK (C4'-epimerization) NMe_Galacamine 3-N-Methyl-galacamine Galacamine->NMe_Galacamine HygM (N-methylation) Hygromycin_C Hygromycin_C Galacamine->Hygromycin_C HygD (Glycosyl transfer) NMe_Galacamine->Hygromycin_C Heptose ADP-D-glycero-D-altro-heptose s7P_2->Heptose HygP, HygN, HygU, HygO (Isomerization, phosphorylation, dephosphorylation, nucleotidylylation) Destomic_acid NDP-Destomic acid Heptose->Destomic_acid HygL, HygJ, Hyg? (Aminotransferase, epimerase, dehydrogenase) Destomic_acid->Hygromycin_C Hygromycin_B This compound Hygromycin_C->Hygromycin_B HygX (Orthoester formation)

This compound biosynthetic pathway: a convergent process integrating aminocyclitol core, sugar units, and heptose moiety with unique orthoester formation.

Orthoester Bridge Formation

The most distinctive feature of this compound is the spirocyclic orthoester moiety connecting the D-talose and destomic acid units. This unique structural element is formed in the final biosynthetic step through the action of HygX, a Fe²⁺/α-ketoglutarate-dependent enzyme [3]. Gene deletion experiments have confirmed that hygX is essential for this transformation, with ΔhygX mutants accumulating the pseudo-trisaccharide intermediate hygromycin C, which lacks the orthoester bridge [3]. In vitro biochemical studies with purified HygX have demonstrated its ability to convert hygromycin C to this compound in the presence of Fe²⁺ and α-ketoglutarate cofactors [3].

Production Optimization Through Fermentation

Maximizing this compound production requires careful optimization of fermentation conditions. Recent studies have employed both one-factor-at-a-time (OFAT) and statistical optimization approaches to significantly enhance yields [1] [2].

Table: this compound Production Optimization Using Different Approaches

Optimization Parameter One-Factor-at-a-Time (OFAT) Statistical D-Optimal Design (DOD)
Baseline Production 26.9 µg/mL (CM1, 6 days) [2] 26.9 µg/mL (unoptimized) [2]
Optimal Medium Culture Medium 6 (CM6) [2] Not specified (building on CM6) [2]
Optimal Incubation Time 7 days [2] Not specified (building on 7 days) [2]
Optimal pH Not optimized in OFAT 6.4 [2]
Optimal Temperature Not optimized in OFAT 28°C [2]
Optimal Agitation Not optimized in OFAT 295 rpm [2]
Final Yield 190 µg/mL (7-fold increase) [2] 371.5 µg/mL (13-fold increase) [2]
Experimental Protocol for Production Optimization

Culture Conditions and Inoculum Preparation:

  • Strain: Streptomyces hygroscopicus NRRL ISP-5578 [1] [2]
  • Maintenance: Maintain strains on agar slants and store as spore suspensions in 20% (v/v) glycerol at -80°C [2]
  • Inoculum Development: Transfer spores to seed medium (50 mL in 250 mL baffled flasks) and incubate at 28°C with agitation (200 rpm) for 48 hours [2]
  • Fermentation: Transfer inoculum (5% v/v) to production medium in Erlenmeyer flasks [2]

One-Factor-at-a-Time Optimization:

  • Media Screening: Test various culture media compositions to identify the best basal medium (CM6 showed highest specific productivity at 5.88 µg/mg) [2]
  • Incubation Time: Monitor production over time to determine optimal harvest point (7 days demonstrated highest yield) [2]

Statistical Optimization Using D-Optimal Design:

  • Experimental Design: Implement a D-optimal design with three critical factors (pH, temperature, agitation) across 20 experimental runs [1] [2]
  • Model Validation: Verify predicted optimal conditions through experimental trials [2]
  • Analysis: Use response surface methodology to identify optimal factor levels and interaction effects [2]

Analytical Methods:

  • Sample Preparation: Extract culture filtrates at alkaline pH (8.5) with chloroform, evaporate organic fractions to dryness, and resuspend in 70% ethanol [5]
  • Quantification: Analyze samples by HPLC using a C18 reverse-phase column with a gradient of 0.1% trifluoroacetic acid in acetonitrile and 0.1 M ethylacetate (pH 6) as mobile phases [5]

Research Applications and Future Directions

Induction of Secondary Metabolite Production

Interestingly, this compound itself functions as an inducer of secondary metabolism in certain fungal species. Studies with Fusarium sp. RK97-94 have demonstrated that subinhibitory concentrations of this compound can stimulate the production of various secondary metabolites including lucilactaene, NG-391, fusarubin, 1233A, and 1233B [6] [7]. This induction effect appears to be related to its activity as a protein synthesis inhibitor, which may trigger stress responses that activate silent biosynthetic gene clusters [6]. This phenomenon highlights the potential of using this compound as a tool for discovering new natural products through metabolic perturbation.

Engineering and Future Perspectives

Current research on this compound biosynthesis is advancing toward metabolic engineering and combinatorial biosynthesis strategies to produce novel analogs with improved therapeutic properties:

  • CRISPR-Cas9-associated base editing has been successfully employed to manipulate the this compound biosynthetic pathway, offering precision tools for genetic engineering [2]
  • The modular nature of the biosynthetic pathway, particularly the identification of sub-clusters that function as independent evolutionary entities, provides opportunities for creating hybrid compounds through pathway engineering [8]
  • Heterologous expression of the entire biosynthetic cluster in more tractable host organisms could overcome limitations of native production systems and enable higher yields [5]
  • The substrate flexibility of key enzymes like HygM and HygX suggests potential for precursor-directed biosynthesis to generate structural analogs [3]

References

Comprehensive Technical Guide: Hygromycin B Radical SAM-Dependent Epimerase (HygY)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus that inhibits protein synthesis by binding to the 30S ribosomal subunit, causing mistranslation and inhibition of subunit assembly [1] [2]. This antibiotic features a unique spirocyclic ortho-δ-lactone moiety connecting an aminoheptose derivative of galactose with a pseudodisaccharide derived from D-talose and N-methyl-2-deoxystreptamine [3]. The biosynthetic pathway of this compound requires precise structural modifications of sugar precursors, with the C2′-epimerization of a D-galactose residue to D-talose representing a crucial biochemical step that enables subsequent oxidative cyclization catalyzed by the α-ketoglutarate dependent nonheme iron oxygenase HygX [3] [4].

The HygY enzyme, encoded within the hyg gene cluster of Streptomyces hygroscopicus, has been identified as a twitch radical SAM epimerase responsible for catalyzing this essential C2′-epimerization reaction [3] [4] [5]. Radical SAM enzymes constitute a vast superfamily of enzymes that utilize a catalytic [Fe₄S₄] cluster to generate 5′-deoxyadenosyl radicals through reductive cleavage of S-adenosylmethionine (SAM), initiating diverse radical-mediated transformations [3] [6]. The "twitch" subgroup, to which HygY belongs, is characterized by the presence of auxiliary [Fe₄S₄] clusters that facilitate more complex oxidative transformations, though interestingly, HygY catalyzes a redox-neutral epimerization rather than an oxidation [3]. This enzyme specifically acts on the biosynthetic intermediate galacamine (7), converting it to talamine (8) through a radical-based mechanism that results in the inversion of configuration at the C2′ carbon center [3].

Catalytic Mechanism of HygY

Fundamental Reaction and Key Residues

HygY catalyzes the C2′-epimerization of galacamine to talamine, a remarkable transformation that proceeds with incorporation of a single solvent hydron into the talamine product [3]. This epimerization is facilitated by the catalytic cysteine-183 residue, which serves as a hydrogen atom donor during the reaction mechanism [3]. Mutation studies have demonstrated that replacing cysteine-183 with alanine (C183A) fundamentally alters the enzyme's activity, converting HygY from a C2′-epimerase to a C2′-dehydrogenase with comparable efficiency [3]. This dramatic shift in function highlights the critical importance of this residue in determining the fate of radical intermediates within the active site and represents a fascinating example of how single amino acid changes can redirect enzymatic catalysis between redox-neutral and oxidative transformations.

The epimerization mechanism exemplifies how redox-neutral transformations can occur within the SPASM/twitch radical SAM enzyme family, which more commonly catalyze oxidative reactions [3]. In contrast to oxidative transformations where SAM serves as a two-electron oxidant and the auxiliary clusters participate in oxidizing the product radical, the redox-neutral epimerization results in net reduction of SAM by an adventitious reductant such as sodium dithionite (Na₂S₂O₄), making these reactions effectively irreversible [3]. The discovery that removal of the cysteinyl reductant can lead to oxidative decomposition of the substrate in some related enzymes suggests that the fate of the product radical is tightly coupled to the relative availability of local oxidants versus reductants within the active site environment [3].

Detailed Mechanistic Pathway

Table 1: Key intermediates in HygY catalytic mechanism

Intermediate Chemical Description Role in Catalytic Cycle
SAM S-adenosylmethionine Substrate for reductive cleavage to generate 5′-dA•
[Fe₄S₄]¹⁺ cluster Reduced iron-sulfur cluster Electron donor for SAM reductive cleavage
5′-dA• 5′-deoxyadenosyl radical Radical initiator that abstracts H from substrate
Galacamine C2′ radical Substrate radical intermediate Central species for subsequent transformation
Cysteine-183 thiyl radical Cys183 radical species Hydrogen atom donor for reductive quenching

The catalytic cycle begins with reductive cleavage of SAM by the reduced [Fe₄S₄]¹⁺ cluster, generating a 5′-deoxyadenosyl radical (5′-dA•) [3] [6]. This primary radical then abstracts a hydrogen atom from the C2′ position of galacamine, generating a substrate radical intermediate and 5′-deoxyadenosine (5′-dA) [3]. The galactose-derived substrate radical undergoes rearrangement facilitated by the enzyme's active site architecture. In the wild-type enzyme, cysteine-183 donates a hydrogen atom to the opposite face of the substrate radical, resulting in net inversion of configuration at C2′ and formation of talamine [3]. This reductive quenching yields a thiyl radical on cysteine-183, which must subsequently be reduced to complete the catalytic cycle.

In the C183A mutant, the absence of the cysteine thiol group eliminates this hydrogen atom donation pathway. Consequently, the substrate radical intermediate undergoes alternative processing, resulting in dehydrogenation rather than epimerization [3]. This latent dehydrogenase activity produces 2′-keto-galacamine instead of talamine, demonstrating how the availability of specific hydrogen atom donors can dictate the outcome of radical-mediated transformations in twitch radical SAM enzymes [3]. The precise mechanism by which the cysteine-183 thiyl radical is reduced back to the thiol in the wild-type enzyme remains an area of active investigation, though it likely involves electron transfer through the auxiliary [Fe₄S₄] clusters or directly from the reduced catalytic cluster.

G SAM SAM dA dA SAM->dA Reductive cleavage Cluster Cluster Cluster->SAM Electron transfer SubstrateRadical SubstrateRadical dA->SubstrateRadical H abstraction Product Product SubstrateRadical->Product H donation from Cys183

Figure 1: HygY catalytic mechanism for C2′-epimerization. The reduced [Fe₄S₄] cluster facilitates SAM reductive cleavage, generating 5′-dA• that initiates radical chemistry on substrate.

Structural Characterization of HygY

Iron-Sulfur Cluster Composition

HygY coordinates multiple iron-sulfur clusters that are essential for its catalytic activity and place it within the twitch radical SAM subgroup. Biochemical and spectroscopic analyses reveal that HygY binds two [Fe₄S₄] clusters per monomer - one catalytic cluster associated with the radical SAM chemistry and one auxiliary cluster characteristic of twitch enzymes [3]. Iron and sulfide content analyses of reconstituted wild-type HygY indicate approximately 7.4 ± 0.4 mol iron and 7.1 ± 0.7 mol sulfide per mole of HygY monomer, consistent with the presence of two [Fe₄S₄] clusters [3].

The catalytic [Fe₄S₄] cluster is coordinated by the characteristic radical SAM CX₃CX₂C motif (residues C24, C28, and C31 in HygY) [3]. This cluster is responsible for the reductive cleavage of SAM to generate the 5′-deoxyadenosyl radical. When these cysteine residues are mutated to alanine (C24A/C28A/C31A, creating Δcat-HygY), the resulting protein retains a brown color and UV-vis absorbance at 420 nm after reconstitution, but with significantly reduced iron and sulfide content (4.9 ± 0.5 and 3.4 ± 0.7 mol per mole monomer, respectively) [3]. This confirms that the auxiliary cluster remains intact in this mutant while the catalytic cluster is disrupted.

The auxiliary [Fe₄S₄] cluster is proposed to be ligated by residues C175, C194, C240, and C243 based on sequence alignment with the radical SAM dehydrogenase BtrN [3]. This auxiliary cluster is believed to play a role in redox handling during the catalytic cycle, potentially involved in the re-reduction of the cysteine-183 thiyl radical after hydrogen atom donation to the substrate radical in the wild-type enzyme, or in the oxidation of the substrate radical in the C183A dehydrogenase mutant.

Spectroscopic Features and Domain Architecture

Electron paramagnetic resonance (EPR) spectroscopy of reduced wild-type HygY reveals spectra consistent with the presence of two reduced [Fe₄S₄] clusters per monomer [3]. The spectrum can be simulated using two anisotropic signals with similar intensity and principle g-values of (2.03, 1.92, 1.89) and (2.05, 1.92, 1.90) [3]. The signal at (2.03, 1.92, 1.89) is assigned to the catalytic [Fe₄S₄] cluster, while the signal at (2.05, 1.92, 1.90) is assigned to the auxiliary cluster [3]. The Δcat-HygY triple mutant exhibits a similar but less intense EPR spectrum, with the signal corresponding to the auxiliary cluster remaining detectable [3].

Table 2: HygY structural features and their characteristics

Structural Feature Characteristics Proposed Function
Catalytic [Fe₄S₄] cluster Coordinated by C24, C28, C31; g-values (2.03, 1.92, 1.89) SAM reductive cleavage to generate 5′-dA•
Auxiliary [Fe₄S₄] cluster Ligated by C175, C194, C240, C243; g-values (2.05, 1.92, 1.90) Redox handling of radical intermediates
Cysteine-183 residue Located near substrate binding site Hydrogen atom donor for reductive quenching
Partial TIM barrel fold Characteristic of radical SAM enzymes Scaffold for active site organization

While a crystal structure of HygY is not yet available, based on its classification as a radical SAM enzyme and sequence homology with characterized family members, HygY likely adopts the characteristic partial TIM barrel fold common to radical SAM enzymes [6]. This fold provides the structural scaffold for coordinating the catalytic [Fe₄S₄] cluster and binding SAM in the characteristic bidentate fashion via the amino and carboxylate groups [6]. The auxiliary [Fe₄S₄] cluster is likely positioned to facilitate electron transfer processes during catalysis, and cysteine-183 is positioned in the active site in proximity to the substrate C2′ position to allow for efficient hydrogen atom transfer.

Experimental Approaches for Studying HygY

Enzyme Expression, Purification and Reconstitution

The study of HygY biochemistry requires careful attention to its oxygen-sensitive iron-sulfur clusters. The standard protocol involves heterologous expression of the hygY gene from S. hygroscopicus in E. coli as an N-His₆/C-twin-strep doubly tagged protein [3]. Following aerobic purification, the [Fe₄S₄] clusters are reconstituted anaerobically to counter any partial cluster decomposition that may have occurred during aerobic purification [3]. This reconstitution is typically performed using Fe(NH₄)₂(SO₄)₂ and Na₂S in appropriate buffers under anaerobic conditions [3].

Successful reconstitution is indicated by the development of a brown color and the appearance of a characteristic UV/vis absorption shoulder at 420 nm, which is indicative of [Fe₄S₄] clusters [3]. The reconstituted enzyme can then be concentrated to working concentrations (typically 250 μM for EPR studies) under anaerobic conditions for biochemical and biophysical characterization [3]. For activity assays, the enzyme is typically reduced with sodium dithionite (Na₂S₂O₄) shortly before use to ensure the [Fe₄S₄] clusters are in the reduced [Fe₄S₄]¹⁺ state necessary for SAM reductive cleavage.

Activity Assays and Product Characterization

Enzymatic activity assays for HygY are performed under strictly anaerobic conditions in buffer systems such as 25 mM HEPES at pH 7.4 [3]. Standard reaction mixtures contain reconstituted HygY (typically 25 μM), galacamine substrate (250 μM), SAM (500 μM), and sodium dithionite (500 μM) as a reductant [3]. Reactions are typically incubated for several hours (e.g., 12 hours) to allow for sufficient product formation for detection and characterization.

Detection and characterization of HygY activity initially presented challenges because galacamine and talamine are not readily separable by standard LC-MS methods due to their nearly identical chromatographic properties and identical masses [3]. This problem was overcome through chemical derivatization approaches using benzyl chloroformate or acetic anhydride to produce derivatives that are cleanly separable by LC-MS [3]. Additionally, assays performed in deuterated solvent (D₂O) demonstrated incorporation of a single deuterium atom into the product (calculated m/z for C₁₂H₂₃DN₂O₈ [M + H]⁺, 326.1674; observed, 326.1612), confirming the incorporation of a single solvent hydron during epimerization [3].

G GeneCloning GeneCloning Expression Expression GeneCloning->Expression Purification Purification Expression->Purification Reconstitution Reconstitution Purification->Reconstitution ActivityAssay ActivityAssay Reconstitution->ActivityAssay ProductAnalysis ProductAnalysis ActivityAssay->ProductAnalysis AssayComponents 25 μM HygY 250 μM galacamine 500 μM SAM 500 μM Na₂S₂O₄ 25 mM HEPES, pH 7.4 12 h anaerobic incubation ActivityAssay->AssayComponents AnalysisMethods LC-MS with derivatization Deuterium incorporation studies EPR spectroscopy Iron/sulfide content analysis ProductAnalysis->AnalysisMethods

Figure 2: Experimental workflow for HygY characterization, from gene cloning to biochemical analysis.

Spectroscopic and Mutagenesis Approaches

EPR spectroscopy provides crucial insights into the electronic structure and redox states of HygY's iron-sulfur clusters [3]. For EPR analysis, reconstituted HygY is concentrated to approximately 250 μM, reduced with 2.5 mM sodium dithionite for 5 minutes, and then rapidly frozen in cryogenic isopentane before storage in liquid nitrogen [3]. Spectra are typically collected at low temperatures (e.g., 10 K) to resolve the subtle differences between the catalytic and auxiliary clusters.

Site-directed mutagenesis has been instrumental in elucidating the roles of specific residues in HygY catalysis [3]. As mentioned previously, mutation of the catalytic cysteines (C24A/C28A/C31A) disrupts the catalytic cluster and abolishes SAM cleavage activity [3]. Most remarkably, the C183A mutation converts the enzyme from an epimerase to a dehydrogenase, providing key mechanistic insights [3]. In vivo, mutation of Cys31 (part of the catalytic cluster coordination motif) abolishes this compound production and leads to accumulation of 3-N-methylgalacamine and trace levels of galacamine [3].

Biological Implications and Evolutionary Relationships

Latent Dehydrogenase Activity and Evolutionary Significance

The discovery that HygY possesses latent dehydrogenase activity revealed upon mutation of cysteine-183 provides fascinating insights into the evolutionary relationships between different radical SAM enzymes [3]. This observation suggests that relatively minor changes in active site architecture - such as the presence or absence of a specific hydrogen atom donor - can fundamentally alter the outcome of radical-mediated transformations [3]. The fact that HygY can be converted from a redox-neutral epimerase to an oxidative dehydrogenase with comparable efficiency suggests that the ancestral enzyme might have been capable of both activities, with specialization occurring through subsequent evolutionary refinement.

This mechanistic plasticity has important implications for enzyme engineering and evolution. The ability to interconvert between epimerase and dehydrogenase activities through single amino acid changes suggests that nature may exploit such transitions in the evolution of new enzymatic functions [3]. This is particularly relevant for the SPASM/twitch radical SAM enzymes, which display remarkable functional diversity despite common structural and mechanistic themes. The relative ease with which HygY's function can be altered suggests that the evolutionary barrier between redox-neutral and oxidative transformations in this enzyme class may be surprisingly low.

Relationship to Other Twitch Radical SAM Enzymes

HygY shares significant sequence and likely structural homology with other twitch radical SAM enzymes, particularly SpeY from the spectinomycin biosynthetic pathway [7]. Interestingly, while HygY contains cysteine-183 that facilitates its epimerase activity, SpeY naturally contains a serine residue at the equivalent position (serine-183) and functions as a dehydrogenase [7]. This natural variation mirrors the experimental conversion of HygY from epimerase to dehydrogenase via the C183A mutation and provides compelling evidence for the evolutionary significance of this residue in determining catalytic function [3] [7].

Phylogenetic analysis suggests a relatively recent evolutionary branching of putative twitch radical SAM epimerases bearing homologous cysteine residues to generate the SpeY clade of enzymes [7]. This evolutionary relationship highlights how functional diversification within enzyme families can occur through targeted changes at key positions that control the fate of radical intermediates. The comparison between HygY and SpeY provides a natural example of the same functional interconversion that was demonstrated experimentally through site-directed mutagenesis.

Applications in Biotechnology and Drug Development

The unique properties and mechanisms of HygY and related radical SAM epimerases offer several potential applications in biotechnology and pharmaceutical development. The ability to epimerize specific carbon centers in complex sugar structures through radical-mediated mechanisms provides a potentially valuable tool for the synthesis of novel aminoglycoside antibiotics or for the diversification of existing natural product scaffolds. The latent dehydrogenase activity also presents opportunities for developing enzymatic methods for selective dehydrogenation of hydroxyl groups in sugar moieties.

Furthermore, understanding HygY's role in this compound biosynthesis opens possibilities for bioengineering approaches to produce novel antibiotics or to modify the this compound structure to improve its pharmacological properties or overcome resistance mechanisms. The CRISPR-Cas9-associated base editing and site-specific recombination system developed for studying the this compound biosynthetic gene cluster provides a powerful tool for such engineering efforts [4] [5]. Additionally, the insights gained from HygY's mechanism may inform the development of inhibitors that specifically target radical SAM enzymes in pathogenic organisms.

Conclusion

References

Experimental Protocol: Measuring HPH Activity

Author: Smolecule Technical Support Team. Date: February 2026

The following dot-blot assay provides a simple method to quantitatively measure HPH activity in crude mammalian cell extracts [1]. This protocol is useful for confirming the expression of the hph gene in transfected cells.

G A Prepare Reaction Mixture B Spot onto Membrane A->B Incubate C Wash Membrane B->C Air Dry D Detect Radioactivity C->D Expose to Film

Procedure for measuring Hygromycin B phosphotransferase activity.

  • Principle: The assay measures the transfer of the radioactive gamma-phosphate group from [γ-³²P]ATP to this compound. The resulting radioactive product is captured on a membrane and detected [1].
  • Key Advantages:
    • Can be performed with crude cell extracts, avoiding the need for protein purification.
    • No cross-interference with substrates for neomycin phosphotransferase, allowing it to be used alongside the neo resistance gene in experiments [1].

Biochemical and Genetic Characteristics

The table below outlines the key properties of the this compound phosphotransferase enzyme and its gene.

Property Description
Gene Name hph [1] [2]
Enzyme Type Kinase (Phosphotransferase) [2]
Reaction ATP + this compound → ADP + Phosphorylated-Hygromycin B (inactive) [2]
Assay Substrate [γ-³²P]ATP [1]

Research Context and Applications

The hph gene is a cornerstone tool in molecular biology for selecting successfully transformed cells.

  • Versatile Selection Marker: It is widely used as a dominant selectable marker for gene transfer in a vast range of organisms, including bacteria, yeast, filamentous fungi, plants, and mammalian cells [2] [3].
  • Mechanistic Distinction: It's important to distinguish HPH from DNA methyltransferases, which are enzymes that add methyl groups to DNA to regulate gene expression [4] [5] [6]. These are functionally unrelated to antibiotic resistance.

References

Comprehensive Application Notes and Protocols for Hygromycin B Selection in Mammalian Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hygromycin B

This compound is an aminocyclitol antibiotic produced by Streptomyces hygroscopicus that inhibits protein synthesis in prokaryotic and eukaryotic cells by disrupting translocation and promoting mistranslation [1] [2]. It is widely used as a selective agent in mammalian cell culture for the establishment of stable cell lines expressing the hygromycin phosphotransferase (hph) resistance gene [2]. The global this compound Solution market, valued at approximately USD 212 million in 2023, reflects its importance in biotechnology and pharmaceutical applications, with projections indicating growth to USD 520 million by 2032 at a CAGR of 10.5% [3].

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism of action:

  • Inhibition of Ribosomal Translocation: this compound binds to the 80S ribosome in eukaryotic cells, preventing the movement of the ribosome along mRNA during protein synthesis [1] [2]
  • Promotion of Mistranslation: The antibiotic causes misincorporation of amino acids into growing polypeptide chains, resulting in non-functional or toxic proteins [2]

This dual interference with protein synthesis leads to rapid cell death in non-resistant mammalian cells, making it an effective selection agent for genetically modified cells expressing the hph resistance gene, which inactivates this compound through phosphorylation [2].

Working Concentration Guidelines

Determining Optimal Concentration

Table 1: this compound Working Concentrations for Mammalian Cell Selection

Cell Type/Application Concentration Range (µg/mL) Key Considerations
General Mammalian Cells 50-500 [4] Most common range: 200-500 µg/mL [4]
Standard Selection 200-500 [4] Appropriate for most stable cell line development
Initial Testing Range 50-200 [2] Recommended starting point for kill curve determination
Dual Selection Experiments Manufacturer-specific [4] Requires optimization with other antibiotics
Specific Cell Lines Varies [1] Must be determined empirically for each cell type
Critical Considerations for Concentration Optimization
  • Cell-type Specific Sensitivity: Different mammalian cell lines exhibit varying sensitivities to this compound, necessitating empirical determination for each new cell type [1]
  • Combination Antibiotic Effects: When used in combination with other selection antibiotics (e.g., Geneticin, Zeocin, Blasticidin, Puromycin), sensitivity may increase, requiring kill curves for each antibiotic combination [1]
  • Media and Culture Conditions: The composition of cell culture media and growth conditions can influence antibiotic effectiveness [1]

Experimental Protocols

Determination of Kill Curve (Minimum Lethal Concentration)

hierarchy Start Begin Kill Curve Experiment Plate Plate cells in antibiotic-free media (20-30% confluency) Start->Plate Add Add this compound across concentration gradient (0-500 µg/mL) Plate->Add Monitor Monitor daily for cell death and morphological changes Add->Monitor Determine Determine minimum concentration that kills all cells in 3-7 days Monitor->Determine Document Document optimal selection concentration Determine->Document End Proceed with Stable Selection Document->End

4.1.1 Detailed Protocol
  • Cell Preparation:

    • Harvest exponentially growing cells and plate in antibiotic-free medium at 20-30% confluence in multiwell plates [1]
    • Include control wells without antibiotic for comparison
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment
  • Antibiotic Application:

    • Prepare this compound concentrations spanning 0-500 µg/mL (e.g., 0, 50, 100, 200, 300, 400, 500 µg/mL) in complete cell culture medium [2]
    • Replace medium in test wells with medium containing the appropriate this compound concentration
    • Use sterile this compound solution (typically 50 mg/mL) stored at 2-8°C [1]
  • Monitoring and Analysis:

    • Observe cells daily for morphological changes indicating toxicity: cell rounding, vacuolization, decreased confluency, and detachment [1]
    • Refresh antibiotic-containing medium every 2-3 days
    • Continue monitoring until all cells in positive control (no antibiotic) reach confluence
    • The minimum lethal concentration is the lowest antibiotic concentration that kills 100% of cells within 3-7 days [1]
Stable Cell Line Selection Protocol

hierarchy Start Begin Stable Cell Line Selection Transfect Transfect cells with vector containing hph resistance gene Start->Transfect Recover Recovery period (24-48 hours in antibiotic-free media) Transfect->Recover Apply Apply optimal this compound concentration determined from kill curve Recover->Apply Maintain Maintain selection for 10-14 days with medium changes every 2-3 days Apply->Maintain Isolate Isolate resistant colonies (individual clones or pooled populations) Maintain->Isolate Expand Expand and validate clones Isolate->Expand End Stable Cell Line Established Expand->End

4.2.1 Detailed Protocol
  • Transfection and Recovery:

    • Introduce plasmid DNA containing the hph resistance gene into mammalian cells using preferred transfection method
    • Allow 24-48 hours for expression of the resistance gene in antibiotic-free medium [4]
  • Selection Phase:

    • Apply pre-determined optimal this compound concentration to transfected cells
    • Maintain selection for 10-14 days, refreshing antibiotic-containing medium every 2-3 days [4]
    • Monitor for emergence of resistant foci
  • Clone Isolation and Expansion:

    • Isolate individual colonies using cloning rings or limited dilution in 96-well plates
    • Expand resistant clones in maintenance concentration of this compound (typically 50-100% of selection concentration)
    • Validate transgene expression and functionality through appropriate assays

Technical Specifications and Storage

Table 2: this compound Solution Properties and Handling

Parameter Specification Notes
Common Formulations 50 mg/mL [1], 100 mg/mL [2] Supplied in PBS or HEPES buffer
Solvent Phosphate buffered saline [1] or HEPES buffer, pH 7.5-8.1 [2] Suitable for direct use in tissue culture
Storage Conditions 2-8°C [1] Stable for up to 3 months at room temperature [2]
Shelf Life 2 years from manufacture date [1] Refer to Certificate of Analysis for specific lot information
Sterility Aseptically manufactured and sterile filtered [1] Ready-to-use for tissue culture applications
Quality Control Functionally tested [2], HPLC purity ≥90% [2] Ensures consistent performance

Troubleshooting Guide

Table 3: Common Issues and Solutions in this compound Selection

Problem Potential Causes Solutions
No Resistant Colonies Insufficient transfection efficiency, incorrect antibiotic concentration, non-functional resistance gene Optimize transfection, verify kill curve, confirm resistance gene functionality
Complete Cell Death Antibiotic concentration too high, expired antibiotic, incorrect storage Re-determine kill curve with fresh antibiotic, verify storage conditions
Excessive Background Antibiotic concentration too low, contaminated antibiotic, insufficient selection pressure Increase antibiotic concentration, use fresh preparation, extend selection period
Variable Resistance Mixed cell population, genetic instability, contamination Reclone populations, verify integration stability, check for microbial contamination
Slow Selection Suboptimal culture conditions, low expression of resistance gene Optimize media and growth conditions, ensure adequate recovery period before selection

Advanced Applications

Dual Selection Strategies

This compound is particularly valuable in dual selection experiments due to its unique mechanism of action that differs from other common selection agents [4]. When developing complex cellular models requiring multiple genetic modifications:

  • Perform kill curves for each antibiotic combination as sensitivity to a given antibiotic may increase when combined with others [1]
  • Consider the mechanistic compatibility: this compound (translocation inhibitor) can be effectively paired with antibiotics having different mechanisms such as Zeocin (DNA intercalator) or Puromycin (protein synthesis inhibitor) [1] [4]
  • Validate the orthogonality of selection systems to ensure minimal interference between resistance mechanisms
Specialized Applications

Recent advances have expanded this compound applications beyond conventional stable cell line development:

  • Gene Therapy Development: Selection of gene-modified cells for therapeutic applications [3]
  • Recombinant Protein Production: Generation of high-y producer cell lines for biopharmaceutical manufacturing [3]
  • CRISPR/Cas9 Genome Editing: Selection of successfully edited clones when paired with hph donor vectors [3]

Conclusion

This compound remains a versatile and effective selection agent for mammalian cell culture applications. Its predictable mechanism of action, well-characterized resistance gene, and compatibility with dual selection approaches make it invaluable for modern genetic engineering workflows. Successful implementation requires empirical determination of optimal concentrations for each cell type and rigorous validation of resulting stable cell lines. With proper protocol adherence and quality reagents, researchers can reliably generate hygromycin-resistant cell lines within 10-14 days for diverse applications in basic research and biopharmaceutical development.

References

Comprehensive Application Notes and Protocols: Optimizing Hygromycin B Concentration for Stable Cell Line Generation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hygromycin B in Biomedical Research

This compound is an aminocyclitol aminoglycoside antibiotic produced by Streptomyces hygroscopicus that has become an indispensable tool in molecular biology and biotechnology for the selection of stably transfected cells. With its broad-spectrum activity against bacteria, fungi, and higher eukaryotic cells, this compound serves as a potent selective agent when used in conjunction with the hygromycin phosphotransferase (hph) resistance gene. The unique mechanism of action of this compound, which involves disruption of ribosomal translocation and promotion of mistranslation, distinguishes it from other selection antibiotics and enables its use in dual selection strategies [1] [2].

The generation of stable cell lines represents a fundamental methodology in biomedical research, particularly for long-term genetic regulation studies, sustained gene expression in therapeutic applications, and large-scale protein production in biopharmaceutical manufacturing. Unlike transient transfection approaches, stable cell lines provide consistent, reproducible gene expression over multiple generations, making them essential tools for drug discovery, functional genomics, and recombinant protein production [3] [4]. These applications require careful optimization of selection conditions, with antibiotic concentration being perhaps the most critical parameter determining success.

This application note provides comprehensive guidelines for determining and implementing optimal this compound concentrations throughout the stable cell line development process. By integrating detailed protocols, troubleshooting advice, and advanced applications, we aim to support researchers in achieving efficient selection of high-quality stable cell lines with minimal experimental variability.

This compound Properties and Mechanism of Action

Biochemical Characteristics and Formulations

This compound is characterized by its extended molecular structure that features two ether linkages connecting three sugar residues, resulting in a unique five-membered ring that distinguishes it from other aminoglycoside antibiotics [5]. This structure is provided in various formulations to accommodate different research needs, with the most common being aqueous solutions at 50 mg/mL or 100 mg/mL concentration in phosphate-buffered saline or HEPES buffer [1] [6]. The antibiotic typically appears as a colorless to light brown solution, with darker coloration sometimes indicating reduced purity [7]. The specific activity of commercial this compound preparations generally ranges from 386-482 µg/mg, ensuring consistent performance across lots when obtained from reputable suppliers [1].

Optimal storage conditions are critical for maintaining this compound potency and effectiveness. The antibiotic should be stored at 2-8°C for short-term use, with long-term storage at -20°C recommended to preserve activity. Properly stored, this compound solutions maintain potency for at least two years, though users should always consult the certificate of analysis for lot-specific expiration dates [1] [7]. It is important to avoid repeated freeze-thaw cycles, as this can degrade the antibiotic and reduce selection efficiency. For laboratory safety, researchers should handle this compound with appropriate precautions, including gloves and eye protection, as it is considered a toxic compound that can cause irritation upon contact [6] [7].

Molecular Mechanism and Resistance

The primary mechanism of action of this compound involves inhibition of protein synthesis through specific interaction with the 70S ribosomal subunit in prokaryotes and the 80S ribosomal subunit in eukaryotes. Unlike some aminoglycosides that primarily cause misreading of the genetic code, this compound predominantly disrupts ribosomal translocation by binding to a site that spans the A, P, and E sites on the ribosome, effectively freezing the translation machinery [1] [2] [5]. This extended binding site, covering approximately 13Å on the ribosomal subunit, prevents the movement of transfer RNA and messenger RNA through the ribosome, bringing protein synthesis to a halt and ultimately leading to cell death [5].

Resistance to this compound is conferred by the hygromycin phosphotransferase gene (hph), also known as hyg or aphIV. This gene encodes an enzyme that inactivates this compound through phosphorylation, effectively neutralizing its toxicity [2] [7]. The hph gene has been cloned from Escherichia coli and fused with various promoter elements to create selection vectors that function across diverse prokaryotic and eukaryotic systems. This resistance mechanism provides a powerful selection strategy when the hph gene is co-transfected with a gene of interest, allowing selective survival only of those cells that have successfully incorporated the transgenic construct [2]. The specificity and efficiency of this selection system have made it a cornerstone of stable cell line development in both academic and industrial settings.

Concentration Guidelines and Optimization Strategies

Working Concentration Ranges for Different Cell Types

Determining the appropriate this compound concentration is a critical parameter for successful selection of stably transfected cells, as sensitivity varies significantly across different cell types and culture conditions. The following table summarizes recommended concentration ranges for various biological systems:

Table 1: this compound Working Concentrations for Different Cell Types

Cell Type Concentration Range (µg/mL) Commonly Used Concentration (µg/mL) Key Considerations
Mammalian Cells 50-500 [2] [7] 200 [6] [7] Varies by cell line; must be determined empirically
Bacterial Cells 20-200 [2] [7] 50-100 [6] Use low-salt LB medium for optimal results
Plant Cells 20-200 [2] [7] 50-100 Tissue-specific sensitivity variations
Fungi/Yeast 200-1000 [2] [7] 300-600 Species-dependent sensitivity

For mammalian cell lines, which are commonly used in drug discovery and biopharmaceutical production, the typical working concentration ranges from 50-500 µg/mL, with 200 µg/mL frequently serving as a starting point for many standard lines like HEK293 and CHO cells [6] [7]. However, it is crucial to recognize that significant variations exist between different mammalian cell lines, influenced by factors such as doubling time, metabolism, and culture conditions. Bacterial selection typically requires lower concentrations ranging from 50-100 µg/mL in low-salt LB medium, while fungal and yeast systems often demand higher concentrations from 200-1000 µg/mL due to intrinsic resistance mechanisms [6] [2].

Establishing a Kill Curve: Experimental Protocol

The determination of optimal this compound concentration for a specific cell line requires the establishment of a kill curve (dose-response curve) to identify the minimum concentration that effectively eliminates non-transfected cells while allowing growth of resistant clones. The following protocol provides a standardized approach for kill curve determination:

  • Day 1: Cell Seeding - Begin by seeding untransfected cells in a multi-well culture plate at approximately 20-25% confluency in antibiotic-free medium. For cells requiring higher densities for viability, increase the seeding density accordingly. Include sufficient replicates for each concentration point to ensure statistical reliability [3] [2] [7].

  • Day 2: Antibiotic Application - After allowing cells to adhere overnight, replace the medium with fresh medium containing this compound at a range of concentrations. For mammalian cells, a well-distributed series might include 0, 50, 100, 250, 500, and 750 µg/mL. Prepare drug-containing media by diluting from a concentrated stock solution (e.g., 5 mg/mL) according to calculated volumes [2] [7].

  • Monitoring Phase - Maintain the cells in drug-containing medium for 10-14 days, replacing the selective medium every 3-4 days. Observe the cells daily for signs of toxicity, including morphological changes, vacuolization, decreased confluency, and detachment [1] [3]. Include a non-treated control to compare normal growth characteristics.

  • Assessment and Analysis - Quantify viable cells at regular intervals using standardized methods such as trypan blue exclusion with manual counting or automated cell counters. The optimal selective concentration is typically defined as the lowest concentration that kills >99% of non-transfected cells within 7-10 days of continuous exposure [3] [2].

Table 2: Example Kill Curve Setup for Mammalian Cells Using 5 mg/mL this compound Stock Solution

Final Concentration (µg/mL) Medium Volume (mL) Volume of 5 mg/mL Stock (mL) Expected Cell Death
0 (Control) 10.0 0.0 No death
50 9.9 0.1 Minimal to partial death
100 9.8 0.2 Partial death
250 9.5 0.5 Significant death
500 9.0 1.0 Near-complete death
750 8.5 1.5 Complete death

The kill curve experiment not only establishes the appropriate selective concentration but also provides valuable information about the kinetics of cell death and the appearance of potentially resistant clones. This empirical approach is essential for each new cell line and should be repeated whenever culture conditions change or when using a new lot of this compound, as potency can vary between manufacturers and lots [3] [7].

Detailed Protocol for Stable Cell Line Generation

Transfection and Selection Process

The generation of stable cell lines expressing a gene of interest requires systematic approach with careful attention to timing and conditions. The process typically begins with transfection followed by progressive selection and clone isolation:

  • Step 1: Transfection - Transfect cells using the method most appropriate for your cell line (e.g., lipofection, electroporation, calcium phosphate) with a vector containing both the gene of interest and the hygromycin resistance gene (hph). If using separate vectors, employ a 5:1 to 10:1 molar ratio of the gene of interest vector to the selection marker vector. Critical controls include transfection with a plasmid containing only the selection marker and untransfected cells to monitor selection efficiency [3].

  • Step 2: Initiation of Selection - Approximately 48 hours post-transfection, passage the cells at varying dilutions (e.g., 1:100 to 1:500) into medium containing the predetermined optimal this compound concentration. Maintaining subconfluent cultures during selection is crucial, as confluent, non-dividing cells show reduced antibiotic sensitivity. For suspension cells, selection can be performed in soft agar or 96-well plates to facilitate single-cell cloning [3].

  • Step 3: Maintenance and Monitoring - Replace the drug-containing medium every 3-4 days for the next two weeks. During this period, monitor cultures closely for evidence of cell death in control transfections, which should commence within 3-9 days. Distinct "islands" or colonies of surviving, resistant cells should become visible during the second week of selection, with the exact timing dependent on the cell type and transfection efficiency [3] [2].

The diagram below illustrates the key stages in the stable cell line generation workflow:

G Start Start Stable Cell Line Generation KillCurve Establish Kill Curve Start->KillCurve First-time for each cell line Transfect Transfect Cells with hph Resistance Gene KillCurve->Transfect ApplySelection Apply this compound Selection (48h post-transfection) Transfect->ApplySelection Monitor Monitor Cell Death & Colony Formation (10-14 days) ApplySelection->Monitor Isolate Isolate Resistant Colonies Monitor->Isolate Expand Expand & Validate Clones Isolate->Expand End Stable Cell Line Established Expand->End

Clone Isolation and Validation

Following the selection period, individual resistant colonies must be isolated and expanded to establish clonal cell lines:

  • Colony Isolation - Between 2-5 weeks post-selection, identify well-defined, healthy colonies containing 500-1000 cells. Using sterile cloning cylinders or pipette tips, carefully isolate individual colonies and transfer them to multi-well plates for expansion. For suspension cells, limit dilution cloning in 96-well plates is the preferred method to ensure clonality [3].

  • Expansion and Maintenance - Continue cultivating the isolated clones in medium containing this compound at the established selective concentration. This maintenance pressure prevents the outgrowth of revertants that may have lost the resistance gene. During expansion, document growth characteristics and morphology to identify clones with desirable properties [3] [7].

  • Validation of Integration and Expression - Confirm successful integration of the transgene through methods such as PCR amplification of the resistance cassette or genomic integration site. For protein expression, employ Western blotting, immunofluorescence, or functional assays specific to your gene of interest. Southern blot analysis using a fragment of the this compound resistance gene as a probe can distinguish between single and multiple integration events, which may influence expression stability [8].

The complete process from transfection to validated stable cell line typically requires 4-8 weeks, depending on the cell type, transfection efficiency, and growth rate. Throughout this process, meticulous record-keeping is essential for tracing clone lineage and characteristics. Maintaining frozen stocks of promising clones at early passages preserves valuable biological materials for future studies.

Troubleshooting and Optimization Guidelines

Addressing Common Selection Issues

Even with careful planning, researchers may encounter challenges during stable cell line development. The following table outlines common issues and recommended solutions:

Table 3: Troubleshooting Guide for this compound Selection

Problem Potential Causes Solutions
Complete cell death Antibiotic concentration too high Re-evaluate kill curve with extended concentration range; verify cell viability pre-selection
No selection effect Antibiotic concentration too low; degraded antibiotic Check antibiotic activity on sensitive cells; prepare fresh stock solution; verify working concentration
Variable resistance Uneven antibiotic distribution; high cell density Ensure proper mixing of drug-containing media; reduce seeding density; increase medium changes
Slow colony appearance Low transfection efficiency; suboptimal cell health Optimize transfection method; ensure cells are in logarithmic growth phase; use higher quality DNA
Colony formation in controls Contamination with resistant cells; antibiotic degradation Maintain strict sterile technique; use fresh antibiotic stocks; validate control cell sensitivity

Additional factors that can influence selection efficiency include pH and salt concentrations of the culture medium. Research indicates that this compound exhibits greater efficacy at higher pH levels and lower salt concentrations [7]. If selection efficiency is suboptimal, adjusting these parameters may improve results. Furthermore, ensuring that antibiotics are added to cells at the appropriate confluence is critical, as overly dense cultures can shield susceptible cells from antibiotic effects, allowing false positives to persist [7].

Long-Term Maintenance and Storage

Once established, stable cell lines require consistent maintenance practices to preserve their phenotypic and genotypic characteristics:

  • Continuous Selection Pressure - To prevent loss of the resistance gene and maintain transgene expression, maintain this compound at the established selective concentration during routine culture. However, some researchers prefer to use pulsed selection strategies with periodic antibiotic exposure to minimize potential effects on cellular physiology [7].

  • Cryopreservation Best Practices - Create frozen stocks of validated clones at early passages to preserve genetic stability. Include this compound in the freezing medium at the standard concentration for an additional layer of selection upon thawing. Maintain detailed records of passage number, freeze dates, and culture characteristics for each frozen vial [3].

  • Stability Monitoring - Regularly assess transgene expression in cultured cells, particularly after extended passaging or recovery from frozen stocks. Significant declines in expression may indicate genetic instability or loss of the integrated construct. For critical applications, implement periodic single-cell cloning to maintain population homogeneity [3].

The genetic stability of established cell lines can be influenced by the integration site and copy number of the transgene. Southern blot analysis using restriction enzymes that cut outside the Hygromycin resistance gene can help characterize integration events, with single bands indicating single-copy integration and multiple bands suggesting several integration sites [8]. Understanding the integration profile aids in selecting clones with stable, long-term expression characteristics.

Advanced Applications and Complementary Techniques

Dual Selection Strategies

The unique mechanism of action of this compound, which differs from other common selection antibiotics, enables its use in dual selection approaches. These strategies are particularly valuable when co-expressing multiple genes or when selecting for cells with precisely engineered genetic modifications:

  • Combination with Geneticin (G418) - As this compound promotes mistranslation while Geneticin interferes with ribosomal elongation, these antibiotics can be combined for selecting cells transfected with two independent constructs. When implementing dual selection, establish new kill curves for the antibiotic combinations, as sensitivity to each agent often increases when used together [1] [2].

  • Validation of Dual Resistance - Prior to critical experiments, confirm that doubly-selected cell lines maintain resistance to both antibiotics by testing samples in medium containing each antibiotic individually and in combination. This verification ensures that resistance to both selection markers has been stably maintained [1].

Dual selection systems provide a powerful tool for complex genetic engineering projects, including the production of multi-subunit proteins, combinatorial gene regulation studies, and sophisticated disease modeling. The approach enhances selection stringency, reducing the likelihood of false positives and ensuring that selected clones contain all required genetic elements [2].

Specialized Applications Across Research Fields

The versatility of this compound selection extends beyond conventional mammalian cell line development:

  • Stem Cell Engineering - this compound selection is employed in the genetic modification of embryonic stem cells and induced pluripotent stem cells for developmental biology studies and regenerative medicine applications. The rapid selection capability is particularly valuable for stem cells, which may have limited tolerance for extended culture periods [4].

  • Protein Production Systems - In biopharmaceutical manufacturing, this compound is used to develop recombinant cell lines for therapeutic protein production. The selection system's stringency and reliability contribute to generating stable, high-producing clones suitable for cGMP manufacturing [3].

  • Transgenic Organism Development - Beyond cell culture, the hygromycin resistance system serves as a selection tool in creating transgenic plants, insects, and other organisms. The broad efficacy across species makes it valuable for agricultural biotechnology and functional genomics research in non-mammalian systems [2].

These diverse applications highlight the utility of this compound selection across multiple research domains and experimental systems. In each case, the fundamental principles of kill curve establishment and careful selection optimization remain essential for success.

Conclusion

This compound remains a foundational tool in molecular biology for selecting stably transfected cells across diverse experimental systems. Its unique mechanism of action, reliable performance, and compatibility with dual selection approaches make it particularly valuable for challenging genetic engineering applications. The successful implementation of this compound selection requires careful empirical determination of optimal concentrations through kill curve experiments, followed by systematic selection and validation of resistant clones.

As research methodologies advance toward increasingly complex genetic manipulations and precision genome engineering, the role of well-optimized selection systems becomes ever more critical. By adhering to the protocols and guidelines outlined in this document, researchers can maximize efficiency in stable cell line development, ensuring the generation of high-quality, reliable cellular models for biomedical research and biopharmaceutical applications. The robustness of the this compound selection system, when properly implemented, contributes significantly to experimental reproducibility and the generation of biologically relevant data.

References

Comprehensive Application Notes and Protocols: Hygromycin B Selection in CRISPR-Cas9 Genome Editing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hygromycin B in CRISPR-Cas9 Systems

This compound is an aminoglycoside antibiotic widely employed as a selection marker in CRISPR-Cas9 genome editing experiments. It inhibits protein synthesis by interfering with translocation and causing misreading of mRNA, making it effective for selecting successfully transfected or transduced eukaryotic cells. The integration of a this compound resistance gene (Hygroʳ or hph) into CRISPR delivery systems enables efficient enrichment of edited cells, which is particularly valuable for challenging systems including non-transformed cell lines, polyploid cancer cells, and various model organisms [1] [2] [3].

The application of this compound selection spans multiple research contexts, from gene knockout validation to the study of biosynthetic pathways and the generation of stably edited cell pools. Its reliability and broad applicability make it an indispensable tool in modern molecular biology workflows, especially when combined with CRISPR-Cas9 technologies [4] [3].

Mechanism of Action and Resistance

Antibiotic Mechanism

This compound exerts its cytotoxic effects through irreversible binding to the 30S ribosomal subunit, specifically targeting the A-site of the ribosome. This binding inhibits protein synthesis by two primary mechanisms: first, it disrupts translational fidelity by inducing misincorporation of amino acids; second, it physically blocks the translocation of ribosomes along mRNA templates. These combined effects lead to rapid cessation of cellular growth and eventual cell death in susceptible organisms [1].

Resistance Mechanism

Bacterial resistance to this compound is conferred by the hygromycin phosphotransferase (hph) gene, which encodes an enzyme that catalyzes the phosphorylation of the antibiotic using ATP. The phosphorylation occurs at a specific hydroxyl group on the this compound molecule, rendering it unable to bind to its ribosomal target. When expressed in eukaryotic cells via appropriate expression vectors, this bacterial gene provides robust protection against the antibiotic's effects, creating an effective selection system [5].

Table: this compound Selection Parameters for Common Cell Types

Cell Type/System Typical Working Concentration Selection Start Duration Key Applications
HEK293 & H1299 [4] 400 µg/mL 48-72h post-transduction 5-14 days Stable knockout generation
Murine Cancer Cells (B16F10) [5] 400 µg/mL 48h post-transfection 5 days Homozygous knockout generation
Tilapia Brain Cells (OmB) [3] Not specified 72h post-transfection Until control cells die Stable Cas9 cell line generation
Barley [6] Not specified Post-germination Throughout development Plant transformation

Experimental Design and Workflow

The successful implementation of this compound selection in CRISPR-Cas9 experiments requires careful planning and optimization. The following workflow diagram illustrates the key stages in a typical experiment:

G cluster_1 Critical Optimization Points Start Experimental Design A Vector Construction (HygroR cassette integration) Start->A B Delivery System (Lentivirus/Plasmid/RNP) A->B Opt1 Promoter Selection (Endogenous vs. Heterologous) A->Opt1 C Transfection/Transduction B->C D Antibiotic Selection (this compound) C->D E Cell Expansion & Screening D->E Opt2 This compound Concentration Testing D->Opt2 Opt3 Selection Timing & Duration D->Opt3 F Genotypic Validation E->F G Phenotypic Analysis F->G End Stable Cell Line/Edited Pool G->End

Vector Design Considerations

Effective vector design is crucial for successful selection. The This compound resistance cassette must be incorporated within the CRISPR construct or co-delivered with editing components. For lentiviral delivery systems, the hph gene is typically cloned alongside the Cas9 and gRNA elements into a single vector [4]. When using plasmid-based systems, the resistance marker can be included on the same plasmid as the Cas9/gRNA expression elements or on a separate plasmid [5].

Promoter selection significantly impacts expression efficacy. Studies in fish cell lines demonstrated that endogenous promoters (e.g., tilapia EF1α) drove more reliable expression of selection markers compared to heterologous promoters from distantly related species [3]. The resistance cassette should be flanked by appropriate regulatory elements to ensure robust expression in the target cell type.

Delivery Methods

Multiple delivery strategies can be employed for introducing CRISPR components with this compound selection:

  • Lentiviral Delivery: Effective for difficult-to-transfect cells and for establishing stable cell lines. Lentiviruses containing both gRNA and Hygroʳ enable efficient transduction and selection of edited cells [4].
  • Plasmid Transfection: Suitable for easily transfectable cell lines. The SUCCESS method utilizes plasmids encoding Cas9/gRNA alongside a blunt-ended Hygroʳ cassette and single-strand oligodeoxynucleotides (ssODNs) to facilitate knockout of target genes [5].
  • Ribonucleoprotein (RNP) Complexes: While not directly compatible with antibiotic selection (as no DNA is integrated), RNP delivery can be combined with subsequent this compound selection when a separate marker is introduced.

Detailed Experimental Protocols

Protocol: Generation of Stable Knockout Cell Lines Using this compound Selection

This protocol adapts the SUCCESS (Single-strand oligodeoxynucleotides, Universal Cassette, and CRISPR/Cas9 produce Easy Simple knock-out System) method for creating homozygous knockout cell lines in murine cancerous cells, utilizing this compound selection [5].

4.1.1 Materials Required
  • Two pX330 plasmids encoding Cas9 and target-specific gRNAs
  • Two 80-mer single strand oligodeoxynucleotides (ssODNs) with 40 bp homology to genomic target and 40 bp homology to selection cassette
  • Blunt-ended DNA fragment containing this compound resistance gene
  • Appropriate transfection reagent (e.g., lipid-based transfection systems)
  • Target cell line (e.g., B16F10 murine melanoma cells or ID8 murine ovarian cancer cells)
  • Complete cell culture medium
  • This compound stock solution (400 mg/mL)
  • Tissue culture plates (6-well, 10 cm dishes)
4.1.2 Procedure
  • Design and Preparation of Components:

    • Design two gRNAs targeting the 5' and 3' ends of your target gene to facilitate complete deletion
    • Design ssODNs with 40 bp of homology to the genomic target and 40 bp of homology to the Hygromycin resistance cassette
    • Obtain a blunt-ended this compound resistance cassette (can be PCR-amplified with blunt ends)
  • Transfection:

    • Seed cells in 6-well plates to reach 70-80% confluency at time of transfection
    • Transfect with the following mixture per well:
      • 1 µg of each pX330 plasmid (total 2 µg)
      • 100 pmol of each ssODN (total 200 pmol)
      • 1 µg of blunt-ended this compound resistance cassette
    • Use appropriate transfection reagent according to manufacturer's protocol
  • Selection and Isolation of Knockout Clones:

    • 48 hours post-transfection, split cells and reseed 3000 cells in a 10 cm dish
    • Begin selection with 400 µg/mL this compound
    • Change selection media every 3-4 days for 5-14 days until distinct colonies form
    • Isolate individual colonies using cloning rings or by limited dilution
    • Expand clones for genotypic validation
  • Validation:

    • Perform PCR amplification across the 5' and 3' junction sites
    • Verify correct integration by Sanger sequencing
    • Confirm homozygous deletion of the target gene

Table: Troubleshooting Guide for this compound Selection

Problem Potential Cause Solution
No surviving cells after selection Antibiotic concentration too high Perform kill curve assay to determine optimal concentration
Excessive background growth Antibiotic concentration too low Increase concentration; verify drug activity
Mixed population (edited and non-edited cells) Selection duration too short Extend selection period to 14 days
Incorrect integration at cassette junctions ssODN design issues Redesign ssODNs with optimal homology arms
Low transfection efficiency Cell type-specific issues Optimize transfection method; use viral delivery
Protocol: Rapid Selection of CRISPR-Edited Cell Pools Without Clonal Expansion

This protocol enables efficient generation of edited cell pools in challenging systems like Drosophila ovarian somatic sheath cells (OSC) and HEK293 cells, bypassing the need for tedious clonal selection [2].

4.2.1 Materials
  • Donor plasmid containing:
    • This compound resistance gene driven by appropriate promoter
    • Homology arms (500-750 bp) targeting the desired locus
  • Cas9/gRNA expression plasmid (lentiviral or standard)
  • Target cells (OSC, HEK293, or other relevant cell type)
  • Transfection reagent
  • This compound stock solution
  • Appropriate cell culture media and supplements
4.2.2 Procedure
  • Design of Donor Template:

    • For C-terminal tagging: design sgRNA to cut within 300 bp of the STOP codon
    • For N-terminal tagging: design sgRNA to cut within 300 bp of the START codon
    • Include 500-750 bp homology arms immediately upstream and downstream of the cut site
    • Incorporate the Hygromycin resistance cassette within an artificial intron to minimize disruption of the tagged gene
  • Transfection and Selection:

    • Co-transfect cells with Cas9/gRNA plasmid and donor template plasmid
    • Begin selection with appropriate this compound concentration 48-72 hours post-transfection
    • Maintain selection for 3-4 weeks, replacing media every 3-4 days
    • Monitor until control cells (non-transfected) are completely dead
  • Validation of Edited Pool:

    • Harvest genomic DNA from the selected pool
    • Perform PCR and sequencing to confirm editing efficiency
    • Analyze protein expression by Western blot or immunofluorescence

Applications in Biological Research

Gene Function Validation

This compound selection has been successfully employed in functional gene validation studies. For example, researchers used CRISPR-Cas9 with this compound selection to validate candidate genes genetically interacting with TAZ, creating stable knockout HEK293 and H1299 cell lines for proliferation assays [4]. This approach enables systematic analysis of gene networks and synthetic lethal interactions.

Biosynthetic Pathway Engineering

The combination of CRISPR-Cas9-associated base editing with this compound selection has facilitated the exploration of antibiotic biosynthesis pathways. Researchers applied this system to investigate this compound biosynthesis itself, efficiently inactivating five candidate genes in the producing strain to elucidate the complete biosynthetic pathway [1]. This demonstrates the utility of the system for metabolic engineering and natural product research.

Development of Novel Model Systems

This compound selection has enabled CRISPR-Cas9 editing in previously challenging model systems. In the tilapia brain cell line (OmB), researchers developed an efficient vector-based CRISPR/Cas9 system using endogenous promoters and this compound selection, achieving mutational efficiencies up to 81% [3]. Similarly, the system has been applied to plant systems like barley, facilitating the study of unfolded protein response and recombinant protein production [6].

Technical Considerations and Optimization

Determining Optimal this compound Concentration

The effective concentration of this compound varies significantly between cell types. It is essential to perform a kill curve assay prior to experiments:

  • Seed cells at standard density in multi-well plates
  • Apply a range of this compound concentrations (e.g., 0, 50, 100, 200, 400, 800 µg/mL)
  • Monitor cell death every 2-3 days
  • Identify the lowest concentration that achieves complete cell death within 5-14 days
Timing of Selection Initiation

The timing of antibiotic application requires optimization based on cell doubling time and transfection method:

  • Rapidly dividing cells: Begin selection 48 hours post-transfection
  • Slowly dividing cells: Delay selection up to 72-96 hours
  • Lentiviral transduction: Start selection 72 hours post-transduction
Enhancing Selection Efficiency

Several strategies can improve the efficiency of this compound selection:

  • Promoter Optimization: Use endogenous species-specific promoters for more reliable expression of resistance genes [3]
  • Cassette Design: Employ blunt-ended DNA cassettes combined with ssODNs for improved integration efficiency [5]
  • Vector Configuration: For difficult edits, consider placing the resistance marker on a separate plasmid to reduce vector size

Conclusion

This compound remains a valuable selection tool in CRISPR-Cas9 genome editing workflows, particularly for establishing stable cell lines and enriching edited cell populations. The protocols outlined here provide robust frameworks for implementing this compound selection in various experimental contexts, from gene knockout validation to biosynthetic pathway engineering. Proper optimization of selection parameters and vector design is crucial for success, especially when working with challenging cell systems or complex genetic edits. When implemented correctly, this compound selection significantly enhances the efficiency and reliability of CRISPR-Cas9 genome editing across diverse biological applications.

References

A High-Efficiency Chemical Transformation Protocol for Yeast with Hygromycin B Selection

Author: Smolecule Technical Support Team. Date: February 2026

The Lithium Acetate (LiAc)/Polyethylene Glycol (PEG) method is a widely used chemical transformation technique for Saccharomyces cerevisiae and other industrially important yeasts [1]. This protocol uses early stationary phase cells from small overnight cultures, which is practical for high-throughput projects and eliminates the need for an intra-day grow-out period [1]. The process involves making cells competent to take up foreign DNA, with key reagents like Li+ ions and PEG playing a critical role in increasing cell surface permeability and promoting DNA association with the cells [1] [2].

  • Mechanism of Action: Hygromycin B is an aminoglycoside antibiotic that inhibits protein synthesis by interfering with ribosomal translocation and causing mistranslation [3]. It is effective against bacteria, fungi, and higher eukaryotic cells.
  • Selection Principle: The antibiotic is used as a selective agent when the transforming DNA plasmid carries the This compound phosphotransferase (hph) gene, which confers resistance [3].

Step-by-Step Transformation and Selection Protocol

Materials Required

  • Yeast Strains: Haploid yeast strains harvested from plates [1].
  • Plates: YPDA plates for non-selective growth; selection plates are prepared using YPDA supplemented with this compound [1]. See Table 1 for concentration guidance.
  • Transforming DNA: Circular plasmids or linear fragments carrying the hph resistance gene, stored in sterile deionized water or TE buffer [1].
  • Key Reagents [1]:
    • PLTE Mix: Combine 800 µL of 50% PEG-3350, 100 µL of 1 M LiAc, 20 µL of 50 mM EDTA, 10 µL of 1 M Tris-HCl (pH 7.5), and 70 µL of dH₂O per 1 mL of mix. Prepare fresh.
    • Carrier DNA: Sonicated salmon sperm DNA (10 mg/mL).
    • Dimethyl Sulfoxide (DMSO).
    • YPDA Broth.

Procedure The workflow below outlines the key stages of the transformation process:

transformation_workflow start Start: Grow O/N Culture step1 Harvest Cells (Spin down 1.5 mL culture) start->step1 step2 Add Carrier DNA (5 μL) and Plasmid DNA (1-10 μL) step1->step2 step3 Add PLTE Mix (500 μL) and Vortex step2->step3 step4 Add DMSO (56 μL, ~10% final) step3->step4 step5 Incubate at 30°C (15-20 min) step4->step5 step6 Heat Shock at 42°C (15-20 min) step5->step6 step7 Resuspend in YPDA (1 mL), Incubate 30°C (40 min) step6->step7 step8 Plate on Selective Media (this compound Plates) step7->step8 step9 Incubate at 30°C (3-5 days) step8->step9

  • Preparation:

    • Carrier DNA: Boil the 10 mg/mL sonicated salmon sperm DNA for 5 minutes and immediately place it on ice. Keep it on ice until use [1].
    • Cell Culture: Pick a colony into 0.5 mL of YPDA broth, vortex, and transfer to 2-6 mL of YPDA in a tube. Shake vigorously at 30°C for 20-28 hours (overnight) to reach early stationary phase [1].
  • Transformation Procedure:

    • For each transformation, pellet 1.5 mL of the overnight culture by centrifuging for 15 seconds at 2500-3000 x g. Carefully discard the supernatant [1].
    • To the cell pellet, add 5 µL of the boiled carrier DNA [1].
    • Add 1-10 µL of your transforming DNA (e.g., ≥ 25 ng of plasmid DNA). Vortex briefly to mix [1].
    • Add 500 µL of the prepared PLTE solution. Vortex vigorously to resuspend the cells completely without clumps [1].
    • Add 56 µL of DMSO (approximately 10% of the final volume) and vortex to mix [1].
    • Incubate the tube for 15-20 minutes at 30°C [1].
    • Perform a heat shock by transferring the tube to a 42°C heating block or water bath for 15-20 minutes [1].
    • Pellet the cells again by centrifuging for 15 seconds at 2500 x g and discard the supernatant [1].
  • Outgrowth and Selection:

    • Resuspend the cell pellet in 1 mL of YPDA medium by pipetting. Incubate or shake the tube at 30°C for 40 minutes [1].
    • Centrifuge, discard the YPDA supernatant, and resuspend the cells in 200 µL of sterile dH₂O [1].
    • Plate 100 µL (or different volumes like 10 µL and 150 µL across two plates) onto YPDA plates containing the appropriate concentration of this compound [1].
    • Incubate the plates at 30°C for 3 days or at room temperature for 4-5 days until transformant colonies appear [1].

This compound Usage and Selection Data

Table 1: this compound Working Concentrations for Selection

Organism / Context Typical Working Concentration Notes & References
Yeast Selection Plates 60 - 100 μg/mL A concentration of 60 μg/mL was successfully used for selection of K. marxianus transformants [4]. General protocols suggest up to 100 μg/mL [1].
Mammalian Cells 50 - 200 μg/mL A starting experiment is recommended to determine the optimal concentration [3].
Bacteria (E. coli) 50 - 100 μg/mL Used for selection in low-salt LB agar medium [3].

Table 2: Transformation Control Recommendations

Control Type Purpose Procedure Expected Result
Positive Control Check transformation efficiency Transform with 1 ng of a control plasmid containing an hph resistance gene [5]. Numerous colonies indicate competent cells and active antibiotic.
Negative Control Check antibiotic activity Transform with TE buffer (no DNA) and plate on this compound plates [5]. No growth confirms the antibiotic is active.

Key Considerations for Success

  • Strain Sensitivity: Different yeast species and strains can have varying sensitivities to this compound [6]. It is highly recommended to determine the minimum inhibitory concentration (MIC) for your specific strain before the main transformation experiment. You can do this by testing growth on YPDA plates containing a range of this compound concentrations (e.g., 50, 100, 150, 200 μg/mL).
  • Critical Reagents: The presence of PEG is essential, as it promotes the association of DNA with the cell surface [1] [2]. Using high-quality, single-stranded carrier DNA helps to increase transformation efficiency by saturating the cell surface and increasing permeability [1].
  • Troubleshooting: If you observe no colonies or low efficiency, verify the quality and concentration of your transforming DNA, ensure the heat shock step is performed at the correct temperature and duration, and confirm that your this compound stock solution is active and used at the effective concentration.

References

Hygromycin B kill curve determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hygromycin B

This compound is an aminocyclitol antibiotic produced by Streptomyces hygroscopicus [1]. It exhibits broad-spectrum activity against prokaryotic and eukaryotic cells by inhibiting protein synthesis [2] [3].

Its primary mechanism involves binding to the mRNA decoding center on the small (30S) ribosomal subunit, which potently inhibits the translocation of mRNA and tRNAs during translation [4]. In molecular and cellular biology, it is widely used for the selection and maintenance of cells transfected with vectors carrying the This compound phosphotransferase (hph, hpt) gene. This gene confers resistance by phosphorylating and thereby detoxifying the antibiotic [3].

Establishing a kill curve is a critical first step to determine the minimum concentration of this compound required to kill all non-transfected cells over a defined period, thereby ensuring efficient selection of successfully engineered cells.

Materials and Reagents

  • This compound: Prepare a stock solution, typically at 100 mg/mL in distilled water [2]. Sterile-filter and store aliquots at -20°C.
  • Cell Line: The specific cell line you intend to transfert (e.g., HEK293, S2 insect cells). Different cell lines have varying sensitivities.
  • Complete Cell Culture Medium: Appropriate for your cell line (e.g., DMEM, RPMI-1640) supplemented with serum and other necessary additives.
  • Phosphate-Buffered Saline (PBS), sterile.
  • Trypsin-EDTA solution or other dissociation reagent, sterile.
  • Tissue Culture Flasks/Plates.
  • Hemocytometer or automated cell counter.
  • CO₂ Incubator.

Step-by-Step Experimental Protocol

Step 1: Cell Seeding

Begin by harvesting and counting your cells. Seed multiple wells of a cell culture plate (e.g., a 24-well or 12-well plate) with a defined number of cells. A common seeding density is 5 × 10⁴ cells per well, but this should be optimized so that control wells without antibiotic are 60-80% confluent at the end of the experiment. Incubate the cells for 18-24 hours to allow them to adhere and resume normal growth.

Step 2: Antibiotic Dilution and Treatment

Prepare a series of this compound dilutions in complete culture medium. A broad range should be tested initially. The table below suggests a typical dilution series.

Table 1: Example this compound Dilution Series for Kill Curve Assay

Well This compound Working Concentration (µg/mL) Volume of Stock to Add to 10 mL Medium*
1 0 (Control) 0 µL
2 50 5 µL
3 100 10 µL
4 200 20 µL
5 300 30 µL
6 400 40 µL
7 500 50 µL
8 600 60 µL

*Assuming a 100 mg/mL stock solution.

After 18-24 hours, remove the old medium from the seeded plates and replace it with the fresh medium containing the various concentrations of this compound. Include at least one well with drug-free medium as a negative control. Prepare triplicates for each concentration for statistical robustness.

Step 3: Maintenance and Monitoring
  • Place the plate back in the incubator.
  • Monitor the cells daily using a microscope. Observe and record changes in morphology, confluency, and the extent of cell death.
  • Refresh the antibiotic-containing medium every 2-3 days to maintain effective drug pressure.
  • Continue the experiment for 10-14 days or until all untransfected control cells are dead and a clear, stable resistant population appears in some wells.
Step 4: Cell Viability Assessment and Data Collection

After a sufficient period, assess cell viability. The most common method is to stain the cells with crystal violet, which stains live, adherent cells, or use an MTT assay to measure metabolic activity.

For crystal violet staining:

  • Aspirate the medium from all wells.
  • Gently wash the wells with PBS.
  • Fix the cells with 4% formaldehyde or methanol for 10-15 minutes.
  • Aspirate the fixative and stain with a 0.1% crystal violet solution (in water or 20% methanol) for 20-30 minutes.
  • Gently rinse the plate with tap water to remove excess stain and let it air dry.
  • The presence of a purple stain indicates viable, adherent cells. You can elute the stain with 10% acetic acid and measure the absorbance at 590 nm for semi-quantitative data, or simply take photographs for a qualitative record.

Data Analysis and Interpretation

The optimal selecting concentration is typically defined as the lowest concentration that results in 100% death of all non-transfected control cells within 7-14 days [2].

Table 2: Interpretation of Kill Curve Results

Observation Interpretation Action
Rapid cell death (within 3-5 days) at all concentrations. The concentration range tested is too high. Repeat the assay with a lower range of concentrations (e.g., 0 - 200 µg/mL).
No visible cell death in any well, including controls, after 10-14 days. The antibiotic may be inactive, or the concentration range is too low. Check antibiotic stock integrity and repeat with a higher concentration range.
Clear, concentration-dependent cell death, with 100% kill at specific concentrations. Successful determination of the effective range. Choose the lowest concentration that caused 100% cell death for future selection.
Isolated, healthy colonies growing in a background of dead cells at a specific concentration. This indicates a potentially resistant population, as expected for successfully transfected cells. This concentration can be used for stable selection.

For stable transfection, after determining the kill curve, you will transfect your cells with the gene of interest and then apply the optimized this compound concentration for selection. Resistant colonies should appear within 1-3 weeks.

Application Notes

  • Mechanism Justification: The kill curve is necessary because this compound's efficacy is cell-type dependent. Its mechanism—binding the ribosome's decoding center to inhibit translocation—makes it a potent selective agent [4].
  • Stable Cell Line Development: This protocol is the foundation for creating cell lines that stably express a gene of interest alongside the hygromycin resistance gene (hph). Consistent application of the optimized concentration ensures the population is dominated by successfully transfected cells [3].
  • Troubleshooting:
    • Precipitate Formation: If precipitate forms, ensure the stock solution is properly dissolved and sterile-filtered.
    • Inconsistent Results: Use low-passage-number cells in the log growth phase and ensure consistent cell seeding and media conditions. Always include a positive (non-transfected) control.

Experimental Workflow Diagram

The following diagram visually summarizes the key steps of the kill curve determination protocol.

Start Start Protocol Seed Seed Cells Start->Seed Incubate Incubate 18-24h Seed->Incubate Prepare Prepare this compound Dilution Series Incubate->Prepare Treat Treat Cells Prepare->Treat Monitor Monitor & Refresh Medium Every 2-3 Days Treat->Monitor Stain Stain with Crystal Violet (After 10-14 Days) Monitor->Stain Analyze Analyze Results & Determine Optimal Concentration Stain->Analyze End Optimal Concentration Determined Analyze->End

References

Comprehensive Application Notes and Protocols for Hygromycin B in Dual Selection Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hygromycin B and Its Dual Selection Applications

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus that inhibits protein synthesis in prokaryotic and eukaryotic cells by interfering with ribosomal translocation and causing mistranslation of mRNA templates. [1] [2] This broad-spectrum activity against bacteria, fungi, and higher eukaryotic cells makes it particularly valuable for dual selection experiments where selection pressure needs to be maintained across different biological systems. The unique capability of this compound to function in both bacterial and mammalian systems enables researchers to design vectors carrying only a single drug resistance marker—the hygromycin phosphotransferase gene (hph)—for selection in multiple contexts, thereby simplifying vector design and selection processes. [1] [3]

The versatility of this compound extends beyond conventional selection applications, as evidenced by recent research exploring its effects at sub-translation inhibitory concentrations. Studies have revealed that lower concentrations of this compound can disrupt vacuolar morphology and compromise TORC1 signaling in yeast mutants defective in Golgi and late endosome trafficking, suggesting potential applications in studying cellular signaling pathways and organelle dynamics. [4] This expanded understanding of this compound's cellular effects enhances its utility in complex experimental systems where selection needs to be coupled with specific biological perturbations.

Mechanism of Action and Resistance

Molecular Mechanism of Action

This compound exerts its antibiotic effect through a dual mechanism that disrupts protein synthesis at the ribosomal level. As an aminoglycoside antibiotic, it specifically binds to the 70S ribosomal subunit in bacteria and the 80S subunit in eukaryotes, causing two primary effects: interference with ribosomal translocation during protein elongation and misreading of the mRNA template. [1] [2] This dual interference leads to the production of non-functional proteins containing incorrect amino acid sequences and ultimately inhibits cellular growth and viability. The ability to affect both prokaryotic and eukaryotic translation systems is relatively uncommon among antibiotics and forms the basis for its utility in dual selection systems.

The molecular basis of this compound's action involves direct interaction with conserved elements of the ribosomal RNA and ribosomal proteins. Structural studies have shown that this compound binds to ribosomal RNA in a manner that prevents translocation—the movement of transfer RNA and messenger RNA through the ribosome after peptide bond formation. This binding stabilizes the ribosome in a conformation that is incompatible with the elongation cycle, effectively stalling protein synthesis. Additionally, the antibiotic induces a low-level of mRNA misreading, similar to other aminoglycosides, though with a distinct binding site and mechanism that contributes to its specific efficacy profile and toxicity spectrum. [1]

Resistance Mechanism

Resistance to this compound is conferred primarily by the hygromycin phosphotransferase gene (hph), which originated from Escherichia coli and encodes an enzyme that inactivates the antibiotic through phosphorylation. [3] The hph gene, approximately 1,026 base pairs in length, expresses a phosphotransferase enzyme that specifically modifies this compound by transferring a phosphate group from ATP to a hydroxyl group on the antibiotic molecule. [3] This modification sterically hinders the antibiotic's binding to the ribosome, rendering it ineffective while not affecting cellular ribosome function.

The effectiveness of the hph resistance gene has been demonstrated across diverse biological systems, including bacteria, yeast, mammalian cells, and even complex organisms such as Drosophila melanogaster. [3] This cross-species functionality makes the hph/Hygromycin B system particularly valuable for experimental designs that require maintenance and selection of genetically modified elements across different biological contexts—from plasmid amplification in bacteria to stable expression in eukaryotic systems. The consistent performance of this resistance mechanism across kingdoms allows researchers to implement streamlined selection strategies with minimal modification to standard protocols.

Experimental Design and Concentration Optimization

Determining Optimal Working Concentrations

Successful implementation of this compound selection requires careful concentration optimization for each specific cell type and experimental condition. The appropriate working concentration varies significantly between different cell types and even between closely related cell lines due to differences in growth rate, metabolism, and innate resistance mechanisms. The following table summarizes recommended working concentrations for various biological systems based on current literature and commercial formulations:

Table: Recommended this compound Working Concentrations for Different Biological Systems

Biological System Concentration Range Common Starting Point Key Considerations
Mammalian Cells 50-500 µg/mL 200 µg/mL Varies by cell line; some require up to 500 µg/mL
Bacteria (E. coli) 50-100 µg/mL 100 µg/mL Use low-salt LB medium for optimal results
Insect Cells 100-400 µg/mL 200 µg/mL Concentration depends on specific cell type
Yeast/Fungi 50-300 µg/mL 150 µg/mL Sensitivity varies significantly between species
Drosophila 35-45 µg/mL 40 µg/mL Incorporated into fly food [3]

When establishing a new selection system, it is crucial to perform a kill curve analysis to determine the minimal concentration that causes 100% cell death in non-resistant cells within 5-14 days. This empirical approach ensures optimal selection pressure while minimizing potential non-specific toxicity effects that can occur at excessively high antibiotic concentrations. For mammalian cell lines, initial experiments typically test concentrations ranging from 50-200 µg/mL, with certain cell lines requiring up to 500 µg/mL for effective selection. [1] Bacterial selection with this compound is generally performed at 50-100 µg/mL in low-salt LB agar medium, with plates remaining stable for approximately one month when stored at 4°C. [1]

Stock Solution Preparation and Storage

Proper preparation and storage of this compound stock solutions are critical for maintaining antibiotic efficacy throughout selection experiments. This compound is typically provided as a concentrated solution (e.g., 100 mg/mL) or as a powder that requires reconstitution. For powder formulations, the antibiotic should be dissolved in sterile water, methanol, or ethanol at concentrations ≥50 mg/mL. [2] Stock solutions should be sterile-filtered using 0.2 µm filters rather than autoclaved, as heat sterilization can degrade the antibiotic and reduce its effectiveness.

This compound solutions demonstrate good stability when stored appropriately. The product remains stable for approximately three months at room temperature, but for long-term storage, solutions should be kept at 4°C or -20°C. [1] Repeated freeze-thaw cycles should be avoided, as they can lead to gradual degradation of the antibiotic. Once opened, this compound solutions remain stable for approximately one year at -20°C or three months at 4°C when maintained under sterile conditions. [1] Proper storage practices ensure consistent performance throughout extended selection periods and across multiple experimental cycles.

Table: Stability and Storage Conditions for this compound

Form Storage Temperature Stability Duration Special Considerations
Powder 2-8°C ≥5 years Keep desiccated and protected from light
Stock Solution -20°C 1 year Avoid repeated freeze-thaw cycles
Stock Solution 4°C 3 months Maintain sterile conditions
Working Solution 4°C 30 days Stable at 37°C for 30 days [2]
Selection Plates 4°C 1 month Bacterial plates with this compound

Detailed Experimental Protocols

Mammalian Cell Selection Protocol

Stable cell line generation using this compound selection involves introducing the hph resistance gene into mammalian cells followed by antibiotic selection to eliminate non-transfected cells and establish polyclonal or clonal resistant populations. The following protocol describes a standard approach for generating stable mammalian cell lines:

  • Day 1: Cell Seeding - Plate mammalian cells at 30-50% confluence in complete medium without antibiotics in tissue culture vessels appropriate for your cell type. Include additional plates for kill curve analysis if optimal this compound concentration hasn't been previously determined. Allow cells to adhere and resume normal growth for 18-24 hours.

  • Day 2: Genetic Introduction - Introduce the hph-containing vector into cells using your preferred transfection method (e.g., lipofection, electroporation, calcium phosphate precipitation). Include appropriate controls such as mock-transfected cells (no DNA) and untransfected cells. For kill curve determination, plate separate plates of untransfected cells at the same density.

  • Day 3: Initial Selection - Approximately 24 hours post-transfection, replace the medium with fresh complete medium containing the predetermined optimal this compound concentration. For cells requiring gradual selection pressure, some protocols recommend starting at 50-75% of the final concentration.

  • Days 4-14: Maintenance and Monitoring - Refresh the selection medium every 2-3 days, carefully monitoring cell death and the emergence of resistant foci. Non-transfected control cells should begin showing significant death within 3-5 days and complete death within 10-14 days.

  • Day 14+: Clone Isolation and Expansion - Once resistant foci are sufficiently large (typically 500-1000 cells), individually isolate using cloning rings or by limited dilution in multi-well plates. Expand clonal populations under continued this compound selection at the maintenance concentration (typically 50-100 µg/mL).

This protocol typically yields stable polyclonal or clonal cell populations within 2-3 weeks. The resulting stable cell lines can be maintained long-term with appropriate this compound concentrations, which for most mammalian cell lines ranges from 50-200 µg/mL, though some may require up to 500 µg/mL. [1]

Bacterial Selection Protocol

Bacterial transformation and selection using this compound follows standard molecular biology techniques with specific considerations for antibiotic handling. The following protocol is optimized for E. coli selection:

  • Step 1: Preparation of Selection Plates - Prepare low-salt LB agar medium (5 g/L yeast extract, 10 g/L tryptone, 5 g/L NaCl, 15 g/L agar, pH 8.0) and autoclave. Cool the medium to approximately 55°C, then add this compound to a final concentration of 50-100 µg/mL from a sterile stock solution. [1] Pour plates immediately and store at 4°C for up to one month.

  • Step 2: Transformation - Transform competent E. coli cells with your hph-containing vector using standard methods (heat shock or electroporation). Include a no-DNA negative control to assess background resistance.

  • Step 3: Recovery - Following transformation, incubate cells in SOC or LB medium without antibiotic for 45-60 minutes at 37°C with shaking to allow expression of the resistance marker.

  • Step 4: Plating and Selection - Plate appropriate dilutions of the transformation mixture onto pre-warmed this compound selection plates. Incubate plates inverted at 37°C for 16-24 hours.

  • Step 5: Colony Analysis - Select well-isolated colonies for further analysis. The transformation efficiency may be slightly lower than with traditional antibiotics like ampicillin, but should yield numerous resistant colonies from a successful transformation.

For liquid culture selection, inoculate 2-5 mL of LB medium containing the appropriate this compound concentration with a single colony or transformation mixture and incubate with shaking at 37°C. Growth should be visible within 12-16 hours for successfully transformed cultures.

Advanced Dual Selection Systems

Double Flp-In System for Simultaneous Gene Expression

The Double Flp-In system represents an advanced application of this compound selection that enables stable, simultaneous expression of two genes at a defined genomic locus. This innovative approach modifies the traditional Flp-In system to incorporate two resistance markers—this compound and puromycin—allowing for selection of dual integrants. [5]

The strategic implementation involves engineering two complementary vectors containing frame-shifted resistance markers that only become functional upon correct integration:

G cluster_1 Step 1: Vector Design cluster_2 Step 2: Co-transfection & Integration cluster_3 Step 3: Dual Selection A First Vector (pcDNA5/FRThygro-fs) Hygromycin resistance with frame-shift mutation C Flp recombinase-mediated integration at FRT site A->C B Second Vector (pcDNA5/FRTpuro-fs) Puromycin resistance with frame-shift mutation + SV40 promoter B->C D Frame-shift corrections restore functional resistance genes C->D E Hygromycin selection (200 µg/mL initial) (50 µg/mL maintenance) D->E F Puromycin selection (0.25 µg/mL initial) (0.025 µg/mL maintenance) D->F G Dual-resistant cells with stable integration of both genes of interest E->G F->G

The Double Flp-In methodology enables precise integration of two genes of interest at a single genomic locus, ensuring isogenic expression and eliminating positional effects that often complicate conventional stable cell line generation. This system has been successfully validated with fluorescent protein pairs and pharmacologically relevant gene combinations, demonstrating stable expression over more than 30 passages with >99.5% of cells maintaining double-positivity even in the absence of continuous antibiotic selection. [5]

Multiplexed Transgenic Selection in Drosophila

This compound has been incorporated into sophisticated multiplexed selection systems for complex genetic manipulations in Drosophila melanogaster. These systems employ this compound alongside other selection agents to enable simultaneous manipulation of multiple genetic elements. The compact expression cassette used in these applications combines eukaryotic and prokaryotic promoter elements, allowing for selection in both flies and bacteria with a single construct. [3]

Table: Drosophila Selection and Counterselection Markers for Multiplexed Genetic Applications

Marker Name Encoded Protein Drug Effective Concentration Resistance/Sensitivity
hph This compound phosphotransferase This compound 35-45 µg/mL Resistance [3]
nptII Neomycin phosphotransferase II G418 sulfate 350 µg/mL Resistance [3]
pac Puromycin N-acetyltransferase Puromycin HCl 250-500 µg/mL Resistance [3]
bsr Blasticidin S deaminase Blasticidin S 25-45 µg/mL Resistance [3]
sr39TK Thymidine kinase mutant Ganciclovir/Acyclovir 4 µg/mL Sensitivity [3]
FCU1 FCU1 fusion protein 5-Fluorocytosine 10-15 µg/mL Sensitivity [3]

The application of this compound in Drosophila systems involves incorporating the antibiotic into fly food at concentrations of 35-45 µg/mL. [3] This enables direct selection for transgenic flies during development, significantly streamlining the process of complex genetic cross schemes. The marker-specificity of drug resistance allows researchers to combine multiple markers in single, multiplexed genetic manipulations to perform co-selection, combination selection and counterselection, and co-counterselection strategies that were previously impractical with traditional phenotypic markers.

Troubleshooting and Technical Considerations

Common Issues and Solutions

Even with optimized protocols, researchers may encounter challenges when implementing this compound selection systems. The following table addresses common issues and provides evidence-based solutions:

Table: Troubleshooting Guide for this compound Selection Experiments

Problem Potential Causes Recommended Solutions
No resistant colonies Insufficient antibiotic concentration Verify antibiotic activity using sensitive control cells; increase concentration incrementally
Inefficient transfection/transformation Include positive control for genetic introduction method; optimize delivery parameters
Resistance gene not functional Verify hph sequence integrity; check promoter compatibility with host system
Background growth Degraded antibiotic Prepare fresh stock solution; verify storage conditions and expiration date
Concentration too low Perform kill curve analysis to determine minimal effective concentration
Contamination Verify sterile technique; include proper negative controls
Incomplete selection Antibiotic not evenly distributed Ensure thorough mixing when adding to media; pre-warm media before use
Rapid antibiotic degradation Use fresh preparation; consider more frequent media changes (every 2 days)
Cell density too high Plate at appropriate density; split cells if overconfluent during selection
Toxicity in resistant cells Concentration too high Reduce to maintenance level (typically 50% of selection concentration)
Non-specific effects Include empty vector control; verify phenotype is transgene-specific
Cell line sensitivity Test different cell lines; some are inherently more sensitive to this compound
Optimization Strategies for Challenging Systems

For particularly sensitive cell types or difficult-to-transfect systems, standard this compound protocols may require specific modifications. When working with primary cells or sensitive cell lines, consider implementing a gradual selection scheme where the antibiotic concentration is increased incrementally over 5-7 days rather than applying the full concentration immediately. This approach allows resistant cells to adapt to selection pressure while minimizing sudden metabolic shock.

In bacterial systems where selection efficiency is suboptimal, ensure use of low-salt LB medium (5 g/L NaCl rather than the standard 10 g/L) as higher salt concentrations can reduce this compound efficacy. [1] Additionally, the pH of the medium should be maintained at approximately 8.0, as the antibiotic's stability and effectiveness can be compromised in more acidic conditions.

For advanced applications such as the Double Flp-In system, careful antibiotic concentration titration is essential. The original protocol recommends using 200 µg/mL this compound during initial selection phases, reduced to 50 µg/mL for maintenance, combined with 0.25 µg/mL puromycin during selection, reduced to 0.025 µg/mL for maintenance. [5] These reduced concentrations (compared to standard single selection protocols) help maintain viability of double-resistant cells while still providing sufficient selection pressure to eliminate non-integrated populations.

Conclusion

This compound represents a versatile and powerful tool for genetic selection across diverse biological systems. Its unique ability to function in both prokaryotic and eukaryotic contexts enables simplified experimental designs for complex genetic manipulations. The detailed protocols and application notes provided in this document offer researchers comprehensive guidance for implementing this compound selection in standard and advanced experimental contexts, from basic stable cell line generation to sophisticated dual selection systems in mammalian cells and Drosophila. When properly optimized and implemented, this compound selection provides robust, reliable results that facilitate genetic studies requiring maintenance of engineered constructs across multiple biological contexts.

References

Application Notes and Protocols: Hygromycin B Selection in Plant Transformation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hygromycin B as a Selection Agent

This compound is an aminocyclitol antibiotic produced by Streptomyces hygroscopicus that inhibits protein synthesis by causing misreading and inhibiting translocation in both prokaryotic and eukaryotic cells. In plant genetic engineering, it serves as a powerful selective agent when paired with the hygromycin phosphotransferase (hph) gene, which confers resistance by phosphorylating and inactivating the antibiotic. The optimization of the hygromycin resistance-conferring gene as a dominant selectable marker has made it particularly valuable for plant transformation systems, especially where traditional selection markers like kanamycin show limited effectiveness [1] [2].

Compared to other selection agents, this compound offers several advantages in plant transformation: it typically produces clearer selection with fewer escapes, works effectively across diverse plant species, and allows for rapid identification of transformants. These characteristics make it particularly valuable for both stable transformation and the development of composite plants with transgenic roots through Agrobacterium rhizogenes-mediated transformation [3] [4] [5].

Mechanism of Action and Resistance

Biochemical Mechanism

This compound exerts its cytotoxic effects through specific interaction with the ribosome. Structurally similar to aminoglycosides, it binds irreversibly to the 30S and 50S ribosomal subunits, disrupting multiple steps in protein synthesis including initiation, elongation, and termination. This binding causes misreading of mRNA codons and inhibits ribosomal translocation, leading to the production of non-functional proteins and ultimately cell death. The antibiotic is particularly effective against plant cells due to the high conservation of translational machinery between prokaryotes and eukaryotes [2].

Resistance Mechanism

The hygromycin resistance gene (hph), originally derived from E. coli, encodes this compound phosphotransferase (HPT). This enzyme catalyzes the ATP-dependent phosphorylation of this compound at the 4-hydroxy group, rendering the molecule unable to bind to its ribosomal target. The modified this compound loses its inhibitory capacity, allowing transformed cells to maintain normal protein synthesis while non-transformed cells undergo rapid death. For optimal expression in plant systems, the hph gene has been modified through the removal of upstream start codons, conversion of the region around the start codon to the consensus sequence for efficient translation initiation, and removal of downstream splice donor and acceptor sequences [1].

Table 1: Comparison of Selection Agents in Plant Transformation

Selection Agent Mode of Action Resistance Gene Selection Timeline Key Applications
This compound Protein synthesis inhibition, misreading hph (hygromycin phosphotransferase) 7-14 days Species recalcitrant to kanamycin, hairy root systems
Kanamycin Protein synthesis inhibition nptII (neomycin phosphotransferase) 10-21 days Standard dicot transformation, model species
Phosphinothricin (Glufosinate) Glutamine synthetase inhibition bar or pat (phosphinothricin acetyltransferase) 10-21 days Monocot and dicot transformation, field selection

Plant Transformation Protocols

Agrobacterium tumefaciens-Mediated Transformation with Hygromycin Selection
3.1.1 Soybean Cotyledonary-Node Transformation [6]

The soybean cotyledonary-node method demonstrates the dramatic improvement in transformation efficiency achievable with this compound selection. This protocol increased transformation efficiency from 0.7% to 16.4% when compared to other selection methods.

Explants Preparation:

  • Surface-sterilize soybean seeds and germinate on appropriate medium for 5-7 days
  • Prepare cotyledonary-node explants by making transverse cuts through the cotyledonary node
  • Wound the meristematic regions to enhance Agrobacterium access

Transformation and Selection:

  • Inoculate explants with Agrobacterium tumefaciens carrying hph selectable marker
  • Co-cultivate for 3-5 days in the presence of thiol compounds (L-cysteine, dithiothreitol, sodium thiosulfate) to enhance T-DNA delivery
  • Transfer to selection medium containing 5-15 mg/L this compound
  • Subculture every 2 weeks to fresh selection medium
  • Transformed shoots typically begin elongation within 8 weeks post-co-cultivation

Key Advantages:

  • Rapid selection protocol
  • High transformation efficiency (up to 16.4%)
  • Production of fertile T0 plants
  • Simple molecular verification of transgene integration
3.1.2 Tomato Transformation with Diploid Selection [7]

This protocol incorporates ploidy analysis to ensure genetic stability in transgenic plants, addressing a common limitation in plant transformation systems.

G Start Tomato Seed Sterilization A Germination on MS Medium Start->A B Cotyledon Explant Preparation A->B C Agrobacterium Inoculation (LBA4404 with hph) B->C D Co-cultivation (3 days) C->D E Selection on this compound (10-15 mg/L) D->E F Shoot Regeneration E->F G Root Regeneration F->G H Flow Cytometry Ploidy Analysis G->H I Diploid Transgenic Plants H->I

Diagram 1: Tomato transformation workflow with ploidy verification

Critical Steps:

  • Explants Preparation: Use cotyledons from 7-10 day old in vitro seedlings
  • Agrobacterium Strain: LBA4404 carrying pCAMBIA1301 or similar binary vector with hph selection marker
  • Selection Medium: MS basal medium with 10-15 mg/L this compound and 100-200 mg/L timentin to eliminate Agrobacterium
  • Regeneration: Shoot induction in light conditions (16h photoperiod), root induction with lower hygromycin concentration (5-10 mg/L)
  • Ploidy Verification: Analyze regenerated plants using flow cytometry to identify diploid transformants
Agrobacterium rhizogenes-Mediated Hairy Root Transformation
3.2.1 Strawberry Hairy Root Transformation [3]

This protocol establishes a highly efficient transgenic system for functional genomics in woodland strawberry (Fragaria vesca), achieving transformation efficiencies up to 71.43%.

Optimal Parameters:

  • Explants Type: Hypocotyls from 7-day-old seedlings show highest transformation efficiency
  • Agrobacterium Strains: MSU440 or C58C1 provide optimal results
  • Bacterial Density: OD₆₀₀ = 0.7 for inoculation
  • Inoculation Time: 10 minutes
  • Co-cultivation Period: 4 days
  • Selection: this compound at appropriate concentration for the species

Procedure:

  • Surface-sterilize strawberry seeds and germinate on 1/2 MS medium
  • Prepare hypocotyl explants (3-5 mm segments) from 7-day-old seedlings
  • Inoculate with A. rhizogenes suspension (OD₆₀₀ = 0.7) for 10 minutes
  • Co-cultivate on MS medium for 4 days in dark conditions
  • Transfer to selection medium containing this compound (concentration optimized for strawberry)
  • Transgenic hairy roots typically emerge within 2-3 weeks

Applications: This system has been successfully used for promoter analysis (DR5ver2::eGFP for auxin response) and functional characterization of calcium signaling genes (jGCaMP7c) [3].

3.2.2 Limonium bicolor Transformation [5]

This protocol enables functional genomics studies in a model recretohalophyte plant, allowing investigation of salt tolerance mechanisms.

Key Steps:

  • Plant Material: Use hypocotyl explants from Limonium bicolor seedlings
  • Agrobacterium Strain: K599 carrying pRdGa4Cas9 plasmid with DsRed2 reporter
  • Transgenic Root Induction: Direct induction from hypocotyl explants
  • Shoot Regeneration: From hairy root segments (~0.1 cm diameter) with 100% efficiency
  • Plant Recovery: Transgenic shoots with 4-5 rosette leaves directly planted in soil

Unique Features: The protocol enables complete transgenic plant regeneration through the hairy root pathway, overcoming limitations of traditional A. tumefaciens-mediated transformation in this species.

Concentration Optimization and Troubleshooting

Determining Optimal this compound Concentrations

The effective concentration of this compound varies significantly between plant species and even between varieties. The general approach involves testing a range of concentrations to identify the minimum level that completely inhibits untransformed control tissues.

Table 2: this compound Concentration Ranges for Various Plant Species

Plant Species Explants Type This compound Concentration Selection Duration Transformation Efficiency
Soybean [6] Cotyledonary-node 5-15 mg/L 8-10 weeks Up to 16.4%
Strawberry [3] Hypocotyl Species-specific optimization required 2-3 weeks Up to 71.43% (hairy roots)
Tomato [7] Cotyledon 10-15 mg/L (selection), 5-10 mg/L (rooting) 6-8 weeks Varies by cultivar
Non-heading Chinese cabbage [4] Various explants Optimized for specific varieties 3-4 weeks 43.33%-61.09%
Limonium bicolor [5] Hypocotyl Species-specific optimization required 4-6 weeks High efficiency reported
Troubleshooting Common Issues

Problem: Excessive escape formation

  • Potential cause: this compound concentration too low or selection period too short
  • Solution: Perform kill curve analysis to determine optimal concentration; extend selection period; include secondary verification (e.g., reporter gene expression)

Problem: Poor regeneration of transformed tissues

  • Potential cause: this compound concentration too high
  • Solution: Titrate concentration downward; use progressive selection with lower concentrations initially; include rest periods without selection

Problem: Bacterial overgrowth during selection

  • Potential cause: Inadequate control of Agrobacterium after co-cultivation
  • Solution: Increase concentration of bacteriostatic agents (timentin, carbenicillin); include antibiotic sensitivity testing for the Agrobacterium strain used

Problem: Inconsistent selection across explants

  • Potential cause: Uneven distribution of selection agent in medium
  • Solution: Ensure proper mixing of media; use fresh antibiotic stocks; consider liquid selection systems for certain applications

Advanced Applications and Future Directions

CRISPR/Cas9 Genome Editing

This compound selection has proven valuable for CRISPR/Cas9-mediated genome editing in plants. The rapid selection enabled by this compound allows efficient recovery of edited lines, as demonstrated in Limonium bicolor where a CRISPR/Cas9 system was successfully established using A. rhizogenes-mediated transformation with hygromycin selection [5]. Similarly, in potato, CRISPR/Cas9 targeting PHYTOENE DESATURASE in hairy roots resulted in 64-98% of transgenic hairy roots carrying targeted mutations when selected with appropriate agents [3].

Composite Plant Development

The development of composite plants (wild-type shoots with transgenic roots) using A. rhizogenes-mediated transformation with hygromycin selection provides a powerful platform for functional genomics studies, particularly for root biology and root-microbe interactions. The one-step and two-step transformation methods developed for non-heading Chinese cabbage achieved transformation efficiencies of 43.33%-61.09%, enabling rapid functional studies within one month [4].

G Start Seed Sterilization and Germination A Explants Preparation (Hypocotyl, Cotyledon, etc.) Start->A B A. rhizogenes Inoculation (Hygromycin Resistance) A->B C Co-cultivation (3-5 days) B->C D This compound Selection (Concentration Optimized) C->D E Transgenic Root Emergence (2-3 weeks) D->E F Molecular Verification (PCR, Reporter Expression) E->F G Composite Plant Generation F->G H Functional Studies (Gene Expression, Phenotyping) G->H

Diagram 2: Composite plant generation workflow using hygromycin selection

Conclusion

This compound remains a versatile and efficient selection agent for plant transformation across diverse species. Its effectiveness in both Agrobacterium tumefaciens-mediated stable transformation and Agrobacterium rhizogenes-mediated hairy root transformation makes it particularly valuable for functional genomics studies. The protocols outlined here provide researchers with robust methods for implementing this compound selection in their transformation systems, with emphasis on optimal concentration determination, explants selection, and troubleshooting common problems.

As plant biotechnology continues to advance, this compound selection will likely play an increasingly important role in CRISPR/Cas9 genome editing, composite plant development, and high-throughput functional genomics approaches, particularly for species recalcitrant to transformation with other selection agents.

References

Comprehensive Application Notes and Protocols for Hygromycin B in Eukaryotic Selection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hygromycin B

This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus that effectively inhibits protein synthesis in bacteria, fungi, and higher eukaryotic cells. Its broad-spectrum activity and distinct mechanism of action make it particularly valuable for selecting and maintaining eukaryotic cells containing the hygromycin resistance gene (hph), which encodes a kinase that inactivates this compound through phosphorylation [1] [2]. Unlike many other selection antibiotics, this compound exhibits unusual dual activity in both prokaryotic and eukaryotic systems, enabling its use in dual-selection experiments and vector systems carrying only one drug resistance marker for selection across different cell types [2].

The molecular mechanism of this compound involves interference with ribosomal translocation and promotion of mistranslation. Specifically, it strengthens the interaction of tRNA binding in the ribosomal A-site while simultaneously preventing mRNA and tRNA translocation through processes that are not yet fully characterized [1]. This dual interference mechanism ultimately leads to inhibition of protein synthesis and cell death in susceptible organisms [2].

Key Properties and Specifications

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

Property Specification
Chemical Formula C~20~H~37~N~3~O~13~ [2] [3]
Molecular Weight 527.524 g·mol⁻¹ (base); 563.5 g·mol⁻¹ (HCl salt) [1] [2]
CAS Number 31282-04-9 [2]
Purity ≥90% (HPLC) for commercial preparations [2]
Appearance Colorless to light brown liquid [2]
Solvent Typically supplied in PBS or HEPES buffer [4] [2]
pH Range 7.5 - 8.1 (for buffered solutions) [2]
Storage and Handling

This compound solutions are typically supplied at concentrations of 50 mg/mL or 100 mg/mL and should be stored at 2-8°C for short-term use [4]. For long-term storage, temperatures of -20°C are recommended, with careful avoidance of repeated freeze-thaw cycles to maintain stability [2]. The product remains stable for approximately 3 months at room temperature and for up to 2 years when properly stored according to manufacturer specifications [2] [4]. Each lot from commercial suppliers undergoes thorough functional testing and validation to ensure lot-to-lot reproducibility and consistent performance in selection applications [2].

Working Concentration Guidelines

Recommended Concentration Ranges

Table 2: Eukaryotic Selection Concentrations for this compound

Cell Type/System Concentration Range Notes and Considerations
Mammalian Cells (general) 50-500 µg/mL [2] [5] Most common range: 200-500 µg/mL [5]
Initial Kill Curve Determination 10-400 µg/mL [6] Essential for new cell lines
Caco-2 Cells Specific concentration not provided Demonstrated metabolic effects [7]
Yeast Systems (K. lactis, K. marxianus) Not specified Resistance marker successfully applied [6]
Plant Systems (Rice) 30-75 µg/mL [1] Average: 50 mg/L [1]
Factors Influencing Concentration Selection

Several critical factors influence the appropriate concentration of this compound for eukaryotic selection:

  • Cell Type and Species: Different eukaryotic cell types exhibit varying sensitivities to this compound, necessitating empirical determination for each new cell line [6].
  • Transfection Efficiency: Cells with lower transfection efficiency may require optimized antibiotic concentrations to eliminate false positives without excessive toxicity to transfected cells.
  • Culture Conditions: Media composition, serum concentration, and cell density can all influence effective antibiotic concentration.
  • Vector System: The promoter strength driving the resistance gene expression affects the level of resistance conferred to transfected cells.

Experimental Protocols

Determining Optimal this compound Concentration

A critical prerequisite for successful selection is determining the minimum concentration of this compound required to kill untransfected cells, typically through a kill curve assay [6].

G Start Start Kill Curve Assay Plate Plate untransfected cells at standard density (20-30% confluency) Start->Plate Concentrations Apply this compound across concentration gradient (10-400 µg/mL) Plate->Concentrations Monitor Monitor cells daily for morphological changes and viability Concentrations->Monitor Media Refresh media with antibiotic every 3-4 days Monitor->Media Media->Monitor every 3-4 days Determine Determine minimum concentration that kills all cells within 5-14 days Media->Determine Validate Validate selected concentration on transfected cells Determine->Validate

Kill Curve Determination Workflow

4.1.1 Materials Required
  • This compound stock solution (50-100 mg/mL) [2] [4]
  • Untransfected eukaryotic cells of interest
  • Complete cell culture medium
  • Multiwell culture plates (24-well recommended)
  • Cell culture reagents and equipment
4.1.2 Procedure
  • Cell Plating: Plate untransfected cells in antibiotic-free medium at approximately 20-30% confluency in a multiwell plate [4].
  • Concentration Gradient Preparation: Prepare a series of this compound concentrations spanning 10-400 µg/mL in complete medium [6]. Include an antibiotic-free control well.
  • Antibiotic Application: Once cells have attached (typically 24 hours post-plating), replace medium with the corresponding antibiotic-containing medium.
  • Monitoring and Maintenance: Observe cells daily for morphological signs of toxicity including vacuolation, detachment, decreased confluency, and rounding [4]. Refresh antibiotic-containing medium every 3-4 days.
  • Endpoint Determination: The optimal selection concentration is the lowest antibiotic concentration that achieves complete cell death within 10-14 days [6].
Stable Cell Line Selection Protocol

G Transfect Transfect cells with hph resistance vector Recover Recovery period (24-48 hours) in antibiotic-free medium Transfect->Recover Apply Apply predetermined This compound concentration Recover->Apply Maintain Maintain selection with medium changes every 3-4 days Apply->Maintain MonitorColonies Monitor resistant colony formation (10-21 days) Maintain->MonitorColonies Expand Expand stable pools or isolated clones MonitorColonies->Expand Verify Verify expression of target gene/protein Expand->Verify

Stable Cell Line Development Workflow

4.2.1 Materials Required
  • Cells transfected with vector containing hph resistance gene
  • Determined optimal this compound concentration
  • Complete cell culture medium
  • Appropriate culture vessels
4.2.2 Procedure
  • Transfection and Recovery: Transfect cells with your construct containing the hygromycin resistance gene and allow recovery for 24-48 hours in antibiotic-free medium to permit expression of the resistance marker.
  • Selection Initiation: Apply the predetermined optimal this compound concentration in complete medium.
  • Maintenance: Refresh selection medium every 3-4 days, monitoring for cell death and emergence of resistant colonies.
  • Colony Development: Resistant colonies typically appear within 10-21 days, depending on cell type and transfection efficiency.
  • Isolation and Expansion: Isolate individual colonies using cloning rings or through limited dilution in multiwell plates for clonal selection.
  • Verification: Expand stable pools or clones and verify expression of the target gene or protein through appropriate analytical methods.

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Selection

Problem Potential Causes Solutions
Complete cell death Concentration too high Re-determine kill curve with broader range; verify transfection efficiency
No selection effect Concentration too low; degraded antibiotic Verify antibiotic activity; check storage conditions; increase concentration
Variable resistance Unequal antibiotic distribution Ensure proper mixing; prepare fresh working solutions
Slow colony emergence Marginal resistance expression Extend selection period; verify promoter strength in vector system
Metabolic alterations Antibiotic-induced stress Consider antibiotic-free maintenance after selection [7]
Important Technical Notes
  • Antibiotic Quality: Different commercial sources may vary in purity and specific activity (typically 386-482 µg/mg) [4]. Use high-quality, cell culture-tested preparations to ensure reproducible results.
  • Combination with Other Antibiotics: When using multiple antibiotics for selection, perform kill curves for combinations since sensitivity to a given antibiotic may increase when combined with others [4].
  • Metabolic Effects: Research demonstrates that this compound can alter expression of glucose-regulated genes in transfected Caco-2 cells, including increased glucose consumption and lactic acid production, and modified expression of sucrase-isomaltase and hexose transporters [7]. These effects persist without changes in plasmid copy number and should be considered when interpreting metabolic studies.
  • Cell Health Monitoring: Regularly assess cell morphology and growth parameters during selection, as excessive antibiotic stress can lead to undesirable cellular adaptations.

Applications in Eukaryotic Systems

Mammalian Cell Lines

This compound is widely used for generating stable mammalian cell lines, with effective concentrations typically between 50-500 µg/mL depending on cell type [2] [5]. The antibiotic's mechanism of action involving both translocation interference and mistranslation makes it particularly effective for selection of resistant clones expressing the hph gene [2]. Selection timelines generally range from 10-21 days, with resistant colonies appearing more rapidly in highly transfectable cell lines.

Yeast and Fungal Systems

In yeast systems including S. cerevisiae, K. lactis, and K. marxianus, this compound resistance markers have been successfully employed for selection of transformed cells [6]. The utility of a single resistance marker for both prokaryotic and eukaryotic selection simplifies vector design, particularly when using shuttle vectors that must replicate in both bacterial and eukaryotic systems.

Plant Systems

In plant biotechnology, particularly rice transformation systems, this compound is used at concentrations of approximately 30-75 mg/L (average 50 mg/L) for effective selection of transformed tissues [1]. At these concentrations, the antibiotic demonstrates high toxicity to non-transformed calli, enabling efficient selection of transformants while maintaining viability of successfully transformed plant cells.

References

Hygromycin B: Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Specification Key Details & Recommendations
Common Form Ready-to-use liquid solution Pre-sterilized by 0.2µm filtration; typical concentrations: 50 mg/mL [1] or 100 mg/mL [2]
Sterility Supplied sterile Aseptically manufactured & sterile-filtered; no further filtration needed if aseptic handling [1] [2]
Storage Temp. 2–8°C (refrigerated) or -20°C [1] [2] [3] Consistent cold storage; avoid repeated freeze-thaw cycles [2] [3]
Stability ≥3 months at room temp. [2] Long-term storage requires refrigeration or freezing; once opened, stable for 1 year at -20°C or 3 months at 4°C [2]
Solvent/Buffer Phosphate-buffered saline (PBS) [1] or HEPES buffer [2] Information provided by manufacturers; confirms solution is ready for cell culture

Introduction to Hygromycin B

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus [1] [2]. It is active against bacteria, fungi, and higher eukaryotic cells, making it a broad-spectrum agent for selection in cell culture [4] [2].

Its primary mechanism of action is the inhibition of protein synthesis. This compound binds to the decoding center (helix 44) of the small ribosomal subunit (the 30S subunit in prokaryotes and the 40S subunit in eukaryotes), disrupting ribosomal translocation and promoting mistranslation of mRNA [4] [5] [3]. This unique mode of action differentiates it from other aminoglycosides and allows for its use in dual-selection experiments [1].

Determining Working Concentration: The Kill Curve

A kill curve experiment is essential to determine the minimum concentration of this compound required to kill 100% of non-transfected cells in a specific cell line within a defined period. The workflow for this experiment is outlined below.

Start Seed cells in a multi-well plate A1 Day 1: Add media with varying this compound concentrations Start->A1 A2 Incubate and monitor cell viability for 10-14 days A1->A2 A3 Replace antibiotic-containing media every 3 days A2->A3 Every 3 days A4 Identify optimal concentration: Kills all cells in 1-2 weeks A2->A4 After 10-14 days A3->A2 Continue monitoring

Detailed Kill Curve Protocol [5] [3]

  • Cell Seeding: Seed the parental (non-transfected) cell line in a 24-well plate at a density that will allow for 5-7 days of logarithmic growth without confluence (e.g., ( 0.5–2 \times 10^5 ) cells per well).
  • Antibiotic Dilution: On the following day, prepare a series of this compound concentrations in fresh culture medium. A typical range is 0, 50, 100, 200, 400, 600, and 800 µg/mL.
  • Application & Monitoring: Remove the old medium from the cells and replace it with the medium containing the different antibiotic concentrations. Examine cell viability every 2-3 days, checking for morphological changes and cell death.
  • Media Refreshment: Replace the antibiotic-containing medium with freshly prepared medium of the same concentration every 3 days to maintain effective antibiotic pressure.
  • Determine Optimal Concentration: The optimal selective concentration is the lowest concentration that kills all cells in the control wells within 10–14 days. For example, in one study, 400 µg/mL was used for HEK293T cells over 6 days [5].

Protocol for Selective Culture

Once the optimal concentration is determined, you can proceed with the selection of stably transfected cells.

Start Transfect cells with vector containing resistance gene (hph/hyg) A1 Post-transfection recovery (24-48 hours without antibiotic) Start->A1 A2 Begin selection: Apply optimal This compound concentration A1->A2 A3 Maintain selection for 1-2 weeks, replacing media every 2-3 days A2->A3 A4 Monitor for resistant colony formation A3->A4 A5 Pick and expand resistant colonies A4->A5

Detailed Selection Protocol

  • Transfection: Introduce your plasmid containing the this compound resistance gene (hph or hyg) into your target cells using your preferred transfection method.
  • Recovery Period: Allow the cells to recover for 24-48 hours in standard growth medium without antibiotic to enable expression of the resistance gene.
  • Initiate Selection: Replace the medium with fresh growth medium containing the predetermined optimal concentration of this compound.
  • Maintain Selection: Continue culturing the cells under selection pressure, replacing the antibiotic-containing medium every 2-3 days. Non-transfected control cells should begin to die off within 3-5 days.
  • Isolate Resistant Clones: After 10-14 days, distinct colonies of resistant cells should be visible. These can be picked, trypsinized, and transferred to new culture vessels for expansion and further analysis.

Critical Notes & Troubleshooting

  • Aseptic Technique is Key: While commercially available solutions are pre-sterilized, always use aseptic technique when handling the stock solution to prevent microbial contamination [1] [2].
  • Stability After Opening: Once a vial is opened, it can be stored at 4°C for up to 3 months. For longer storage, keep at -20°C, but avoid repeated freeze-thaw cycles. Aliquot the stock solution if possible [2].
  • Dual Selection: this compound can be used in combination with other antibiotics (e.g., Geneticin, Zeocin) for dual selection. However, you must perform new kill curves for the antibiotic combinations, as cell sensitivity can increase [1].
  • Resistance Mechanism: Resistance is conferred by the hph gene, which encodes a phosphotransferase that inactivates this compound by phosphorylation [6] [2].

References

Application Note: Hygromycin B Selection in Agrobacterium-Mediated Plant Transformation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Agrobacterium-mediated transformation is a widely used method for introducing agronomically important traits into plants [1]. The process relies on the natural ability of Agrobacterium tumefaciens to transfer a segment of DNA (T-DNA) from its Tumor-inducing (Ti) plasmid into the plant genome [1]. A critical step in this process is the selection of successfully transformed plant cells, which is often achieved using selectable marker genes. The hph gene, which confers resistance to the antibiotic Hygromycin B, is one of the most commonly used markers in plant and fungal transformation [2] [3]. This note details a reliable protocol for tomato (Solanum lycopersicum cv. Micro-Tom) transformation using this compound selection, incorporating ploidy analysis to ensure the generation of genetically stable, diploid transgenic plants [4].

Mechanism of Action of this compound this compound is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotes and eukaryotes. It acts by binding to the 30S ribosomal subunit, which disrupts the translocation of mRNA and tRNA, leading to the production of non-functional proteins and eventual cell death [2]. The hph gene, often derived from E. coli, encodes a this compound kinase (HPH) that phosphorylates and thereby inactivates the antibiotic, allowing only transformed cells to survive and proliferate [2].


Detailed Transformation and Selection Protocol

The following protocol is adapted from a 2025 method for transforming the model tomato cultivar 'Micro-Tom' [4].

Preparation of Materials and Agrobacterium Strain
  • Culture Medium:
    • Prepare Lysogenic Broth (LB) solid and liquid media. For solid plates, supplement with 1.5% (w/v) agar or Agargel [4].
  • Agrobacterium Transformation:
    • Use the freeze-thaw method to introduce the plant transformation vector (e.g., pCAMBIA1301, which contains an hph selectable marker) into the Agrobacterium tumefaciens strain LBA4404 [4].
    • Culture the transformed bacteria on LB solid medium supplemented with the appropriate antibiotics for the vector (e.g., 50 mg/L Kanamycin) and the bacterial strain (e.g., 50 mg/L Rifampicin and 25 mg/L Streptomycin) [4].
    • Incubate at 28°C for 2-3 days, then verify positive colonies by colony PCR [4].
  • Stock Solutions: Prepare and filter-sterilize the following antibiotic stock solutions for use in plant media [4]:
    • This compound: Concentration varies (see Table 2).
    • Timentin: 200 mg/mL in ddH₂O, used at 200-400 mg/L in plant media to eliminate Agrobacterium after co-cultivation.
Plant Transformation and Regeneration Workflow

The diagram below outlines the key steps in the transformation and selection process.

transformation_workflow A Tomato Seed Sterilization B Germination on Basal Medium A->B C Prepare Coryledon Explants B->C D Agrobacterium Inoculation C->D E Co-cultivation (2-3 days) D->E F Selection on This compound E->F G Shoot Regeneration F->G H Root Regeneration G->H I Ploidy Analysis (Flow Cytometry) H->I J Molecular Screening (PCR, GUS Assay) I->J K Diploid Transgenic Plant J->K

Diagram 1: Experimental workflow for Agrobacterium-mediated transformation of tomato with this compound selection and downstream validation.

Step-by-Step Instructions
  • Plant Material Preparation: Surface-sterilize tomato seeds (cv. Micro-Tom) and germinate them on a basal germination medium (e.g., half-strength MS medium) under sterile conditions. Use 7- to 10-day-old seedlings as a source of cotyledon explants [4].
  • Agrobacterium Inoculation:
    • Harvest the cotyledons and excise them into small segments.
    • Inoculate the explants with the prepared Agrobacterium culture, diluted to an optical density (OD₆₀₀) of approximately 0.5-1.0 in a liquid inoculation medium [4].
  • Co-cultivation: Blot-dry the explants and transfer them to a co-cultivation medium (solidified with agar). Incubate in the dark at 23-25°C for 2-3 days to allow T-DNA transfer [4].
  • Selection and Regeneration:
    • Transfer the explants to a shoot regeneration medium containing This compound (for tomato cv. Micro-Tom, a concentration of 5-10 mg/L is typical) and Timentin (200-400 mg/L) to suppress Agrobacterium growth. Subculture the explants to fresh selection medium every 2 weeks [4].
    • Emerging resistant shoots are subsequently transferred to a root regeneration medium, also supplemented with this compound (a lower concentration, e.g., 5 mg/L, may be used) and Timentin [4].
Post-Regeneration Analysis

A critical quality control step is the validation of the regenerated plants.

  • Ploidy Analysis using Flow Cytometry: A significant proportion of regenerated plants can be polyploid, which leads to reduced fertility and complicates their use in breeding. Use flow cytometry to analyze the nuclear DNA content of regenerated shoots and select only diploid plants for further analysis [4].
  • Molecular Screening:
    • PCR Analysis: Isolate genomic DNA from putatively transformed plants and perform PCR using primers specific to the hph gene (e.g., Hyg-F: 5′- TTTCCACTATCGGCGAGTACTTCTA -3′ and Hyg-R: 5′- AGGAATCGGTCAATACACTACATGG -3′) to confirm transgene integration [4].
    • GUS Histochemical Assay: If the T-DNA contains a β-glucuronidase (GUS) reporter gene, perform a histochemical assay to visualize transgene expression spatially [4].

Key Data and Optimization Parameters

Table 1: Antibiotic Stock Solutions and Usage in Culture Media [4]

Antibiotic Solvent Stock Concentration Working Concentration Purpose
This compound ddH₂O e.g., 50 mg/mL Varies by species (see Table 2) Selection of transformed plant cells
Kanamycin ddH₂O 50 mg/mL 50 mg/L Selection of transformed Agrobacterium
Rifampicin DMSO 50 mg/mL 50 mg/L Counter-selection for A. tumefaciens strain
Streptomycin ddH₂O 25 mg/mL 25 mg/L Counter-selection for A. tumefaciens strain
Timentin ddH₂O 200 mg/mL 200-400 mg/L Elimination of Agrobacterium after co-culture

Table 2: this compound Working Concentrations for Different Applications

Organism / Cell Type Typical Working Concentration Range Key Consideration
Tomato (S. lycopersicum) 5 - 20 mg/L cv. Micro-Tom is selected at 5-10 mg/L [4].
Mammalian Cell Lines 10 - 400 μg/mL Must be determined empirically for each cell line [3].
Yeast (e.g., S. cerevisiae) ~200 μg/mL Commonly used for selection with the hph marker [2].

Discussion and Best Practices

  • The Importance of Ploidy Analysis: Incorporating flow cytometric ploidy analysis is a major advancement in ensuring the quality of transgenic plants. Studies report that up to 40% of regenerated tomato plants can be polyploid, which are unsuitable for functional studies or breeding. This protocol's emphasis on diploid selection addresses a common oversight in traditional methods [4].
  • Determining Optimal this compound Concentration: The effective concentration of this compound for selection varies significantly with plant species, cultivar, and even explant type. It is crucial to conduct a kill-curve assay to determine the minimum concentration that prevents the growth of non-transformed (wild-type) tissue before initiating transformation experiments [3].
  • Mechanism of T-DNA Transfer: The high efficiency of Agrobacterium-mediated transformation stems from a natural biological process. The Virulence (Vir) proteins expressed by the Ti plasmid recognize the T-DNA borders, excise the single-stranded T-DNA, and pilot it into the plant cell nucleus where it integrates into the genome [1].

References

Comprehensive Application Notes and Protocols: Hygromycin B-Induced Secondary Metabolite Production in Fungi

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Hygromycin B (HYG-B), a well-known aminoglycoside antibiotic produced by Streptomyces hygroscopicus, has recently emerged as a powerful and versatile inducer of secondary metabolite production across diverse fungal taxa. While traditionally used as a selection marker in molecular biology, contemporary research has revealed its unique ability to activate cryptic biosynthetic pathways in fungi, leading to the discovery of novel compounds with potential therapeutic applications. This phenomenon positions this compound as an invaluable tool in natural product discovery, particularly for accessing the vast reservoir of silent metabolic pathways that remain uncharacterized in fungal genomes.

The induction mechanism of this compound appears to be associated with its function as a protein synthesis inhibitor in eukaryotic cells. Research indicates that other protein synthesis inhibitors targeting eukaryotes, such as 5-fluorouracil and paromomycin, similarly induce secondary metabolite production, suggesting that the cellular response to translational stress may trigger widespread metabolic reprogramming. This response potentially involves the activation of stress-responsive pathways that redirect cellular resources toward the production of defensive or adaptive compounds. Unlike histone deacetylase (HDAC) inhibitors that primarily target epigenetic regulation, this compound appears to operate through a distinct mechanism centered on protein synthesis inhibition, making it a complementary approach for awakening silent biosynthetic gene clusters [1].

Application Notes

Strain Selection and Cultivation

The effectiveness of this compound as a secondary metabolite inducer has been demonstrated across a broad taxonomic range of fungi, primarily within the Ascomycota phylum. Successful induction has been reported in key classes including Eurotiomycetes, Sordariomycetes, and Dothideomycetes. When selecting strains for screening, priority should be given to fungi with genomic evidence of abundant biosynthetic gene clusters but limited secondary metabolite production under standard laboratory conditions. These strains represent the greatest potential for discovering novel compounds through induction strategies.

For routine cultivation, potato dextrose agar (PDA) or malt extract agar (MEA) media serve as reliable basal media for most fungal strains. Submerged cultivation in liquid media with appropriate carbon and nitrogen sources is recommended for scaled-up production and analysis. It is crucial to maintain detailed records of strain origins and growth characteristics, as these factors may influence induction responses and assist in identifying taxonomic patterns in this compound sensitivity and induction efficiency [1].

Induction Parameters and Optimization
Table 1: this compound Induction Parameters for Secondary Metabolite Production
Parameter Optimal Range Notes and Considerations
Concentration 10-100 μg/g (medium) Dose-dependent response observed; higher concentrations within this range typically yield greater induction
Timing of Addition 24-72 hours after inoculation Corresponds to active growth phase; strain-dependent optimization may be necessary
Duration of Exposure 3-14 days Varies based on fungal growth rate and target metabolite kinetics
Temperature 25-28°C Standard fungal cultivation temperatures generally effective
Production Increase Up to >100-fold Varies significantly by strain and target metabolite; typically much higher than uninduced controls

Empirical optimization is strongly recommended when working with new fungal strains, as the optimal induction parameters can vary significantly between taxa. A critical factor for success is determining the sub-inhibitory concentration of this compound for each strain, as concentrations that severely impair growth may diminish overall metabolite production despite induction effects. Preliminary experiments should establish a dose-response curve for both biomass accumulation and metabolite production to identify the ideal balance between induction efficacy and culture viability [1].

Experimental Protocols

Standard Induction Protocol for Fungal Secondary Metabolites
3.1.1 Materials and Equipment
  • Test fungal strains: Pure cultures on appropriate agar slants or plates
  • This compound stock solution: 50 mg/mL in sterile distilled water, filter-sterilized
  • Basal cultivation media: PDA, MEA, or other suitable media for target fungi
  • Sterile Petri plates or cell culture flasks (for static cultures)
  • Orbital shaker incubator (for liquid cultures)
  • Sterile inoculation tools: loops, punches, or pipettes
  • Laminar flow cabinet for aseptic work
  • Centrifuge and lyophilizer for metabolite extraction
3.1.2 Procedure
  • Culture Preparation:

    • Inoculate fungal strains onto appropriate solid media or into liquid media based on experimental requirements.
    • For solid media cultures, use mycelial plugs (5 mm diameter) from actively growing margins.
    • For liquid cultures, prepare spore suspensions or mycelial inoculum in appropriate volume (typically 50-100 mL in 250-500 mL flasks).
    • Incubate at suitable temperature (typically 25-28°C) without this compound for 24-72 hours to establish growth.
  • This compound Treatment:

    • Prepare fresh working solutions from sterile stock to ensure activity.
    • Add this compound to achieve final concentrations ranging from 10-100 μg/g (for solid media) or μg/mL (for liquid media).
    • For solid media, incorporate this compound directly into cooled agar before pouring plates.
    • For liquid cultures, add sterile this compound solution directly to established cultures.
    • Include untreated controls with equivalent volume of sterile water.
  • Post-Induction Incubation:

    • Return cultures to incubation under original conditions.
    • Monitor daily for morphological changes, pigmentation alterations, or other indications of metabolic shifts.
    • Continue incubation for 3-14 days based on fungal growth rate and metabolite production kinetics.
  • Metabolite Extraction:

    • For solid media, extract entire agar plugs with equal volumes of ethyl acetate:methanol (1:1).
    • For liquid cultures, separate mycelia and culture broth by filtration or centrifugation.
    • Extract mycelia with appropriate organic solvents (ethyl acetate, methanol, or dichloromethane).
    • Extract culture broth separately using solvent partitioning or solid-phase extraction.
    • Combine extracts if desired or maintain separate fractions for analysis.
    • Concentrate extracts under reduced pressure and lyophilize for storage or analysis [1] [2].
Metabolite Characterization Workflow

Upon observing induced metabolites through preliminary screening (e.g., TLC or LC-MS), proceed with comprehensive characterization:

  • Fractionation and Purification:

    • Employ chromatographic techniques (column chromatography, HPLC) to isolate individual compounds.
    • Monitor fractions using analytical LC-MS or TLC with appropriate detection methods.
  • Structural Elucidation:

    • Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) for determination of chemical structures.
    • Apply high-resolution mass spectrometry (HRMS) for molecular formula determination.
    • Employ circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration determination when necessary.
  • Biological Activity Assessment:

    • Screen purified compounds against panels of pathogenic bacteria, fungi, or cancer cell lines based on research objectives.
    • Determine minimum inhibitory concentrations (MICs) for antimicrobial activities or IC₅₀ values for cytotoxic compounds [1].

Data Analysis and Interpretation

Analytical Techniques for Metabolite Detection
Table 2: Analytical Methods for Detecting Induced Secondary Metabolites
Method Application Sensitivity Throughput Implementation Considerations
Thin Layer Chromatography (TLC) Initial metabolite profiling Moderate High Rapid and inexpensive; ideal for initial screening
Liquid Chromatography-Mass Spectrometry (LC-MS) Metabolic fingerprinting and putative identification High Medium-High Provides molecular weight information; enables database searching
High Performance Liquid Chromatography (HPLC) Compound separation and quantification High Medium Excellent for comparative analysis between induced and control samples
Nuclear Magnetic Resonance (NMR) Structural elucidation Low-Moderate Low Provides definitive structural information; requires purified compounds

When analyzing induction experiments, compare chromatographic profiles of this compound-treated cultures with untreated controls. Significant qualitative differences (appearance of new peaks) indicate successful induction of secondary metabolite pathways. Quantitative increases (>2-fold enhancement of existing metabolites) also demonstrate induction effects. Document both types of responses, as they may represent different mechanisms of pathway activation [1].

Visualization of Workflows and Mechanisms

Experimental Workflow for this compound Induction

The following diagram illustrates the complete experimental workflow for inducing secondary metabolite production in fungi using this compound:

workflow Start Fungal Strain Selection Cultivation Standard Cultivation (24-72 hours) Start->Cultivation Induction This compound Addition (10-100 μg/g) Cultivation->Induction Incubation Continued Incubation (3-14 days) Induction->Incubation Extraction Metabolite Extraction (Solvent Partitioning) Incubation->Extraction Analysis Analytical Profiling (TLC, LC-MS, HPLC) Extraction->Analysis Isolation Compound Isolation (Chromatography) Analysis->Isolation Characterization Structural Elucidation (NMR, HRMS) Isolation->Characterization Bioassay Bioactivity Testing Characterization->Bioassay

Proposed Mechanism of this compound Induction

This diagram illustrates the hypothesized cellular mechanism through which this compound induces secondary metabolite production in fungi:

mechanism HygromycinB This compound Exposure ProteinSynthesis Inhibition of Protein Synthesis HygromycinB->ProteinSynthesis StressResponse Cellular Stress Response Activation ProteinSynthesis->StressResponse RegulatoryNetwork Transcription Factor Activation StressResponse->RegulatoryNetwork PathwayActivation Cryptic BGC Activation RegulatoryNetwork->PathwayActivation MetaboliteProduction Secondary Metabolite Production PathwayActivation->MetaboliteProduction ComparativeAnalysis Comparative Metabolite Analysis MetaboliteProduction->ComparativeAnalysis Extraction and Analysis

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Limited or No Induction Observed: Gradually increase this compound concentration while monitoring culture viability. Consider testing alternative induction timings (earlier or later in growth cycle).
  • Excessive Growth Inhibition: Reduce this compound concentration or shorten exposure duration. Pre-culture in richer media before induction to enhance stress resilience.
  • Inconsistent Results Between Replicates: Standardize inoculation methods (spore counts vs. mycelial plugs) and ensure homogeneous distribution of this compound in media.
  • Complex Metabolic Profiles: Employ fractionation approaches to simplify mixtures before purification. Utilize LC-MS with longer gradient elution for better separation of complex metabolite mixtures.

When interpreting results, consider that induction patterns may be strain-specific and metabolite-dependent. Some compounds may show early induction peaks while others accumulate gradually throughout the cultivation period. Time-course studies are recommended for comprehensive understanding of induction dynamics [1] [2].

Conclusion

This compound represents a highly versatile and effective inducer of fungal secondary metabolites, with demonstrated efficacy across diverse fungal taxa. Its simple implementation and reproducible effects make it an invaluable tool for accessing the untapped chemical diversity encoded in fungal genomes. The protocols outlined herein provide researchers with a comprehensive framework for applying this induction strategy to discover novel bioactive compounds with potential pharmaceutical and biotechnological applications. As research in this area advances, this compound induction is poised to become a standard approach in microbial natural product discovery pipelines.

References

Hygromycin B Fundamentals & Working Concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Properties and Mechanisms

Property Description
Antibiotic Class Aminoglycoside (Aminocyclitol) [1] [2]
Producer Streptomyces hygroscopicus [1] [3]
Mode of Action Inhibits protein synthesis by disrupting ribosomal translocation and causing mistranslation [1] [4] [2].
Cellular Toxicity Kills bacteria, fungi, and higher eukaryotic cells [1] [3]. In plants, cell death is partly mediated by reactive oxygen species (ROS) [5].
Resistance Gene hph (hygromycin phosphotransferase), which inactivates Hygromycin B via phosphorylation [3] [6].

Table 2: Typical Working Concentrations for Selection [1] [6]

Cell Type General Concentration Range Common Starting Point
Mammalian Cells 50 - 200 µg/mL [1] 200 µg/mL [1] [6]
E. coli & Bacteria 50 - 100 µg/mL [1] 50 - 100 µg/mL [1]
Plant Cells 20 - 200 µg/mL [6] -
Fungi 200 - 1000 µg/mL [6] 200 µg/mL [6]

Mechanism of this compound Toxicity

The following diagram illustrates the mechanism of this compound toxicity and the basis for resistance.

hygromycin_mechanism cluster_action Mechanism of Action cluster_resistance Resistance Mechanism HygB This compound Step1 Binds to decoding center of ribosomal RNA HygB->Step1 Hph Hygromycin Phosphotransferase (hph) HygB->Hph In resistant cells Ribosome 70S/80S Ribosome Toxicity Toxicity Effects RESV Resistant Cell (expresses hph gene) RESV->Hph Step2 Inhibits mRNA/tRNA translocation Step1->Step2 Step3 Causes mistranslation Step2->Step3 Step4 Inhibits protein synthesis Step3->Step4 Step4->Toxicity ROS Induces oxidative stress (ROS production) Step4->ROS ROS->Toxicity Inact Phosphorylation of this compound Hph->Inact Survive Cell Survival Inact->Survive

Determining Optimal this compound Concentration

A kill curve experiment is essential to determine the minimum concentration of this compound required to kill your specific cell line within 7-10 days. The workflow below outlines the key steps.

kill_curve_workflow Start 1. Seed non-transfected cells at 20-25% confluency A 2. Allow cells to adhere overnight Start->A B 3. Add fresh media with a range of This compound concentrations A->B C 4. Replenish selective media every 3-4 days B->C D 5. Monitor and count viable cells every 3-4 days for 10-14 days C->D End 6. Select lowest concentration that kills nearly all cells in 7-10 days D->End

Frequently Asked Questions

  • What is the stability and storage condition for this compound solution? The antibiotic is stable for at least 2 years when stored at 2-8°C [6]. It is supplied as a sterile solution in water or PBS [7] [6]. While it is stable for about a month at 37°C, you should avoid repeated freeze-thaw cycles [1] [6].

  • My transfected cells are dying during selection. What could be wrong? This is often due to using an antibiotic concentration that is too high. Re-evaluate the optimal concentration by performing a new kill curve experiment. Also, ensure your This compound stock solution is still potent by testing it on a sensitive cell line, and confirm that your culture medium is changed regularly to maintain effective selection pressure [2] [6].

  • Why are my control (non-transfected) cells not dying? If non-resistant cells are surviving, the likely cause is an insufficient concentration of this compound. Double-check your dilution calculations and confirm the final concentration in your culture dishes. Additionally, make sure you are not using too high a cell density, as this can allow non-transfected cells to survive by chance [6].

  • Can this compound be used in combination with other antibiotics? Yes, this compound can be used for dual selection with other antibiotics, such as Geneticin (G418), Zeocin, Blasticidin, or Puromycin [2] [7]. However, when antibiotics are combined, cellular sensitivity can change. It is essential to perform new kill curves for each antibiotic combination to determine the correct working concentrations [2].

  • The color of my this compound solution is dark. Is it still good? Yes. This compound solutions can range from light yellow to dark brown (caramel color) without any loss of activity. The concentrated stock tends to be darker, and this color variation is normal [6].

References

optimizing Hygromycin B production fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Optimization of Hygromycin B Production

A 2025 study successfully optimized the fermentation for this compound production using Streptomyces hygroscopicus NRRL ISP-5578. The research employed a two-step method, and the key quantitative results are summarized in the table below [1].

Optimization Phase Key Parameters Optimized Condition Resulting HYG-B Titer Fold Increase
One-Factor-at-a-Time (OFAT) Culture Medium & Incubation Time CM6 medium; 7 days incubation 190 µg/mL 7x (from 26.9 µg/mL)
Statistical Model (D-optimal Design) Initial pH, Temperature, Agitation pH 6.4; 28°C; 295 rpm 371.5 µg/mL 13x (from 26.9 µg/mL)

The study concluded that while OFAT provided a significant improvement, the D-optimal design (DOD) was a far more efficient tool for optimization, leading to a near-doubling of the yield. The final recommendation was to scale up these optimized conditions in a bioreactor for industrial production [1].

Understanding this compound

For your FAQs, here is essential information about the antibiotic itself:

  • Source & Type: this compound is an aminoglycoside/aminocyclitol antibiotic produced by the bacterium Streptomyces hygroscopicus [1] [2] [3].
  • Mechanism of Action: It inhibits protein synthesis by disrupting translocation and promoting mistranslation at the 70S ribosomal subunit. This makes it effective against bacteria, fungi, and higher eukaryotic cells [4] [2] [3].
  • Common Applications: It is widely used as a selective agent in biotechnology. Cells are engineered with a resistance gene (e.g., hph), which allows them to survive in media containing this compound, while non-transformed cells die [5] [6] [3].

Experimental Protocols & Specifications

You can adapt the following methodologies and data for detailed troubleshooting guides.

Determining Selective Concentration

It is critical for users to determine the minimum lethal concentration of this compound for their specific cell line. You should advise them to test a range of concentrations, as sensitivity varies [5].

  • General Guidelines:
    • Mammalian Cells: A typical working concentration is between 50-200 µg/mL, with some cases requiring up to 500 µg/mL [3].
    • Bacteria (E. coli): Use between 50-100 µg/mL [3].
    • Yeast: Concentrations around 200 µg/mL are often used for selection [6].
Storage and Handling

Proper handling ensures antibiotic stability [4] [2] [3].

  • Form: Supplied as a powder or ready-to-use solution (e.g., 50 mg/mL or 100 mg/mL).
  • Solubility: Soluble in water (≥50 mg/mL), methanol, and ethanol [2].
  • Storage of Solution: Store at 2-8°C. The solution is stable for at least 30 days at 37°C and for the product's shelf life (e.g., 2 years) when refrigerated [4] [2] [3].
  • Sterilization: Solution should be sterile-filtered, not autoclaved, as freezing and heat can cause activity loss [2].

The workflow below summarizes the key stages for optimizing this compound production based on the recent study.

start Start: Unoptimized Production ofat OFAT Optimization Medium & Time start->ofat result1 Yield: 190 µg/mL (7x increase) ofat->result1 stats Statistical Optimization D-optimal Design result1->stats Refines key factors: pH, Temp, Agitation result2 Yield: 371.5 µg/mL (13x increase) stats->result2 final Scale-up in Bioreactor result2->final

Emerging Research & Applications

Beyond production, recent studies highlight novel uses of this compound that could be of interest to your audience.

  • Inducing Silent Metabolite Pathways: A 2025 study found that sub-inhibitory concentrations of this compound can "awaken" silent biosynthetic gene clusters in fungi. This stress-induced response led to a 42.7-fold increase in metabolite production in one strain and yielded novel compounds with antibiotic activity. This presents a new application in drug discovery [7].
  • Studying Antibiotic Resistance: The SCRaMbLE synthetic biology system has been used in yeast to simulate how complex genomic rearrangements can lead to this compound resistance. This helps scientists anticipate potential resistance mechanisms [6].

References

Hygromycin B concentration optimization cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Hygromycin B: Overview & Key Parameters

This compound is an aminoglycoside antibiotic that inhibits protein synthesis by disrupting translocation and causing mistranslation [1] [2]. It is used for the selection and maintenance of prokaryotic and eukaryotic cells expressing the hph (hygromycin phosphotransferase) resistance gene [2] [3].

The table below summarizes crucial information for handling and using this compound.

Parameter Specification / Recommendation
Mode of Action Inhibits protein synthesis by binding to the 30S/70S ribosomal subunit, disrupting translocation and causing mistranslation [1] [2] [3].
Resistance Gene hph (hygromycin phosphotransferase), which inactivates the antibiotic via phosphorylation [2].
Common Stock Solution 50 mg/mL [1] or 100 mg/mL [3] in PBS or HEPES buffer.
Storage Conditions Store at 2-8°C or -20°C [1] [3]. Avoid repeated freeze-thaw cycles [3].
Solution Appearance Can vary from light yellow to dark brown; clearer solutions generally indicate higher purity [2].
Stability in Media Stable for about one month at 37°C [2]. Replacement is needed if media acidifies (turns yellow) [2].

Determining the Optimal this compound Concentration

The optimal killing concentration varies significantly by cell type, media, growth conditions, and metabolic rate [2]. Therefore, performing a dose-response curve (kill curve) is mandatory for every new cell line or culture condition. The general working concentration for selecting mammalian cells typically falls between 50 and 500 µg/mL [2] [3] [4].

The following diagram illustrates the workflow for establishing a kill curve.

G Start Start Kill Curve Assay A Seed non-transfected cells at ~20-25% confluency in a multi-well plate Start->A B Incubate overnight (to allow cell adherence) A->B C Replace medium with media containing a RANGE of This compound concentrations B->C D Refresh selective media every 3-4 days C->D E Monitor and record cell death daily (for 7-10 days) D->E F Select the LOWEST concentration that kills all cells within 7-10 days E->F End Optimal Concentration Determined F->End

Experimental Protocol in Detail:

  • Seed Cells: Plate your non-transfected (parental) cells at approximately 20-25% confluency in a multi-well plate (e.g., 12-well or 24-well). Allow the cells to adhere overnight in standard growth medium without any antibiotic [2].
  • Apply Antibiotic Gradient: The next day, prepare a series of media with different this compound concentrations. A good starting range is 50, 100, 200, 300, 400, and 500 µg/mL. Include a control well with no antibiotic. Replace the overnight medium in each well with the corresponding selective medium [2].
  • Maintain Selection: Refresh the selective medium every 3-4 days, or more frequently if the media turns yellow (indicating acidification from cell death and metabolism) [2].
  • Monitor Cell Death: Observe the cells daily under a microscope. For the control well and lower concentrations, you should see significant cell death and detachment. Non-transfected control cells should begin to die within 3-5 days and be completely dead within 7-10 days [5] [2].
  • Determine Optimal Concentration: The minimum concentration that kills 100% of the parental cells within 7-10 days is your optimal selection concentration. Using the lowest effective concentration minimizes potential off-target toxic effects on your resistant cells [2].

Troubleshooting Common Issues

Q1: Non-transfected cells are not dying during selection. What could be wrong?

  • Cause A: Antibiotic concentration is too low. The most common reason is an incorrect or sub-optimal kill curve. Re-evaluate the antibiotic concentration on fresh parental cells [2].
  • Cause B: Cell density is too high. High cell density can reduce the effectiveness of the antibiotic due to survival signals or high cell confluence. Always plate cells at the recommended density [2].
  • Cause C: Degraded or inactive antibiotic. Check the storage conditions and expiration date. This compound is stable for years at 4°C, but prolonged exposure to 37°C or acids can reduce its activity [2].

Q2: My transfected cells are also dying, and no resistant colonies are forming.

  • Cause A: Antibiotic concentration is too high. An excessively high concentration can be toxic even to resistant cells, preventing colony formation. Confirm your kill curve results [2].
  • Cause B: Low transfection efficiency. If very few cells incorporated the resistance gene, the colonies may be too sparse to see. Optimize your transfection protocol and ensure a sufficient number of cells are subjected to selection.
  • Cause C: Problem with the resistance vector. Verify that the hph gene is expressed correctly in your construct.

Q3: How should I handle this compound? this compound is considered a toxic and hazardous material. Always consult the Safety Data Sheet (SDS) prior to use. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes [2].

Q4: Can I use this compound in combination with other antibiotics? Yes, all common selection antibiotics can be used together for multiple stable selections. However, you must perform new kill curves for each combination, as sensitivity to one antibiotic can increase when combined with another [1].

References

Hygromycin B media composition optimization

Author: Smolecule Technical Support Team. Date: February 2026

Hygromycin B Overview

This compound is an aminocyclitol antibiotic produced by Streptomyces hygroscopicus [1] [2]. It is widely used as a selective agent in both prokaryotic and eukaryotic cell culture systems to maintain cells expressing the hph (hygromycin phosphotransferase) resistance gene [2].

  • Mechanism of Action: It inhibits protein synthesis by disrupting ribosomal translocation and promoting mistranslation [2] [3] [4]. It binds to the 16S rRNA of the 70S ribosomal subunit, near the A-site and the location of the P-site mRNA codon, which primarily inhibits translocation and can lead to miscoding [4].

The following diagram illustrates how this compound acts at the molecular level.

G HygromycinB This compound Ribosome 70S Ribosomal Subunit (16S rRNA) HygromycinB->Ribosome Binds to Inhibition Inhibition of Translocation Ribosome->Inhibition Mistranslation Misreading of mRNA (Mistranslation) Inhibition->Mistranslation ProteinSynthesis Inhibition of Protein Synthesis Mistranslation->ProteinSynthesis

Experimental Setup and Usage

Working Concentrations and Storage

The optimal working concentration for this compound depends on your cell type. You must determine the precise concentration for your experiments via a kill curve, but the table below provides standard reference ranges.

Cell Type Common Working Concentration Range Key Considerations & Notes
Mammalian Cells [2] 50 - 200 µg/mL A common starting concentration is 200 µg/mL (a 500-fold dilution from a 100 mg/mL stock).
Bacteria (e.g., E. coli) [2] 50 - 100 µg/mL Use low-salt LB agar medium for optimal selection.
HEK293T Cells [4] Up to 400 µg/mL This specific concentration was used for selection over 6 days; your conditions may vary.
  • Storage: this compound solutions are typically supplied in PBS or HEPES buffer and should be stored at 2-8°C or -20°C for long-term storage. Avoid repeated freeze-thaw cycles to maintain stability [2] [3].
  • Shelf Life: The solution is generally stable for at least 2 years from the date of manufacture when stored properly [3].
Determining Optimal Concentration (Kill Curve)

A kill curve experiment is essential to determine the minimum concentration of this compound that kills 100% of your non-transfected (wild-type) cells within a specific timeframe.

Protocol Summary [4]:

  • Seed cells: Plate parental cells (lacking resistance) in a 24-well plate at densities between 0.5–2 × 10^5 cells per well.
  • Apply antibiotic: The next day, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0, 100, 200, 400, 600, 800 µg/mL).
  • Monitor and maintain: Examine cell viability every 2-3 days, replacing the antibiotic-containing media every 3 days. Continue the experiment for 10-14 days.
  • Analyze results: The lowest concentration that causes massive cell death within 3-5 days and achieves 100% cell death within 14 days is your optimal selection concentration.

Optimization of this compound Production

If your work involves the microbial production of this compound, optimizing the fermentation conditions is critical. A recent study on Streptomyces hygroscopicus used a two-step optimization strategy that significantly increased yield [1].

Optimization Workflow:

G Step1 One-Factor-at-a-Time (OFAT) Screen Culture Media Step2 Initial 7-fold Increase (190 µg/mL) Step1->Step2 Step3 D-Optimal Design (DoD) Optimization of 3 Key Factors Step2->Step3 Step4 Final 13-fold Increase (371.5 µg/mL) Step3->Step4

Key Optimized Parameters [1]: The study found the following conditions to be optimal for production:

  • Culture Medium: CM6 (the specific composition was not detailed in the abstract).
  • Initial pH: 6.4
  • Incubation Temperature: 28°C
  • Agitation Speed: 295 rpm
  • Incubation Time: 7 days

This statistical optimization using a D-optimal design (DoD) led to a 13-fold increase in yield compared to unoptimized conditions, highlighting the power of this methodology over traditional one-factor-at-a-time approaches [1].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when using this compound for selection.

Problem Possible Causes Recommended Solutions
No resistant colonies appear Antibiotic concentration too high; low transfection/transduction efficiency; low cell viability. Perform a new kill curve; optimize your transfection protocol; ensure cells are healthy and not over-confluent at the start of selection.
All cells die, including transduced ones Antibiotic concentration is too high; incorrect preparation of selective media. Confirm the antibiotic stock concentration and dilution calculations; prepare a fresh media batch; re-check the kill curve.
Excessive background (non-fluorescent) growth Antibiotic concentration is too low; degraded antibiotic; selection duration too short. Confirm storage conditions and expiration date of antibiotic; increase antibiotic concentration based on a new kill curve; extend the selection period.
Selection works poorly with other antibiotics Increased combined toxicity; drug interactions. When using multiple antibiotics, you must perform a new kill curve for the combination, as sensitivity to each can increase [3].

Advanced Applications: Split Selectable Markers

A limitation in genetic engineering is the small number of available selectable markers. An advanced technique to overcome this is the use of "split selectable markers" [5].

  • Concept: A gene for a marker like Hygromycin resistance is split into two or more segments. Each segment is fused to a different transgene and to protein-splicing elements called inteins.
  • How it works: Only when a cell receives all the constructs will the inteins mediate protein trans-splicing, reconstituting a functional Hygromycin resistance protein. This allows for the co-selection of multiple "unlinked" transgenes with a single antibiotic [5].
  • Application: This system is highly useful for complex genetic manipulations, such as selecting for biallelic modifications in CRISPR-Cas9 gene editing or introducing multiple transgenes simultaneously [5].

References

Hygromycin B temperature pH agitation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Hygromycin B Production Optimization

For researchers focusing on the biosynthesis of this compound, optimizing fermentation conditions is crucial for yield. The following table summarizes the key parameters and their optimized values based on recent studies using Streptomyces hygroscopicus.

Optimization Factor One-Factor-at-a-Time (OFAT) Result D-Optimal Design (DOD) Result Performance Improvement
Optimum Culture Medium Culture Medium 6 (CM6) [1] [2] Information not specified in search results 7-fold increase (190 µg/mL) vs. baseline (26.9 µg/mL) [1] [2]
Optimum Incubation Time 7 days [1] [2] Information not specified in search results 7-fold increase vs. baseline (6 days) [1] [2]
Initial pH Information not specified in search results 6.4 [1] [2]
Incubation Temperature Information not specified in search results 28 °C [1] [2] 13-fold increase vs. unoptimized condition [1] [2]
Agitation Information not specified in search results 295 rpm [1] [2]

The workflow for this systematic optimization approach is outlined below.

Start Start Optimization OFAT One-Factor-at-a-Time (OFAT) Start->OFAT A1 Identify Key Factors: Media & Time OFAT->A1 A2 Establish Baseline Yield A1->A2 RSM Response Surface Method (RSM) A2->RSM B1 D-Optimal Design (DOD) for 3 Factors RSM->B1 B2 Model Prediction & Experimental Verification B1->B2 Result 13-Fold Increase in Final Yield B2->Result ScaleUp Scale-Up in Bioreactor Result->ScaleUp

Laboratory Selection with this compound

In the lab, this compound is widely used for selecting transfected prokaryotic and eukaryotic cells. The working concentration is highly dependent on the cell type.

Cell Type / System Common Working Concentration Key Considerations & Notes
Mammalian Cells 50–500 µg/mL [3] [4] [5] A typical starting concentration is 200 µg/mL. Always perform a kill curve [3] [5].
Bacteria (E. coli) 50–100 µg/mL [3] Use low-salt LB agar for selection plates [3].
Plants (Marchantia polymorpha) 5–100 µg/mL [6] Effective for selection of transgenic gemmae [6].
Fungi / Yeast 200 µg/mL [7] Referred to as "lower eukaryotes" [7].

The process for determining the correct selection dosage in your specific experiment is critical and follows a standard kill curve assay, as visualized below.

Start Start Kill Curve Assay Step1 Plate untransfected cells in multiple wells Start->Step1 Step2 Apply a gradient of This compound Step1->Step2 Step3 Monitor cell death for 10-14 days Step2->Step3 Step4 Identify minimum concentration that kills all cells in 1-2 weeks Step3->Step4 Step5 Use this concentration + safety margin for stable cell line selection Step4->Step5

Frequently Asked Questions

Q1: What is the mechanism of action of this compound?

This compound is an aminocyclitol antibiotic that inhibits protein synthesis by disrupting ribosomal translocation and causing misreading of the mRNA template in both prokaryotic (70S) and eukaryotic cells [8] [3] [7].

Q2: How should I store and handle this compound solutions?
  • Storage: Store the solution at 2-8°C. The powder form should be stored under the same conditions [3] [5] [7].
  • Stability: The solution is stable for at least 30 days at 37°C, but for long-term storage, keep it at 4°C. Avoid freezing the solution, as this may lead to a loss of activity [7].
  • Sterilization: Solutions should be filter-sterilized and not autoclaved [7].
Q3: Can this compound be used in combination with other selection antibiotics?

Yes, it is an excellent choice for dual-selection experiments because its mechanism of action differs from other common antibiotics like Geneticin (G418), Blasticidin S, or Zeocin [4] [5]. However, when used in combination, the sensitivity of cells to each antibiotic may increase. It is essential to perform new kill curves for the antibiotic combinations to determine the correct working concentrations [5].

Q4: What is the resistance gene for this compound?

Resistance is conferred by the hygromycin phosphotransferase (hph) gene. This gene is often carried on plasmid vectors used for transfection and transformation in bacteria, yeast, fungi, and mammalian cells [3] [6].

Key Relationships and Workflows

To summarize the complete journey of this compound from production to application in the lab, the following diagram integrates the key processes.

A Strain Improvement S. hygroscopicus B Fermentation Optimization (pH 6.4, 28°C, 295 rpm) A->B C Antibiotic Production This compound B->C D Lab Application Selection Agent C->D E Resistance hph gene E->D confers

References

Understanding Hygromycin B: Basics and Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Key Properties and Applications of Hygromycin B

Aspect Details
Basic Information Aminoglycoside antibiotic produced by Streptomyces hygroscopicus; inhibits protein synthesis by binding to ribosomes and preventing translocation [1] [2] [3].
Common Applications Selective agent in prokaryotic and eukaryotic cell culture; anthelmintic in animal feed; inducer of fungal secondary metabolites [1] [4] [3].
Toxicity & Selection Kills non-resistant bacteria, fungi, and mammalian cells. Working concentrations: 50-200 µg/mL (mammalian cells) and 50-100 µg/mL for E. coli [3].
Impurity Information Commercial products contain impurities; one supplier specifies purity ≥90% (HPLC). Different suppliers have different impurity profiles, and these impurities show varying toxicities to cell lines [1] [3].

Experimental Protocols and Analysis

Cell Culture Selection Protocol

This is a typical workflow for selecting stable transformants in mammalian cells.

  • Determine Killing Curve: Before selection, treat your host cell line with a range of this compound concentrations (e.g., 0, 50, 100, 150, 200 µg/mL) to find the minimum concentration that kills all cells within 1-2 weeks [3].
  • Culture and Transfect Cells: Grow and transfect your cells using standard methods.
  • Apply Selection: After transfection, add the pre-determined optimal concentration of this compound to the culture medium.
  • Maintain Selection: Change the medium every 2-3 days, maintaining the antibiotic pressure until resistant foci appear. This can take 1-2 weeks [3].
  • Isolate Clones: Pick and expand individual clones for further analysis.
HPLC Analysis for this compound

While a specific method for impurity profiling was not detailed, one research method for analyzing this compound and other aminoglycosides is summarized below.

  • Objective: To separate and analyze this compound among a mixture of eight aminoglycoside antibiotics [5].
  • Column: Amaze TCH (3.0x100 mm, 3 µm, 100Å) [5].
  • Separation Mode: HILIC and cation-exchange [5].
  • Mobile Phase: ACN/water/ammonium formate [5].
  • Detection: Evaporative Light Scattering Detector (ELSD) [5].
  • Flow Rate: 0.6 mL/min [5].
  • Sample: 0.3 mg/mL, injection volume 3 µL [5].

Troubleshooting Common Issues

Problem: High Background or No Growth in Bacterial Selection

  • Potential Cause: Use of standard LB agar. This compound is less stable in high-salt conditions [3].
  • Solution: Use low-salt LB agar (5 g/L NaCl, pH 8) for selecting resistant bacteria. Plates can be stored at 4°C for up to one month [3].

Problem: Inconsistent or Failed Selection in Mammalian Cells

  • Potential Cause 1: The antibiotic concentration is sub-lethal or too high.
    • Solution: Always perform a killing curve assay for your specific cell line and conditions.
  • Potential Cause 2: Degradation of the antibiotic in the medium.
    • Solution: Make sure the stock solution is stored correctly (4°C or -20°C; avoid repeated freeze-thaw cycles). Prepare fresh selection medium as needed [3].

Problem: Unexpected Metabolite Production in Fungal Cultures

  • Observation: Detection of unknown compounds in fungal cultures.
  • Context: Recent research shows that this compound itself can act as a general inducer of secondary metabolites in fungi. It stimulated production in 71% of tested strains, leading to a 42.7-fold increase in yields in one case and the discovery of novel antibiotics [4].
  • Implication: If you are working with fungal cultures, be aware that this compound may not just be a selective agent but could also be altering the metabolic profile of your organism.

Key Technical Notes

  • Resistance Gene: The dominant selectable marker is the This compound phosphotransferase (hph) gene, which confers resistance by inactivating the antibiotic through phosphorylation [1].
  • Mechanism of Toxicity: this compound inhibits protein synthesis by binding near the ribosomal A-site, strengthening tRNA binding and, most critically, preventing the translocation of mRNA and tRNA [1] [2].
  • Purity Matters: The toxicity of this compound to cell lines can be influenced by impurities present in commercial preparations. Sourcing high-purity material is recommended for critical experiments [1].

The following diagram summarizes the potential issues and solutions related to this compound impurities and toxicity in experiments:

References

Hygromycin B resistance selection failure

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the mechanism of Hygromycin B? this compound is an aminocyclitol antibiotic that inhibits protein synthesis by disrupting ribosomal translocation and the recognition of aminoacyl-tRNA [1] [2].
  • How does the Hph resistance gene work? The this compound phosphotransferase (Hph) enzyme confers resistance by inactivating the antibiotic. It phosphorylates the hydroxyl group on the 4-position of the this compound molecule's cyclitol ring (hyosamine) [1] [2].
  • What is a typical working concentration for this compound? The effective concentration can vary significantly by cell type. For mammalian cells, a range of 10 to 400 µg/mL is often sufficient, but the minimum lethal concentration must be determined empirically for each cell line [3]. In bacterial systems like E. coli, concentrations between 200 and 500 µg/mL are commonly used [2].

Troubleshooting Guide: Selection Failure

The table below summarizes common issues, their potential causes, and recommended solutions.

Problem Phenomenon Potential Causes Recommended Solutions & Checks
No colonies or live cells after transformation/transfection and selection Incorrect antibiotic concentration [3] Determine the minimum killing concentration for your specific cell line.
Inefficient delivery of resistance gene [4] Optimize transformation/transfection protocol; verify delivery efficiency.
Resistance gene not expressed Check promoter & terminator compatibility with host species; verify plasmid construction.
Background growth (non-transformed cells survive) Antibiotic degraded or inactivated [3] Use fresh antibiotic; verify stock concentration and storage conditions.
Selection concentration too low [3] [2] Kill curve assay to determine precise effective concentration.
Contamination Ensure sterile technique.
Resistance is unstable Transient expression (no genomic integration) [5] Use a vector for stable integration; apply selection pressure for sufficient duration.
Plasmid loss in bacteria [2] Maintain correct antibiotic pressure in all bacterial cultures.

Determining the Minimum this compound Killing Concentration

A key first step for successful selection is to determine the minimal concentration that kills 100% of your untransfected cells within 10-14 days. Here is a standardized protocol [3]:

  • Plate Cells: Plate your cells at a sub-confluent density (e.g., 20-30% confluency) in a multi-well plate.
  • Apply Antibiotic: The next day, apply this compound at a range of concentrations. A good starting point is to test 10, 25, 50, 100, 200, and 400 µg/mL.
  • Maintain and Observe: Change the medium with the corresponding antibiotic concentration every 2-3 days.
  • Monitor Cell Death: Observe the cells daily under a microscope. The effective killing concentration is the lowest concentration that causes 100% cell death within 10-14 days.

Advanced Workflow for Genome Editing

In modern CRISPR-Cas9 experiments, the Hph gene is often used as a transient, co-selection marker to enrich for edited cells without requiring stable genomic integration [4] [5]. The following diagram illustrates this streamlined workflow for generating edited cell pools.

editing_workflow cluster_cells Transfected Cell Population Start Start PlasmidMix Co-transfect with: - Cas9/sgRNA plasmid - Hph Donor plasmid Start->PlasmidMix Edited Edited Cell (HygR) Selection Apply This compound Edited->Selection Unedited Unedited Cell (HygS) Unedited->Selection PlasmidMix->Edited  HDR occurs PlasmidMix->Unedited  No HDR Outcomes        Output:Output:Pool of Edited Cells(enriched)Unedited Cells Die     Selection->Outcomes:left Selection->Outcomes:right

This workflow allows for the rapid generation of edited cell pools without the need for time-consuming clonal expansion, which is especially useful for hard-to-transfect or non-dividing cells [4].

References

Hygromycin B combined antibiotic sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary mechanism of action of Hygromycin B? this compound inhibits protein synthesis by binding to the mRNA decoding center (helix 44) of the 30S ribosomal subunit [1]. This binding stabilizes the ribosome complex and specifically inhibits the translocation step during protein elongation, where mRNA and tRNAs move through the ribosome. It is active against a wide range of prokaryotic and eukaryotic cells [2] [3] [4].

  • Q2: What is the molecular basis for bacterial resistance to this compound? Resistance is primarily conferred by the This compound phosphotransferase (hph) gene [5]. This enzyme phosphorylates the hydroxyl group on the 4-position of the this compound cyclitol ring (hyosamine), thereby inactivating the antibiotic [5]. Expression of this gene in bacteria, fungi, or mammalian cells allows for selective survival in the presence of the drug [4].

  • Q3: What are the standard working concentrations for this compound selection? The effective concentration can vary based on the cell type and medium. The table below summarizes typical working ranges.

Cell Type Recommended Working Concentration Key Considerations
Mammalian Cells 50 - 200 µg/mL [4] Must be determined empirically for each cell line.
*E. coli* (Bacteria) 50 - 100 µg/mL [4] Use low-salt LB agar for optimal results.
  • Q4: Are there established clinical susceptibility breakpoints for this compound? No. This compound is not used in human clinical therapy. It is an experimental and veterinary antibiotic [3] [1]. Therefore, you will not find clinical interpretive criteria (breakpoints) for it in standards like CLSI M100 [6] [7]. Its use is confined to laboratory selection in research.

Experimental Protocols

Protocol 1: Determining the Minimum Lethal Concentration in Mammalian Cells

This protocol is essential for establishing effective selection conditions for generating stable cell lines.

  • Seed Cells: Plate your mammalian cells in a 24-well plate at a density that will reach 20-30% confluency after 24 hours.
  • Prepare Antibiotic Dilutions: Prepare a complete growth medium containing this compound at a range of concentrations (e.g., 0, 50, 100, 150, 200, 250, 500 µg/mL) [4].
  • Apply Selection: After 24 hours, replace the medium in each well with the corresponding antibiotic-containing medium. Include a no-antibiotic control.
  • Maintain and Observe: Refresh the antibiotic-containing medium every 2-3 days.
  • Monitor Cell Death: Observe the cells daily under a microscope. The optimal selection concentration is the lowest concentration that kills 100% of the cells within 3-5 days.
Protocol 2: Bacterial Selection with this compound

This protocol describes the selection of resistant bacteria on solid agar plates.

  • Prepare Agar Plates: Prepare low-salt LB agar (5 g/L NaCl, 10 g/L Tryptone, 5 g/L Yeast Extract, 15 g/L Agar, pH 8.0) and autoclave [4].
  • Add Antibiotic: Once the agar has cooled to approximately 55°C, add this compound to a final concentration of 50-100 µg/mL and pour the plates [4].
  • Plate Bacteria: Spread the transformation mixture or bacterial culture onto the plates.
  • Incubate: Invert the plates and incubate at 37°C until single colonies appear (typically 16-24 hours). Plates can be stored at 4°C for up to one month [4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No resistant colonies appear (Bacteria) Antibiotic concentration too high. Perform a kill curve experiment to confirm the appropriate selective concentration [4].
Incomplete cell death (Mammalian) Antibiotic concentration too low or degraded. Titrate the antibiotic to find the minimum lethal concentration. Prepare fresh stock solution.
All control cells die Antibiotic stock concentration is incorrect. Verify stock concentration and recalculation dilution. Ensure the stock is not expired.
High background (non-resistant growth) Degraded antibiotic or insufficient selection pressure. Use a fresh antibiotic stock. Ensure the working concentration is correct and the medium is replaced regularly.

Mechanism and Resistance Visualized

The following diagrams, created using Graphviz DOT language, illustrate the mechanism of action and resistance of this compound.

hygromycin_B_mechanism cluster_ribosome 70S Ribosome A_site A-site (Peptidyl-tRNA) P_site P-site (tRNA) mRNA mRNA Hygro This compound Ribosome Ribosome Hygro->Ribosome Binds Helix 44 of 30S Subunit Translocation Translocation Hygro->Translocation Inhibits EF_G EF-G EF_G->Ribosome Binds Ribosome->Translocation Attempts Blocked Protein Synthesis Halted Translocation->Blocked Result

This compound Inhibits Ribosomal Translocation: This diagram shows how this compound binds to the 30S ribosomal subunit, preventing the movement (translocation) of mRNA and tRNAs, which stalls protein synthesis [2] [1].

References

Optimization Parameters for Hygromycin B Production

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key parameters for optimizing Hygromycin B production in SSF, primarily using Streptomyces hygroscopicus.

Optimization Parameter Optimal Condition Reported Yield Strain & Substrate
Substrate Bombay rawa (semolina) [1] 966 μg/g of substrate S. hygroscopicus MTCC 1105 [1]
Moisture Content 60% [1] 495 μg/g S. hygroscopicus MTCC 1105 [1]
Initial pH 6.4 - 7.0 [1] [2] 451.2 μg/g (pH 7) [1] S. hygroscopicus MTCC 1105 & NRRL ISP-5578 [1] [2]
Incubation Temperature 28°C [1] [2] 495 μg/g S. hygroscopicus MTCC 1105 & NRRL ISP-5578 [1] [2]
Incubation Period 6 - 7 days [1] [2] 552.6 μg/g (6 days) [1] S. hygroscopicus MTCC 1105 & NRRL ISP-5578 [1] [2]
Carbon Source 1% w/w Dextrose [1] 930 μg/g S. hygroscopicus MTCC 1105 [1]
Nitrogen Source Yeast Extract / Ammonium Sulphate [1] 585 - 586.8 μg/g S. hygroscopicus MTCC 1105 [1]
Agitation (in Bioreactors) 295 rpm [2] 371.5 μg/mL (in SmF) S. hygroscopicus NRRL ISP-5578 (statistical model) [2]

Advanced Strategy: Statistical Optimization

For researchers looking to move beyond the traditional "one-factor-at-a-time" (OFAT) approach, statistical optimization can lead to significant yield improvements [2].

  • OFAT Approach: Initial screening of culture media and incubation time can provide a baseline. One study found that using a specific culture medium (CM6) with a 7-day incubation period increased yield to 190 µg/mL, a sevenfold increase over unoptimized conditions [2].
  • D-Optimal Design (DOD): This response surface methodology models the interaction between multiple factors simultaneously. By optimizing initial pH, temperature, and agitation together, one study achieved a yield of 371.5 µg/mL, a 13-fold increase from the baseline [2]. The model predicted optimal conditions as follows:
    • Initial pH: 6.4
    • Incubation Temperature: 28°C
    • Agitation: 295 rpm [2]

The workflow below illustrates this progression from initial screening to advanced statistical modeling.

Start Start: Unoptimized System OFAT OFAT Screening (Media, Time) Start->OFAT Baseline Establish Baseline Yield (7-fold increase) OFAT->Baseline Statistical Statistical Model (D-Optimal Design) Baseline->Statistical Factors Optimize Key Factors: - Initial pH - Temperature - Agitation Statistical->Factors Final Verify Model & Achieve Maximized Yield (13-fold increase) Factors->Final

FAQ & Troubleshooting Guide

Here are answers to some common questions and problems encountered during fermentation processes.

Q1: My this compound yield is low even after optimizing basic parameters. What can I do?

  • A1: Consider implementing a statistical optimization approach like D-optimal design, which accounts for interactive effects between parameters (e.g., pH, temperature, agitation) and can lead to a much greater (13-fold) increase in yield compared to traditional OFAT methods [2].

Q2: How can I accurately measure this compound concentration in my complex fermentation medium?

  • A2: Using a precise analytical method is key. Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) is well-suited for this task [3].
    • Sample Preparation: Use Solid-Phase Extraction (SPE) with an Oasis MCX sorbent to purify samples and mitigate matrix effects.
    • Internal Standard: Use Streptomycin or this compound itself as an internal standard for quantification.
    • Chromatography: A Z-HILIC column with a gradient elution (mobile phase A: 20 mM ammonium formate pH 3.0; B: 0.1% formic acid in acetonitrile) provides effective separation [3].

Q3: What are the key considerations for scaling up SSF from lab to industrial scale?

  • A3: The substrate flow pattern in a continuous bioreactor is a major factor [4].
    • Plug-Flow Bioreactors (PFSSFB) are generally superior as they ensure all substrate particles have the same residence time, mimicking a batch process and preventing under- or over-fermented product, which is especially important to avoid autolysis and contamination [4].
    • Well-Mixed Bioreactors (CWSSFB) result in a distribution of particle residence times, which can lower overall product yield and quality [4].

The HILIC-MS method for quantifying this compound involves a structured sample preparation and analysis workflow, as shown below.

Sample Fermentation Sample SPE Solid-Phase Extraction (Oasis MCX Sorbent) Sample->SPE HILIC HILIC Separation (Z-HILIC Column) Acetonitrile/Ammonium Formate Gradient SPE->HILIC MS MS Detection (qTOF, Positive Ion Mode) Extract m/z 528.2 [M+H]+ HILIC->MS Quant Quantitation Using Internal Standard MS->Quant

References

Hygromycin B response surface methodology optimization

Author: Smolecule Technical Support Team. Date: February 2026

Hygromycin B Production Optimization

The table below summarizes the key findings from a study that successfully optimized this compound (HYG-B) production by Streptomyces hygroscopicus using a one-factor-at-a-time (OFAT) approach and a statistical D-optimal design (DOD) [1].

Factor Unoptimized Condition OFAT Optimized Condition DOD Optimized Condition
Culture Medium CM1 CM6 CM6 (assumed, as it was best in OFAT)
Incubation Time 6 days 7 days Not specified (likely carried over from OFAT)
Initial pH Not specified Not specified 6.4
Temperature Not specified Not specified 28 °C
Agitation Speed Not specified Not specified 295 rpm
Final HYG-B Yield 26.9 µg/mL 190 µg/mL 371.5 µg/mL
Fold Increase 1x ~7x ~13x

This study demonstrates that systematic optimization, particularly with statistical design, can dramatically increase yield. The D-optimal design was notably more effective than the one-factor-at-a-time approach [1].

Experimental Protocol for RSM Optimization

Based on the study, here is a detailed methodology you can follow [1]:

  • Microorganism and Inoculum: Use Streptomyces hygroscopicus subspecies hygroscopicus NRRL ISP-5578. Prepare the inoculum in a suitable seed medium and incubate until a desired growth stage is reached.
  • One-Factor-at-a-Time (OFAT) Screening:
    • Objective: Identify the best-performing culture medium (CM) and approximate incubation time.
    • Procedure: Test different culture media (e.g., CM1, CM4, CM6). For each medium, monitor HYG-B production over time to determine the peak production day (found to be 7 days). HYG-B can be quantified using a suitable method like HPLC.
  • Statistical Optimization with D-Optimal Design (DOD):
    • Objective: Find the optimal interaction of critical environmental factors.
    • Factor Selection: Based on OFAT results and process knowledge, select factors for optimization (e.g., initial pH, incubation temperature, agitation speed).
    • Experimental Runs: Use statistical software to generate a DOD quadratic model, which will create a set of experimental runs (e.g., 20 runs) with different combinations of factor levels.
    • Model Validation and Prediction: Perform the experiments, measure the HYG-B yield for each run, and fit the data to a model. The software will then predict the optimal values for each factor to maximize yield.
    • Verification: Conduct a verification experiment using the predicted optimal conditions (pH 6.4, 28°C, 295 rpm) to confirm the model's accuracy.

Troubleshooting Guide & FAQs

Q: My HYG-B yield is much lower than expected, even after optimization. What could be wrong? A: This is a common challenge. Please check the following:

  • Culture Vitality: Ensure your strain is healthy and not degenerated. Use proper cryopreservation for long-term storage.
  • Process Control: Carefully monitor and control the environmental factors. Even small deviations in pH or temperature can impact yield.
  • Scale-Up Effects: The optimized conditions were validated in lab-scale flasks. Moving to a bioreactor introduces new variables like dissolved oxygen and mixing dynamics, which require re-optimization [1].
  • Measurement Accuracy: Verify your method for quantifying HYG-B (e.g., HPLC) is calibrated and accurate.

Q: What is the difference between OFAT and RSM, and why is RSM preferred? A:

  • OFAT (One-Factor-at-a-Time): Involves changing a single variable while holding all others constant. It is simple but can miss critical interactions between factors and is inefficient for studying multiple variables [1] [2].
  • RSM (Response Surface Methodology): A statistical technique that varies all factors simultaneously in a structured design. It is highly efficient, requires fewer experiments to find an optimum, and can model complex interactions and curvature in the response, making it far more powerful for optimization [1] [2].

Q: How do I choose between different RSM designs like Central Composite Design (CCD) and D-Optimal Design (DOD)? A:

  • Central Composite Design (CCD): Excellent for building a strong quadratic model and is the most common design for full-scale optimization when the experimental region is regular and all factor combinations are feasible [2].
  • D-Optimal Design (DOD): Particularly useful when the experimental region is irregular (e.g., due to physical constraints) or when you want to reduce the number of experimental runs, as it selects the most informative set of runs from a candidate list [1].

RSM Optimization Workflow

The following diagram illustrates the logical workflow for optimizing a process like this compound production using Response Surface Methodology.

Start Define Objectives & Factors OFAT OFAT Screening Start->OFAT Select Factors Model Build & Validate Model OFAT->Model Initial Data Optimize Identify Optimum Model->Optimize Model Prediction Verify Verify Experimentally Optimize->Verify Optimal Conditions Verify->Model Refine if needed

The workflow begins by defining your goals and key variables. Initial screening with a OFAT approach helps identify important factors and their ranges. This data is used to build a statistical model (e.g., using D-optimal design), which then predicts the optimal conditions. Finally, a verification experiment is essential to confirm the model's prediction in the lab [1] [2].

References

Hygromycin B D-optimal design production

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the most effective method for optimizing Hygromycin B production? A hybrid methodology is most effective [1] [2]:

  • Initial Screening with OFAT: Begin by optimizing culture media composition and incubation time using a One-Factor-at-a-Time (OFAT) approach. This identifies a productive baseline.
  • Refinement with D-Optimal Design (DOD): Use a Response Surface Methodology (RSM) D-optimal design to fine-tune interacting physical parameters like pH, temperature, and agitation. This statistical model efficiently explores the multi-factor experimental space and identifies optimal conditions.

Q2: What are the optimized culture conditions for maximal this compound yield? Based on recent research, the following conditions are recommended for submerged fermentation using Streptomyces hygroscopicus NRRL ISP-5578 [1] [2]:

Parameter Optimized Condition
Optimal Medium Culture Medium 6 (CM6) [1] [2]
Incubation Time 7 days [1] [2]
Initial pH 6.4 [1] [2]
Temperature 28 °C [1] [2]
Agitation 295 rpm [1] [2]
Reported Yield 371.5 µg/mL (13-fold increase over unoptimized conditions) [1] [2]

For solid-state fermentation using Streptomyces hygroscopicus MTCC 1105, different parameters may apply [3]:

  • Substrate: Bombay rawa
  • Moisture: 60%
  • pH: 7.0
  • Temperature: 28 °C
  • Incubation Period: 6 days
  • Carbon Source: 1% w/w dextrose
  • Nitrogen Source: Yeast extract or ammonium sulphate

Q3: My antibiotic production yield is low even after optimization. What could be wrong? Low yields can stem from several factors [1] [2] [3]:

  • Strain Degeneration: Check the vitality and genetic stability of your production strain. Use properly preserved stock cultures.
  • Unoptimized Inoculum: The age, size, and preparation method of the inoculum can significantly impact production.
  • Incorrect Physical Parameters: Re-check that temperature, pH, and agitation are tightly controlled at the optimized values, as minor deviations can have large effects.
  • Scale-Up Effects: Be aware that conditions optimized in shake flasks may not translate directly to bioreactors without further adjustment.

Experimental Protocols

Protocol 1: Optimizing this compound Production via D-Optimal Design

This workflow outlines the key steps for a systematic optimization of fermentation conditions.

Start Start: Unoptimized Baseline OFAT OFAT Screening (Media & Time) Start->OFAT OFAT_Result 7x Yield Increase OFAT->OFAT_Result DOD D-Optimal Design (pH, Temp, Agitation) OFAT_Result->DOD Model Statistical Model & Prediction DOD->Model Verification Experimental Verification Model->Verification Final Optimal Condition 13x Yield Increase Verification->Final

Step-by-Step Procedure [1] [2]:

  • Establish a Baseline: Begin with an unoptimized condition (e.g., CM1 medium, 6-day incubation) to establish your initial yield.
  • OFAT Screening:
    • Test different culture media (e.g., CM4, CM6) to identify the best one for your strain.
    • Determine the optimal incubation time by measuring yield over a period (e.g., 5-10 days).
  • D-Optimal Design (DOD):
    • Select Critical Factors: Choose key parameters like initial pH, incubation temperature, and agitation speed.
    • Generate Model: Use statistical software to create a DOD quadratic model, which will generate a set of experimental runs (e.g., 20 runs).
    • Run Experiments: Conduct all fermentation experiments as dictated by the model design.
    • Analyze Data: Fit the experimental yield data to the model to generate a response surface. The software will predict the optimal values for each factor.
  • Verification Run: Perform a fermentation run using the predicted optimal conditions (e.g., pH 6.4, 28°C, 295 rpm) to confirm the model's accuracy and achieve the highest reported yield.

Protocol 2: Troubleshooting Low Yield - A Diagnostic Guide

This diagram provides a logical path to diagnose and resolve the issue of low this compound production.

Problem Problem: Low this compound Yield CheckStrain Check Strain Vitality and Purity Problem->CheckStrain CheckInoculum Review Inoculum Preparation CheckStrain->CheckInoculum Strain OK? CheckParams Verify Physical Parameters CheckInoculum->CheckParams Inoculum OK? CheckScale Assess Scale-Up Effects CheckParams->CheckScale Parameters OK?

Troubleshooting Steps:

  • Check Strain Vitality and Purity:

    • Action: Revive your Streptomyces production strain from a freshly thawed glycerol stock or a recently sub-cultured working stock.
    • Rationale: Repeated sub-culturing can lead to strain degeneration or contamination, resulting in reduced productivity [1].
  • Review Inoculum Preparation:

    • Action: Standardize your inoculum development protocol. Key variables include the age of the seed culture (typically 24-48 hours), the size of the inoculum (often 1-10% v/v), and the media used for seed culture.
    • Rationale: An inconsistent or suboptimal inoculum is a common source of process variability and low yield [2].
  • Verify Physical Parameters:

    • Action: Calibrate your bioreactor or shake flask incubation environment. Precisely control temperature (±0.5°C) and agitation speed. Monitor and adjust the initial pH of the medium accurately.
    • Rationale: These factors strongly influence microbial growth and antibiotic synthesis. The optimal values are often strain-specific [1] [2].
  • Assess Scale-Up Effects:

    • Action: If moving from shake flasks to a bioreactor, consider additional parameters like dissolved oxygen (DO), kLa (volumetric oxygen transfer coefficient), and mixing times, which may need re-optimization.
    • Rationale: The authors of the primary study note that conditions optimized in flasks should be scaled up in a bioreactor for industrial production, implying further adjustment may be necessary [1].

References

Hygromycin B cell culture contamination control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hygromycin B

This compound is an aminocyclitol antibiotic produced by Streptomyces hygroscopicus [1] [2]. It is effective against bacteria, fungi, and higher eukaryotic cells [2] [3]. In molecular and cell biology, it is primarily used as a selective agent in culture media to maintain cells that have been transfected with a vector containing the hygromycin resistance gene (hph or hyg) [1] [2] [3]. Resistance is conferred by the hygromycin phosphotransferase (hph) enzyme, which inactivates the antibiotic through phosphorylation [3] [4].

Mechanism of Action

This compound inhibits protein synthesis by disrupting ribosomal function [1] [2]. It binds to the 70S ribosomal subunit, interfering with translocation and promoting mistranslation, which ultimately leads to cell death [1] [2] [4]. The following diagram illustrates this process and the mechanism of resistance.

hygromycin_mechanism HygroB This compound Ribosome 70S Ribosome HygroB->Ribosome Inactivation Antibiotic Inactivation HygroB->Inactivation Inhibition Inhibits Protein Synthesis Ribosome->Inhibition Death Cell Death Inhibition->Death ResGene Resistance Gene (hph) Enzyme Hygromycin Phosphotransferase ResGene->Enzyme Enzyme->Inactivation Phosphorylation Survival Cell Survival Inactivation->Survival

Experimental Usage Guidelines

Working Concentration Table

The optimal working concentration for this compound varies significantly depending on the cell type, media, and growth conditions. It is critical to determine the exact concentration for your specific cell line through a kill curve experiment. The table below provides general recommended starting ranges [1] [2] [3].

Cell Type Recommended Working Concentration Commonly Used Concentration Resistance Gene
Mammalian Cells 50 - 200 µg/mL [2] ~200 µg/mL [1] [3] hph [1]
Bacteria (E.g., E. coli) 50 - 100 µg/mL [2] 20 - 200 µg/mL [3] hph [2]
Plant Cells 20 - 200 µg/mL [3] Information Missing hph [3]
Fungi 200 - 1000 µg/mL [3] Information Missing hph [3]
Storage and Handling
  • Storage: The solution should be stored at 2-8°C [1] [5]. It is stable for at least two years under these conditions [3].
  • Appearance: The color of the solution can vary from light yellow to dark brown. Generally, a clearer color indicates a purer product [3].
  • Hazard: this compound is considered a toxic and hazardous material. Always consult the Safety Data Sheet (SDS) prior to use and wear appropriate personal protective equipment [2] [3].

Core Experimental Protocols

How to Determine the Optimal Working Concentration (Kill Curve)

A kill curve experiment is essential to find the minimum concentration of this compound required to kill 100% of non-transfected cells in a specific time frame (usually 7-10 days) [3].

Step-by-Step Protocol:

  • Seed cells at approximately 20-25% confluency in a multiwell plate and allow them to adhere overnight [3].
  • Prepare medium with a range of this compound concentrations (e.g., 0, 50, 100, 200, 400, 600 µg/mL) [3].
  • Replace the initial medium with the medium containing the antibiotic [3].
  • Refresh the selective medium every 3-4 days [3].
  • Observe and monitor the cells daily for signs of death (e.g., detachment, vacuolation, rounding). Count viable cells every few days [3].
  • Select the lowest concentration that kills all non-transfected cells within 7-10 days for your future selection experiments [3].

The workflow for this essential experiment is summarized below.

kill_curve_workflow Start Seed Non-Transfected Cells (20-25% Confluency) Prep Prepare Media with This compound Gradient Start->Prep AddAB Add Antibiotic Media Prep->AddAB Monitor Monitor Cell Death (7-10 days) AddAB->Monitor Refresh Refresh Selective Media Every 3-4 Days AddAB->Refresh Analyze Analyze Results for 100% Kill Concentration Monitor->Analyze Refresh->Monitor

Protocol for Selective Maintenance

Once resistant cell lines are established, they can be maintained in a medium containing this compound.

  • Maintenance Concentration: Use the same concentration that was used for the initial selection [3].
  • Media Replacement: Change the media only if nutritional components are consumed or the pH changes significantly (e.g., media turns yellow with phenol red) [3].

Troubleshooting Common Issues

FAQ: this compound Selection Problems

Q1: My non-transfected control cells are not dying. What could be wrong?

  • A: This is often due to an insufficient antibiotic concentration or excessively high cell density [3]. Re-perform your kill curve experiment, ensuring you use the correct cell density. Also, verify that your antibiotic stock has not expired or been stored improperly [3].

Q2: Can I use this compound in combination with other antibiotics for dual selection?

  • A: Yes, antibiotics like this compound, Geneticin (G418), Zeocin, Blasticidin, and Puromycin can be used together for multiple stable cell line selection [1] [5]. However, note that sensitivity to a given antibiotic may increase in combination, so you must perform a new kill curve for each antibiotic combination [1] [5].

Q3: How can I increase the sensitivity of my cells to this compound?

  • A: Cell sensitivity can be greater at lower salt concentrations and a higher pH of the culture medium [3]. You may adjust your medium accordingly.

Q4: How long should it take to see results?

  • A: Under optimal selection conditions, control cells should die within 5-7 days, allowing resistant colonies to form within 10-14 days [3].

Example from Recent Literature

A 2025 study by PMC detailed the stable transformation of the microalga Chlorella vulgaris using electroporation with the pCAMBIA1303 vector [6].

  • Selection Protocol: After electroporation, cells were recovered in non-selective BG11 medium for two days before being transferred to a selective medium containing this compound [6].
  • Key to Success: The study highlights the importance of using cells in the early exponential growth phase for transformation, as they have thinner cell walls and higher metabolic activity, making them more amenable to foreign DNA uptake [6].

References

Hygromycin B vs Zeocin cytotoxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Mechanisms of Action

The table below summarizes the fundamental differences between these two antibiotics.

Property Hygromycin B Zeocin
Classification Aminoglycoside antibiotic [1] [2] Glycopeptide antibiotic; formulation of phleomycin D1 [3] [4]
Source Streptomyces hygroscopicus [1] Streptomyces verticillus [3] [4]
Primary Mechanism of Action Binds to the 28S/16S rRNA in the ribosome's decoding center, inhibiting protein synthesis by primarily blocking translocation [1] [2]. Upon cell entry, it is activated and causes DNA cleavage (single and double-strand breaks), leading to cell death [3] [4].
Cellular Activity Bacteria, fungi, mammalian cells [1] Bacteria, yeast, plants, mammalian cells [3]
Common Research Application Selection of stably transfected prokaryotic and eukaryotic cells [2] Selection of stably transfected cells across a wide range of organisms, from bacteria to mammalian cells [3] [4]

To better illustrate their different mechanisms, the following diagrams show how each antibiotic exerts its cytotoxic effects.

G Hygro This compound Ribosome Binds to Ribosome Hygro->Ribosome Translocation Inhibits Translocation Ribosome->Translocation ProteinSynth Blocks Protein Synthesis Translocation->ProteinSynth CellDeath_H Cell Death ProteinSynth->CellDeath_H Zeocin Zeocin Activation Activation in Cell (Copper Removal) Zeocin->Activation DNAbinding Binds to DNA Activation->DNAbinding Cleavage Causes DNA Single/Double-Strand Breaks DNAbinding->Cleavage CellDeath_Z Cell Death Cleavage->CellDeath_Z

Comparative Performance in Cell Line Development

A 2013 study directly compared four antibiotics, including this compound and Zeocin, for generating stable human cell lines. The key findings are summarized below [5].

Performance Metric This compound Zeocin
Overall Ranking 2nd (tied with Puromycin) 1st (Best) [5]
GFP Expression in Pools Lower Higher [5]
Percentage of GFP+ Clones ~79% ~100% [5]
Transgene Stability Lower Higher [5]
False Positives More Fewer [5]

Experimental Considerations and Protocols

When designing your experiments, consider the following practical aspects.

Determining Working Concentration
  • Zeocin: The effective concentration varies significantly by cell line. A kill curve assay is strongly recommended. Test a range from 50 to 1000 µg/ml on your untransfected cell line and select the lowest concentration that kills most cells within 10–14 days [3].
  • This compound: Similarly, a kill curve is necessary. A typical test range is 100 to 800 µg/ml, with the goal of finding the concentration that causes massive cell death within 3 days and kills all cells within 2 weeks [2].
Important Handling Notes
  • Zeocin: It is inactivated by high salt concentrations and extremes in pH. Use low-salt media (e.g., NaCl < 5 g/L) and adjust pH to 7.5 for bacterial selection. It is also light-sensitive, so store and use plates in the dark [3].
  • This compound: Standard cell culture media and conditions are typically suitable.
A Note on Zeocin Resistance

Even in stably selected cell lines expressing the Sh ble resistance gene, Zeocin may not be fully detoxified. Some residual DNA-cleaving activity might persist, which could lead to cumulative mutagenic effects over many cell divisions. This is an important consideration for long-term experiments [4].

How to Choose

Based on the comparative data:

  • Choose Zeocin if your priority is to obtain a high percentage of stably expressing clones with strong transgene expression and stability [5].
  • Choose this compound if it is the selection marker available on your specific plasmid vector. It remains a reliable and widely used option, though it may require screening more clones to find high expressors [5].

References

Hygromycin B bactericidal vs bacteriostatic effects

Author: Smolecule Technical Support Team. Date: February 2026

Classification and Mechanism of Action

The table below summarizes the key characteristics of Hygromycin B's antibacterial activity:

Feature Classification & Details
Overall Classification Bactericidal [1] [2]
Primary Mechanism Inhibits protein synthesis by binding to the 30S ribosomal subunit [1] [3] [2].
Specific Action Causes misreading of mRNA and inhibits the translocation of mRNA and tRNA during translation, preventing the ribosome from moving along the mRNA strand [1] [2].
Secondary Effect Also inhibits the proper formation of the 30S ribosomal subunit itself, disrupting ribosome assembly [1].

The following diagram illustrates the mechanism of this compound bactericidal action:

G A This compound B Bacterial 30S Ribosomal Subunit A->B Binds to C Inhibition of Protein Synthesis B->C D Misreading of mRNA & Inhibition of Translocation C->D E Inhibition of 30S Subunit Assembly C->E F Bacterial Cell Death (Bactericidal Effect) D->F E->F

Supporting Experimental Data

The bactericidal nature of this compound is supported by quantitative data from laboratory studies, primarily on Escherichia coli.

Parameter Experimental Data & Conditions
MIC (Minimum Inhibitory Concentration) 150 µg/ml in E. coli growing in Tryptic Soy Broth (TSB) [1].

| IC₅₀ (Half-Maximal Inhibitory Concentration) | Cell Viability: ~20 µg/ml [1]. Protein Synthesis: ~16 µg/ml [1]. 30S Subunit Formation: ~65 µg/ml [1]. | | Key Experimental Findings | At a concentration of 50 µg/ml, this compound treatment led to lower rates of ribosomal subunit synthesis and accumulation of 16S rRNA fragments, indicating disrupted ribosome assembly and function [1]. |

Key Experimental Protocols

The experimental data cited above were generated using standard microbiological and biochemical techniques. Here are the core methodologies:

  • Determination of Growth and Viability [1]

    • Growth Rate: Measured by tracking the increase in cell density over time using a Klett-Summerson colorimeter.
    • Cell Viability: Quantified by performing serial dilutions of bacterial culture and counting the resulting colonies on agar plates (CFU/mL).
  • Measurement of Protein Synthesis Inhibition [1]

    • Cells were exposed to increasing concentrations of this compound.
    • The rate of protein synthesis was determined by measuring the incorporation of a radioactive amino acid, [³⁵S]-methionine, into newly synthesized proteins over a short period (pulse-labeling).
    • The incorporated radioactivity was measured using liquid scintillation counting.
  • Analysis of Ribosomal Subunit Assembly [1]

    • Bacterial RNA was labeled with [³H]-uridine.
    • Cells were lysed, and the lysate was separated via sucrose gradient centrifugation.
    • This technique separates cellular components by size and density, allowing for the quantification of fully formed 30S and 50S ribosomal subunits compared to incomplete precursors or fragments.

Key Distinctions and Conclusion

This compound is a bactericidal antibiotic that functions by directly inhibiting bacterial protein synthesis. Its efficacy is demonstrated by its impact on key cellular processes:

  • Primary Bactericidal Mechanism: Its strong binding to the 30S ribosomal subunit, causing misreading of the genetic code and halting translocation, leads to irreversible inhibition of protein synthesis and cell death [1] [2].
  • Secondary Bactericidal Effect: By also disrupting the assembly of new ribosomes, it ensures a comprehensive and lethal attack on the bacterium's essential machinery [1].

References

Hygromycin B miscoding compared to streptomycin

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Insights

To objectively compare the miscoding effects, researchers typically employ specific experimental protocols. Below is a generalized workflow for a common assay used to quantify translational misreading, followed by the type of data these experiments generate.

Start Start: In Vitro Translation System Step1 Set up reaction with reporter plasmid Start->Step1 Step2 Add antibiotic (Hygromycin B or Streptomycin) Step1->Step2 Step3 Incubate to allow protein synthesis Step2->Step3 Step4 Measure output: - Full-length protein - Truncated/misfolded protein Step3->Step4 Step5 Quantify error rate (e.g., luminescence, fluorescence) Step4->Step5

The table below outlines the typical experimental outcomes you would expect from such miscoding assays.

Experimental Approach Expected Outcome with this compound Expected Outcome with Streptomycin
In Vitro Translation (e.g., luciferase reporter assay with a premature stop codon) Modest increase in read-through signal [1] Strong, dose-dependent increase in read-through signal [2]
Binding Analysis (e.g., footprinting on 16S rRNA) Protects N7 of G1494; enhances reactivity of A1408 [3] Strongly protects A1408 and other specific nucleotides in the 16S rRNA [3]
Bacterial Growth Assay Kills bacteria primarily by halting protein synthesis via translocation block [3] Kills bacteria via multiple mechanisms, including pervasive miscoding and flawed protein production [4]

Key Conclusions for Researchers

For researchers in drug development, the choice between studying these compounds depends on the biological process of interest.

  • This compound is a more specific tool for studying the translocation step of protein synthesis. Its miscoding effect is mild and is considered a consequence of its primary action.
  • Streptomycin remains a classic and powerful tool for investigating translational fidelity and error induction. Its primary and potent miscoding effect makes it a key subject for research into antibiotic mechanisms and resistance.

References

Hygromycin B thermotolerant yeast selection comparison

Author: Smolecule Technical Support Team. Date: February 2026

Hygromycin B in Standard Yeast Selection

For typical laboratory yeast strains like S. cerevisiae BY4741/BY4742, the standard selection concentrations and mechanisms are well-established, as summarized in the table below.

Aspect Details in Standard Yeast Strains
Standard Lethal Concentration 150 - 200 µg/mL [1]
Common Selection Concentration 200 µg/mL [2] [1]
Hypersensitivity Threshold Complete growth inhibition at 25 µg/mL (in specific "hhy" vacuolar mutants) [3]
Primary Mechanism of Action Inhibits protein synthesis by binding to the ribosome's decoding center, preventing mRNA/tRNA translocation [4] [5]
Common Resistance Marker HPH (this compound phosphotransferase), derived from E. coli. Inactivates this compound via phosphorylation [4] [2] [1]

Thermotolerance in Yeast: A Key Connection

Recent research highlights a crucial link between ribosome stability and thermotolerance, which is highly relevant for antibiotic selection under heat stress.

  • The Pseudouridine Link: A 2025 study found that pseudouridine (Ψ), a common modification in ribosomal RNA (rRNA), is critical for ribosome stability. Yeast strains with hypopseudouridylated ribosomes (cbf5-D95A mutant) showed decreased ribosome thermostability and heightened sensitivity to this compound, especially at elevated temperatures (37°C) [5].
  • Interpreting the Connection: This suggests that a thermotolerant yeast strain would likely require a robust and stable ribosome assembly. This inherent stability could, in principle, influence how the ribosome interacts with this compound, potentially requiring optimization of the selection pressure at higher temperatures.

A Workflow for Your Comparative Study

To objectively compare this compound performance in thermotolerant versus standard yeast, you would need to establish the following key parameters experimentally. The diagram below outlines the core workflow for this comparison.

Start Start: Yeast Strains Step1 Determine Minimum Inhibitory Concentration (MIC) Start->Step1 Step2 Assess Stability of Resistance Marker Step1->Step2 Step3 Evaluate Growth Kinetics Under Selection Step2->Step3 Step4 Compare Final Selection Window Step3->Step4 Result Optimal Conditions for Thermotolerant Yeast Step4->Result

Core Experimental Workflow for this compound Yeast Selection Comparison

Here is a detailed explanation of the key experimental steps:

  • Determine Minimum Inhibitory Concentration (MIC):

    • Objective: Find the lowest this compound concentration that prevents growth of your non-resistant thermotolerant and control strains over 48-72 hours.
    • Method: Perform spot assays or liquid culture growth curves across a concentration gradient (e.g., 0-300 µg/mL) at both standard (30°C) and elevated temperatures (37°C+) [3] [1] [5]. The thermotolerant strain might have a different MIC at high temperatures due to altered ribosome state [5].
  • Assess Stability of Resistance Marker:

    • Objective: Confirm that the HPH resistance marker is stably expressed and functional in the thermotolerant strain under high-temperature conditions.
    • Method: Compare the transformation efficiency and the stability of the resistance trait after multiple generations without selection pressure in both strains.
  • Evaluate Growth Kinetics Under Selection:

    • Objective: Measure the impact of this compound on the growth of resistant transformants.
    • Method: In liquid culture with the predetermined MIC, measure the doubling time and final biomass yield (OD600) for both the thermotolerant and standard resistant strains. This reveals if the antibiotic imposes a greater fitness cost on one strain.

Interpretation and Decision Framework

Once you have the experimental data, you can use this framework to make an objective comparison:

Parameter If Results are Similar If Thermotolerant Strain Differs
Lethal Concentration Standard protocols (∼200 µg/mL) can be applied directly. Re-define the optimal selection concentration specifically for the thermotolerant strain.
Transformation Efficiency The HPH marker performs reliably. Investigate codon optimization or promoter strength for better expression in the thermotolerant host.
Growth Under Selection No significant fitness cost. Evaluate if the cost is acceptable for the application, or if a different selectable marker is needed.

Key Takeaways for Your Research

  • Start with 200 µg/mL of this compound for selection in standard yeast strains like BY4742, but be prepared to adjust this concentration for thermotolerant variants [1].
  • Thermotolerance and antibiotic sensitivity are linked through ribosome integrity. A true thermotolerant strain might exhibit altered susceptibility to this compound, which is not a failure but a variable to be measured [5].
  • The HPH gene is your best bet for conferring resistance, but its performance must be validated in your specific thermotolerant host under the relevant growth conditions [2] [1].

References

Hygromycin B translocation inhibition vs other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

Key experimental approaches used to characterize Hygromycin B's mechanism include structural analysis, biochemical assays, and whole-cell studies.

Structural Analysis by X-ray Crystallography/cryo-EM
  • Objective: Determine the high-resolution three-dimensional structure of the ribosome in complex with this compound to identify its binding site and induced conformational changes.
  • Protocol Summary:
    • Complex Formation: E. coli 70S ribosomes are incubated with this compound to form a stable complex [1].
    • Crystallization: The ribosome-antibiotic complex is crystallized.
    • Data Collection & Analysis: X-ray diffraction data are collected. The structure is solved, revealing that this compound binds to the mRNA decoding center in helix 44 (h44) of the 30S subunit and induces a localized conformational change distinct from that caused by other aminoglycosides [1].
2. Biochemical Assay: Inhibition of Translocation *In Vitro*
  • Objective: Quantify the potency of this compound in inhibiting the translocation of mRNA and tRNAs on the ribosome.
  • Protocol Summary:
    • Ribosome Complex: A pre-translocation complex is formed, containing ribosomes, mRNA, and tRNAs in the A and P sites.
    • Translocation Trigger: Elongation Factor G (EF-G) in bacteria, or Elongation Factor 2 (EF-2) in eukaryotes, along with GTP, is added to trigger translocation [2].
    • Antibiotic Inhibition: The reaction is carried out in the presence of increasing concentrations of this compound.
    • Analysis: Translocation efficiency is measured by monitoring the movement of tRNA from the A to the P site. This compound shows potent inhibition of this EF-2-dependent step but does not affect the accompanying GTP hydrolysis [2].
Chemical Probing of Ribosome Binding
  • Objective: Map the binding site of this compound on the rRNA by observing changes in the chemical accessibility of specific nucleotides.
  • Protocol Summary:
    • Ribosome Treatment: Intact 70S ribosomes or isolated 30S subunits are incubated with this compound.
    • Chemical Modification: The complex is treated with dimethyl sulfate (DMS), which methylates exposed adenine (N1) and guanine (N7) bases in the rRNA.
    • Detection: The modification pattern is analyzed. Binding of this compound to the 70S ribosome protects G1494 from modification and enhances the reactivity of A1408 [1].

Molecular Mechanism and Visualization

The diagram below illustrates the molecular mechanism of this compound, which binds the ribosome and physically impedes the movement of tRNA during translocation.

cluster_ribosome Ribosome Decoding Center (Helix 44) cluster_otherAGs Other Aminoglycosides (e.g., Neomycin, Paromomycin) mRNA mRNA P_tRNA P-site tRNA A_tRNA A-site tRNA HygroB This compound HygroB->A_tRNA  Stabilizes Note This compound binds uniquely, blocking movement without inducing large flips. HygroB->Note OtherAG e.g., Neomycin A1492 A1492 OtherAG->A1492  Flips Out A1493 A1493 OtherAG->A1493  Flips Out

This compound binds and stabilizes A-site tRNA, blocking translocation without flipping A1492/A1493.
  • Unique Binding and Conformational Change: this compound binds deeply within the mRNA decoding center of the 30S ribosomal subunit [1]. This binding induces a localized conformational change in helix 44 that differs from the changes induced by other aminoglycosides [1].
  • Inhibition of Translocation: The primary effect of this binding is to stabilize peptidyl-tRNA in the ribosomal A-site, physically preventing the movement of tRNA and mRNA during the translocation step [1] [2].
  • Contrast with Other Aminoglycosides: Classical aminoglycosides like neomycin and paromomycin induce a more dramatic conformational change by flipping nucleotides A1492 and A1493 out of helix 44. This flipping mimics the correct codon-anticodon interaction, leading to miscoding and incorporation of incorrect amino acids [3].

Resistance Mechanisms

Bacterial resistance to this compound can arise through alterations in its ribosomal binding site.

Resistance Mechanism Description Impact on this compound
Ribosomal Mutations Mutations in 16S rRNA that disrupt the drug-binding site [1] [3]. Mutations at positions G1491U, C1409G (disrupts a base pair), U1406C, C1496U, and U1498C confer resistance [1].
16S rRNA Methyltransferases Enzymes that add methyl groups to rRNA nucleotides, sterically blocking drug binding [3] [4]. Methylation of A1408 (by NpmA enzyme) confers high-level resistance [4] [5]. Unlike some drugs, this compound lacks specific structural features to evade this resistance [5].
Enzymatic Inactivation Modification and inactivation of the antibiotic by cellular enzymes [3]. The enzyme APH(4)-Ia phosphorylates and inactivates this compound [6].

This compound represents a specific and potent translational inhibitor, and understanding its distinct mechanism provides a foundation for evaluating its potential applications and limitations in research and therapy.

References

Understanding Dual Selection with Hygromycin B

Author: Smolecule Technical Support Team. Date: February 2026

Dual selection uses two antibiotics with different mechanisms of action to select for cells that have taken up multiple genetic constructs. Hygromycin B is particularly well-suited for this purpose because its unique mechanism of action means there is no cross-resistance with other common selection markers [1].

This compound is an aminoglycoside antibiotic that inhibits protein synthesis by disrupting ribosomal translocation and causing mistranslation [2] [3]. Resistance is conferred by the hph gene (also known as hph or aphIV), which codes for a kinase that inactivates the antibiotic through phosphorylation [2] [4].

Performance Comparison of Selection Agents

The table below compares this compound with other commonly used selection antibiotics, based on a study in human cell lines (HT1080 and HEK293) and product information [5] [6] [1].

Selection Agent Common Working Concentration (Mammalian Cells) Resistance Gene Key Characteristics & Best Use Cases
This compound 50 - 200 µg/mL [2] [4] hph (hygromycin phosphotransferase) Ideal for dual-selection experiments due to distinct mechanism [1]. Effective in prokaryotic and eukaryotic cells [2].
Zeocin 50 - 400 µg/mL [6] Sh ble (zeocin resistance protein) Ranked highest in one study for high transgene expression, low false positives, and good stability [5].
Puromycin 0.2 - 5 µg/mL [6] pac (puromycin N-acetyl-transferase) Fast-acting; useful for eukaryotic and some bacterial selection. In the study, only 14% of resistant clones expressed the desired transgene [5].
Geneticin (G418) 200 - 500 µg/mL [6] neo/nptII (neomycin phosphotransferase) Standard for eukaryotic selection. In the study, only 47% of resistant clones expressed the desired transgene [5].
Blasticidin 1 - 20 µg/mL [6] bsr/bsd (blasticidin S deaminase) Used for selection in both eukaryotic and bacterial cells [6].

The following diagram illustrates the conceptual workflow for designing a dual-selection experiment, using the combination of this compound and Geneticin (G418) as an example.

Start Start: Design Dual Selection Vector1 Genetic Construct A (Resistance Marker 1) Start->Vector1 Vector2 Genetic Construct B (Resistance Marker 2) Start->Vector2 MoA1 e.g., Geneticin (G418) Inhibits 80S ribosome Vector1->MoA1 MoA2 e.g., this compound Disrupts translocation Vector2->MoA2 CoTransfection Co-transfection into Host Cells MoA1->CoTransfection MoA2->CoTransfection DualSelection Selection with Both Antibiotics CoTransfection->DualSelection Outcome Dual-Resistant Stable Cell Line DualSelection->Outcome

Experimental Protocol for Determining Antibiotic Concentration

A critical first step is determining the minimum concentration of this compound required to kill your specific non-transfected host cell line, as sensitivity can vary [4]. The following workflow outlines the standard process for this optimization.

Step1 1. Seed non-transfected cells at ~20-25% confluency Step2 2. Add media with a range of This compound concentrations Step1->Step2 Step3 3. Replace selective media every 3-4 days Step2->Step3 Step4 4. Monitor cell death for 7-10 days Step3->Step4 Step5 5. Select the lowest concentration that kills all cells Step4->Step5

  • Key Considerations: For dual selection, this titration process should be performed for both antibiotics individually before combining them. When using two agents, ensure your genetic constructs carry the corresponding resistance genes (e.g., hph for this compound and neo for G418) [1].
  • Maintenance of Resistant Lines: To maintain selective pressure and prevent the loss of the resistance phenotype, continue growing successfully selected cells in media containing this compound at the concentration used for initial selection [4].

Key Recommendations for Validation

  • Validate Specific Combinations: The general principle of using this compound for dual selection is well-established [1]. For a rigorous guide, you should validate this principle in your specific experimental system (e.g., your specific cell line and the second antibiotic you choose).
  • Include Necessary Controls: A robust validation must include non-transfected control cells to confirm antibiotic efficacy and cells transfected with each construct alone to verify that each antibiotic only selects for its respective marker.
  • Check for Cross-Resistance: While this compound is noted for its distinct mechanism, it is always prudent to be aware of potential cross-resistance, a phenomenon that has been observed between other antibiotics like G418 and gentamicin [7].
  • Prioritize Purity: The purity of this compound can impact its effectiveness and toxicity. As a general guide, lighter-colored solutions are often indicative of higher purity [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Amorphous solid or tan powder. (NTP, 1992)

XLogP3

-6.6

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

11

Exact Mass

527.23263824 Da

Monoisotopic Mass

527.23263824 Da

Boiling Point

897.6±65.0 °C at 760 mmHg

Heavy Atom Count

36

Application

Hygromycin B, as an antibiotic, used for selection of cells transfected with E. coli hygromycin resistance gene.

Appearance

Solid powder

Melting Point

320 to 356 °F (decomposes) (NTP, 1992)

Storage

−20°C

UNII

3XQ2233B0B

GHS Hazard Statements

Aggregated GHS information provided by 209 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (97.61%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H318 (97.13%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (99.52%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (96.65%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

14918-35-5
31282-04-9

Wikipedia

Hygromycin_B

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types